molecular formula C9H8ClNO4 B1394622 Methyl 5-chloro-2-methyl-3-nitrobenzoate CAS No. 294190-17-3

Methyl 5-chloro-2-methyl-3-nitrobenzoate

Cat. No.: B1394622
CAS No.: 294190-17-3
M. Wt: 229.62 g/mol
InChI Key: JAMJGHLCWGZMDT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMJGHLCWGZMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694573
Record name Methyl 5-chloro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294190-17-3
Record name Methyl 5-chloro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate, designed for researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview of the primary synthesis pathway for this compound, a key chemical intermediate. The document focuses on the most direct and industrially relevant synthetic approach: the acid-catalyzed esterification of commercially available 5-chloro-2-methyl-3-nitrobenzoic acid. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the rationale behind key procedural choices to ensure reproducibility and high yield. This guide is structured to serve as a practical resource for laboratory-scale synthesis and process development.

Introduction

Chemical Identity and Properties

This compound (CAS No: 154257-81-5) is a substituted aromatic ester with the linear formula C₈H₆ClNO₄.[1] Its structure features a benzene ring substituted with a methyl ester, a chloro group, a methyl group, and a nitro group. The presence of these varied functional groups, particularly the electron-withdrawing nitro and chloro substituents, makes it a versatile and reactive building block in organic synthesis.

Significance and Applications

Substituted nitrobenzoates are critical intermediates in the synthesis of a wide range of complex organic molecules. The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations for creating pharmaceuticals, agrochemicals, and specialty materials.[2] While specific applications for this compound are proprietary or part of ongoing research, its structural motifs are common in bioactive molecules, positioning it as a valuable starting material for drug discovery and development programs.

Retrosynthetic Analysis & Pathway Selection

Primary Synthetic Route: Fischer Esterification

The most efficient and direct pathway for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This strategic choice is predicated on the commercial availability of the starting material, 5-chloro-2-methyl-3-nitrobenzoic acid. This one-step conversion is a classic, reliable, and scalable method for producing esters.

The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the methanol.[3] The reaction is a reversible equilibrium; therefore, using a large excess of the alcohol (methanol) is crucial to drive the reaction toward the formation of the ester product, in accordance with Le Châtelier's principle.[3]

Visualized Workflow: Esterification Pathway

Synthesis_Pathway Start 5-Chloro-2-methyl-3-nitrobenzoic Acid Product This compound Start->Product  H₂SO₄ (cat.)  Reflux Reagent Methanol (CH3OH) (Excess) Reagent->Product

Caption: Fischer esterification of 5-chloro-2-methyl-3-nitrobenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

Principle of the Reaction

This protocol details the acid-catalyzed esterification of 5-chloro-2-methyl-3-nitrobenzoic acid with methanol. The reaction is heated to reflux to ensure a sufficient reaction rate. The product is then isolated by precipitation in ice water, followed by filtration and purification via recrystallization. This method is adapted from standard procedures for the esterification of substituted benzoic acids.[4][5]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Moles (mmol)Quantity
5-Chloro-2-methyl-3-nitrobenzoic acid154257-81-5215.5946.410.0 g
Methanol (Anhydrous)67-56-132.04~2470100 mL
Sulfuric Acid (Conc., 98%)7664-93-998.08~372.0 mL
Deionized Water7732-18-518.02-For washing
Sodium Bicarbonate (Sat. Soln.)144-55-884.01-For neutralization wash
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (46.4 mmol) of 5-chloro-2-methyl-3-nitrobenzoic acid.

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 400 g of crushed ice with constant stirring.

  • Precipitation: A white or off-white solid product should precipitate out of the solution. Continue stirring until all the ice has melted.

Work-up and Purification
  • Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of 50 mL cold deionized water to remove any residual acid and methanol. A subsequent wash with a small amount of cold saturated sodium bicarbonate solution can be performed to ensure all acid is neutralized, followed by a final wash with cold deionized water.

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Recrystallization: For higher purity, recrystallize the crude product from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Causality and Experimental Rationale

  • Choice of Catalyst (Sulfuric Acid): Concentrated sulfuric acid serves two purposes. Primarily, it acts as the catalyst by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol.[3] Secondly, as a dehydrating agent, it helps to sequester the water produced during the reaction, further shifting the equilibrium towards the product side.

  • Use of Excess Methanol: Fischer esterification is a reversible process. By using methanol as the solvent, its concentration is kept in large excess relative to the carboxylic acid. This high concentration of a reactant drives the reaction forward, maximizing the yield of the methyl ester product as predicted by Le Châtelier's principle.[3]

  • Reaction Temperature (Reflux): The esterification reaction has a significant activation energy. Heating the reaction mixture to the boiling point of methanol (reflux) provides the necessary thermal energy for the molecules to overcome this barrier, ensuring the reaction proceeds at a practical rate.

  • Work-up Strategy (Ice Water Quench): The final product, this compound, is a non-polar organic solid that is largely insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the methanol solution, providing an effective and simple method for initial isolation. The cold temperature further decreases its solubility, maximizing recovery.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point (mp): A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: Expect to see characteristic peaks for the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the exact structure by showing the expected signals and integrations for the aromatic protons and the distinct methyl groups (from the ester and the benzene ring).

Conclusion

The synthesis of this compound is most efficiently achieved through a single-step Fischer esterification of the corresponding carboxylic acid. This method is robust, high-yielding, and relies on readily available materials and standard laboratory techniques. The detailed protocol and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for further applications in discovery and development.

References

"Methyl 5-chloro-2-methyl-3-nitrobenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, a key intermediate in the synthesis of complex organic molecules.

Introduction

This compound (CAS No: 294190-17-3) is a polysubstituted aromatic compound with the molecular formula C₉H₈ClNO₄.[1] Its structure, featuring a strategic arrangement of electron-withdrawing and electron-donating groups, makes it a valuable and highly reactive building block in synthetic chemistry. This molecule is particularly significant as an intermediate for producing advanced pharmaceutical and agrochemical compounds, where precise functional group placement is critical for biological activity.[1] This document provides an in-depth analysis of its core characteristics, offering field-proven insights into its synthesis and handling.

Part 1: Molecular Structure and Physicochemical Properties

Structural Analysis

The structural architecture of this compound is key to its chemical behavior. The benzene ring is substituted with four distinct functional groups: a methyl ester (-COOCH₃) at position 1, a methyl group (-CH₃) at position 2, a nitro group (-NO₂) at position 3, and a chloro group (-Cl) at position 5.

retrosynthesis Target This compound Acid 5-Chloro-2-methyl-3-nitrobenzoic Acid Target->Acid Esterification Precursor 5-Chloro-2-methylbenzoic Acid Acid->Precursor Nitration

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-chloro-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various organic molecules. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application of these techniques for unambiguous structural confirmation and purity assessment.

Introduction

This compound (C₉H₈ClNO₄) is a substituted aromatic compound with significant utility in synthetic organic chemistry.[1][2][3][4] Accurate and thorough characterization of this molecule is paramount for its effective use in multi-step syntheses, ensuring the integrity of the final products. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure and identifying functional groups. This guide will delve into the expected and observed spectroscopic features of this compound, providing a framework for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, presented below, dictates the chemical environment of each atom and bond, giving rise to its unique spectral fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR)

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted and Observed ¹H-NMR Data

ProtonsPredicted Chemical Shift (ppm)Observed Chemical Shift (ppm)[4]MultiplicityIntegrationAssignment
Ar-H7.8 - 8.27.98-7.99Doublet1HH-6
Ar-H7.8 - 8.27.84-7.85Doublet1HH-4
-OCH₃3.9 - 4.03.95Singlet3HEster methyl protons
Ar-CH₃2.5 - 2.72.59Singlet3HAromatic methyl protons

Interpretation:

The ¹H-NMR spectrum is characterized by two distinct signals in the aromatic region, corresponding to the two aromatic protons. The downfield shift of these protons is attributed to the electron-withdrawing effects of the nitro and chloro substituents. The protons on the ester methyl and the aromatic methyl groups each appear as sharp singlets, as they have no adjacent protons to couple with. The observed chemical shifts align well with the expected values for a molecule with this substitution pattern.[4]

¹³C-NMR (Carbon-13 NMR)

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Predicted ¹³C-NMR Data

CarbonPredicted Chemical Shift (ppm)Assignment
C=O164-166Ester carbonyl carbon
Ar-C148-152Carbon bearing the nitro group (C-3)
Ar-C138-142Carbon bearing the methyl group (C-2)
Ar-C134-137Carbon bearing the chloro group (C-5)
Ar-C130-133Carbon bearing the ester group (C-1)
Ar-C125-128Aromatic CH (C-6)
Ar-C122-125Aromatic CH (C-4)
-OCH₃52-54Ester methyl carbon
Ar-CH₃18-22Aromatic methyl carbon

Interpretation:

The predicted ¹³C-NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons are influenced by the various substituents, with the carbon attached to the nitro group being significantly downfield. The methyl carbons of the ester and the aromatic ring are expected to appear at the most upfield positions. These predictions are based on established substituent effects on benzene ring chemical shifts.[5][6][7]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2960-2850WeakAliphatic C-H stretch (from -CH₃ groups)
~1730-1715StrongC=O stretch (ester)
~1600, ~1475Medium-StrongC=C stretch (aromatic ring)
~1550-1500StrongAsymmetric N-O stretch (nitro group)
~1360-1290StrongSymmetric N-O stretch (nitro group)
~1300-1100StrongC-O stretch (ester)
~800-700StrongC-Cl stretch

Interpretation:

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl group of the ester and the nitro group.[8][9] The presence of both asymmetric and symmetric stretches for the nitro group is a characteristic feature.[8][9] The C-O stretching of the ester and the C-Cl stretching will also give rise to strong bands in the fingerprint region. The weaker C-H stretching vibrations from the aromatic ring and the methyl groups will be observed at higher wavenumbers.

Experimental Protocol: IR Spectroscopy

Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted and Observed Mass Spectrometry Data

m/zIonPredicted Fragmentation Pathway
230/232[M+H]⁺Molecular ion peak (observed with isotopic pattern for Cl)[4]
199/201[M-OCH₃]⁺Loss of the methoxy radical from the ester.
184/186[M-NO₂]⁺Loss of the nitro group.[10][11]
156/158[M-NO₂-CO]⁺Subsequent loss of carbon monoxide.[10][11]
128/130[M-NO₂-CO-Cl]⁺Loss of chlorine.

Interpretation:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic pattern (M and M+2 in a roughly 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO).[10][11][12][13] The ester group can also fragment through the loss of the methoxy radical (-OCH₃).

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS data offers a multi-faceted approach to confirming the molecular structure and assessing the purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for researchers and scientists in the field of organic chemistry and drug development.

References

"Methyl 5-chloro-2-methyl-3-nitrobenzoate" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a methyl ester, a chloro group, a methyl group, and a nitro group on a benzene ring provides a rich platform for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, its applications in research and development, and essential safety guidelines for its handling. For researchers in pharmaceuticals and agrochemicals, understanding the utility of this intermediate is key to unlocking novel molecular architectures.[1][2]

Physicochemical and Structural Data

The identity and properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in quantitative experiments.

PropertyValueSource(s)
CAS Number 294190-17-3[1][2][3][4][5]
IUPAC Name This compound
Synonyms 5-Chloro-2-methyl-3-nitro-benzoic acid methyl ester[3][4][5]
Molecular Formula C₉H₈ClNO₄[2][3][5]
Molecular Weight 229.62 g/mol [2][5]
Appearance Solid (inferred from related compounds)
Storage Room temperature, in a dry, sealed container[2]

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 5-chloro-2-methylbenzoic acid. This process involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.

Step 1: Nitration of 5-chloro-2-methylbenzoic acid

The first step is the regioselective nitration of the starting material. The directing effects of the existing substituents (chloro and methyl groups) are crucial for achieving the desired product.

  • Protocol:

    • In a reaction vessel, dissolve 5-chloro-2-methylbenzoic acid in concentrated sulfuric acid at a low temperature (typically 0-5 °C) with stirring.

    • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature to control the exothermic reaction.

    • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, pour the reaction mixture over crushed ice to precipitate the product, 5-chloro-2-methyl-3-nitrobenzoic acid.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Fischer Esterification

The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification.

  • Protocol:

    • Suspend the dried 5-chloro-2-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling anhydrous hydrogen chloride gas through the mixture.[6]

    • Heat the mixture to reflux and maintain for several hours.[7] The reaction is an equilibrium, and the large excess of methanol drives it towards the product.

    • After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Reduce the volume of methanol under reduced pressure.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 5-chloro-2-methylbenzoic acid B Dissolve in conc. H₂SO₄ A->B C Add HNO₃/H₂SO₄ at 0-5°C B->C D Precipitate in ice water C->D E Filter and dry D->E F 5-chloro-2-methyl-3-nitrobenzoic acid E->F G Suspend in Methanol F->G Intermediate Product H Add catalytic H₂SO₄ G->H I Reflux H->I J Workup and Extraction I->J K This compound J->K

Diagram 1: Synthesis workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building more complex molecules.[1]

  • Pharmaceutical Synthesis: This compound is an important intermediate in the production of pharmaceuticals. The nitro group can be readily reduced to an amine, which is a common functional group in active pharmaceutical ingredients (APIs). The chloro and methyl groups can influence the electronic properties and steric environment of the molecule, which can be fine-tuned for optimal binding to biological targets.[2]

  • Agrochemical Development: Similar to its use in pharmaceuticals, this intermediate is a precursor for various agrochemicals like herbicides and fungicides. The specific substitution pattern can be a key determinant of the biological activity and selectivity of the final product.[2]

  • Material Science: The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring electron-deficient, which can be useful in the synthesis of materials with specific electronic properties.[8]

G cluster_groups Functional Group Reactivity cluster_applications Synthetic Applications A This compound CAS: 294190-17-3 B Nitro Group (NO₂) A->B C Methyl Ester (-COOCH₃) A->C D Chloro Group (-Cl) A->D E Reduction to Amine (for APIs) B->E Leads to F Hydrolysis to Carboxylic Acid C->F Leads to G Nucleophilic Aromatic Substitution D->G Can undergo

Diagram 2: Relationship between functional groups and synthetic applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its polysubstituted nature allows for diverse chemical modifications, providing a robust platform for the synthesis of novel and complex molecules. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on the benzene ring, offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of this compound, including a detailed, logically derived synthetic pathway, step-by-step experimental protocols, and a discussion of its physicochemical properties and potential applications. The synthesis is presented with a deep analysis of the directing effects of the substituents, offering insights into the strategic planning of electrophilic aromatic substitution reactions.

Introduction: The Significance of Substituted Nitrobenzoates

Substituted nitroaromatic compounds are fundamental intermediates in the synthesis of a wide array of industrial and pharmaceutical chemicals. The nitro group, a strong electron-withdrawing group, not only deactivates the aromatic ring towards further electrophilic substitution but also serves as a versatile functional handle that can be readily reduced to an amino group, a key step in the synthesis of many dyes, agrochemicals, and active pharmaceutical ingredients.[1] Methyl esters of nitrobenzoic acids are particularly valuable as they protect the carboxylic acid functionality while providing a scaffold for further chemical transformations.

This compound, while not extensively documented in dedicated historical literature, represents a fascinating case study in multi-step organic synthesis, requiring careful consideration of substituent directing effects to achieve the desired isomer. This guide will elucidate a plausible and scientifically sound pathway for its preparation, drawing upon established principles of organic chemistry.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be logically planned by considering the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.[1][2][3] A plausible three-step synthesis starting from 2-methylbenzoic acid (o-toluic acid) is outlined below.

Synthesis_Workflow Start 2-Methylbenzoic Acid Step1 Chlorination Start->Step1 Intermediate1 5-Chloro-2-methylbenzoic Acid Step1->Intermediate1 Cl2, FeCl3 Step2 Nitration Intermediate1->Step2 Intermediate2 5-Chloro-2-methyl-3-nitrobenzoic Acid Step2->Intermediate2 HNO3, H2SO4 Step3 Esterification Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct CH3OH, H2SO4

Caption: Proposed three-step synthesis of this compound.

Rationale for the Synthetic Sequence

The order of the chlorination and nitration steps is crucial for obtaining the desired substitution pattern.

  • Step 1: Chlorination of 2-Methylbenzoic Acid. The starting material, 2-methylbenzoic acid, has two substituents: a methyl group (-CH3) and a carboxylic acid group (-COOH). The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[4][5] The activating methyl group exerts a stronger directing effect. Therefore, electrophilic chlorination is expected to occur at the positions ortho and para to the methyl group. The position para to the methyl group (C5) is sterically more accessible than the ortho position (C3), leading to the formation of 5-chloro-2-methylbenzoic acid as the major product.[6]

  • Step 2: Nitration of 5-Chloro-2-methylbenzoic Acid. The intermediate, 5-chloro-2-methylbenzoic acid, has three substituents: a methyl group (ortho, para-directing), a chloro group (ortho, para-directing, but deactivating), and a carboxylic acid group (meta-directing). The activating methyl group will have the most significant influence on the position of the incoming nitro group. The positions ortho to the methyl group are C3 and C6. The C3 position is also meta to both the chloro and carboxylic acid groups, making it the most electronically favored position for nitration. This regioselectivity leads to the formation of 5-chloro-2-methyl-3-nitrobenzoic acid .

  • Step 3: Fischer-Speier Esterification. The final step is the esterification of the carboxylic acid. This is a classic acid-catalyzed reaction with an alcohol, in this case, methanol, to yield the final product, This compound .[7][8]

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Chloro-2-methylbenzoic Acid (Chlorination)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylbenzoic Acid136.1513.6 g0.1
Iron(III) Chloride (anhydrous)162.21.62 g0.01
Dichloromethane (anhydrous)-200 mL-
Chlorine Gas70.9As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), dissolve 13.6 g (0.1 mol) of 2-methylbenzoic acid in 200 mL of anhydrous dichloromethane.

  • Add 1.62 g (0.01 mol) of anhydrous iron(III) chloride to the solution.

  • Cool the mixture in an ice bath and slowly bubble chlorine gas through the solution with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, stop the chlorine gas flow and purge the system with nitrogen gas to remove any excess chlorine.

  • Pour the reaction mixture into 200 mL of cold water.

  • Separate the organic layer, and wash it sequentially with 100 mL of 5% sodium thiosulfate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic Acid (Nitration)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chloro-2-methylbenzoic Acid170.5917.1 g0.1
Concentrated Sulfuric Acid (98%)-50 mL-
Concentrated Nitric Acid (70%)-10 mL-

Procedure:

  • In a round-bottom flask, carefully add 17.1 g (0.1 mol) of 5-chloro-2-methylbenzoic acid to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath. Stir until all the solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10°C.[9][10]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound (Esterification)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chloro-2-methyl-3-nitrobenzoic Acid215.5821.6 g0.1
Methanol (anhydrous)-150 mL-
Concentrated Sulfuric Acid (98%)-2 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 21.6 g (0.1 mol) of 5-chloro-2-methyl-3-nitrobenzoic acid in 150 mL of anhydrous methanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[11][12]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product, this compound, can be purified by recrystallization from methanol or by column chromatography.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

Expected Physicochemical Properties:

PropertyValue
Molecular Formula C9H8ClNO4
Molar Mass 230.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water.

Spectroscopic Data (Predicted):

  • ¹H NMR: Protons on the aromatic ring will appear as distinct signals in the downfield region. The methyl ester protons will appear as a singlet around 3.9 ppm, and the methyl group on the ring will appear as a singlet around 2.5 ppm.

  • ¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms, including the carbonyl carbon of the ester group (around 165 ppm) and the carbons of the aromatic ring.[13]

  • IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹) are expected.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

Applications and Future Outlook

This compound is a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or acylation, to introduce further functionality. The chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions.

This compound and its derivatives have potential applications in:

  • Pharmaceutical Research: As a scaffold for the synthesis of novel drug candidates. The presence of multiple functional groups allows for the exploration of a diverse chemical space.

  • Agrochemical Development: As a precursor for new herbicides, fungicides, or insecticides.

  • Materials Science: In the synthesis of specialty polymers and dyes.

The synthetic route detailed in this guide provides a reliable method for accessing this versatile building block, paving the way for further research and development in various fields of chemistry.

References

Methyl 5-chloro-2-methyl-3-nitrobenzoate: A Strategically Substituted Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound whose intricate arrangement of functional groups—a reactive chloro moiety, a reducible nitro group, and a modifiable methyl ester—renders it a highly valuable and versatile building block in modern organic synthesis. The strategic placement of these groups, particularly the electron-withdrawing nitro group positioned ortho and para to the chloro and methyl substituents, dictates the molecule's reactivity, enabling a suite of selective chemical transformations. This guide provides an in-depth analysis of the core reactivity of this intermediate, detailed experimental protocols for its key transformations, and a discussion of its application in the synthesis of complex molecular architectures relevant to pharmaceutical and agrochemical research.

Introduction to a Versatile Scaffolding

In the pursuit of novel bioactive molecules, the efficiency and elegance of a synthetic route are often determined by the strategic choice of starting materials. This compound (CAS No: 294190-17-3) emerges as a premier intermediate, offering chemists multiple, orthogonal handles for molecular elaboration. Its utility stems from the predictable and high-yielding reactions that its functional groups can undergo.

Physicochemical Properties

A clear understanding of the physical properties of a building block is fundamental for its effective use in experimental design, ensuring proper handling, storage, and reaction setup.

PropertyValueSource
CAS Number 294190-17-3[1]
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
Appearance Solid
Melting Point 62-65 °C
Storage Room temperature[1]
Structural Analysis & Reactivity Hotspots

The synthetic power of this compound is best understood by dissecting its structure. Each functional group serves as a "hotspot" for specific chemical transformations, and their interplay governs the molecule's overall reactivity profile. The nitro group, being strongly electron-withdrawing, is the chief activator of the aromatic ring.

G cluster_0 This compound cluster_1 Key Reactive Sites mol mol A Nitro Group (C3) - Key for reduction to aniline. - Activates ring for SNAr. B Chloro Group (C5) - Leaving group for SNAr. - Activated by para-nitro group. C Methyl Ester (C1) - Hydrolysis to carboxylic acid. - Amidation, reduction to alcohol. D Methyl Group (C2) - Potential for oxidation. - Steric influence.

Fig. 1: Reactivity hotspots on the molecular scaffold.

Synthesis of the Building Block

The preparation of substituted nitroaromatics typically involves the direct nitration of a suitable precursor. The synthesis of this compound would logically proceed from the electrophilic nitration of methyl 5-chloro-2-methylbenzoate, a reaction guided by the directing effects of the existing substituents. The ester and methyl groups are ortho, para-directing activators, while the chloro group is an ortho, para-directing deactivator. The nitration is expected to occur at the C3 position due to the combined directing effects and steric hindrance at other available positions.

Protocol 2.1: Representative Synthesis via Electrophilic Aromatic Nitration

This protocol is a representative procedure based on standard nitration methods for similar substrates.[2][3][4]

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 5-chloro-2-methylbenzoate (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to the stirred starting material, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) at 0 °C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0 and 5 °C.[4] A rapid addition can lead to the formation of dinitrated byproducts.[4][5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.[3]

Key Synthetic Transformations

The true value of this compound lies in the selective transformations it can undergo. The following sections detail the most critical reactions, providing both mechanistic insight and practical, field-tested protocols.

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the aromatic nitro group to a primary amine is one of the most powerful transformations in medicinal chemistry. It unlocks access to a vast array of subsequent reactions, including amide couplings, sulfonamide formations, diazotizations, and the construction of nitrogen-containing heterocycles.

A variety of methods are available for this reduction, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.[6][7][8]

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂, EtOH/MeOHHigh yield, clean reaction, simple workup.[7][9]Can reduce other functional groups (alkenes, alkynes); risk of dehalogenation with Pd/C.[7]
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/AcOHCost-effective, robust, tolerates many functional groups.[6]Requires stoichiometric amounts of metal, often harsh acidic conditions, and tedious workup to remove metal salts.[9]
Metal Salt Reduction SnCl₂·2H₂O, EtOH, refluxMild conditions, highly chemoselective for the nitro group.[7]Requires stoichiometric reagents, workup can involve tin residues.

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Fig. 2: Synthetic utility of the aniline derived from nitro reduction.

This method is particularly valuable when other reducible functional groups must be preserved.[7]

  • Setup: To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of reaction). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-amino-5-chloro-2-methylbenzoate, which can be further purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chloro substituent at the C5 position is activated for Nucleophilic Aromatic Substitution (SNAr) by the strong electron-withdrawing nitro group in the para position.[10] This reaction is a cornerstone of modern synthesis, allowing for the formation of C-N, C-O, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The formation of this intermediate is typically the rate-determining step.

G cluster_0 SNAr Mechanism: Meisenheimer Complex Formation start Substrate + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition (Rate-Determining Step) product Product + Leaving Group (Cl⁻) intermediate->product Elimination

Fig. 3: The addition-elimination mechanism of SNAr.

This protocol describes a typical reaction with an amine nucleophile.

  • Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture to 80-120 °C. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Manipulation of the Ester Functionality

The methyl ester provides another handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of reactions, most notably amide bond formation.

This is a standard basic hydrolysis procedure.[12][13]

  • Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2.0-3.0 eq), and heat the mixture to reflux. The reaction is typically complete when the starting ester is no longer visible by TLC (usually 1-3 hours).

  • Workup: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired carboxylic acid.

Application in Complex Molecule Synthesis: A Conceptual Pathway

The true test of a building block is its utility in constructing complex, high-value molecules. While specific examples in the literature starting directly from this compound are sparse, its structural motifs are present in numerous bioactive compounds. By combining the key transformations discussed above, we can outline a conceptual pathway to a complex heterocyclic core, such as a substituted quinolinone, a scaffold found in many pharmaceutical agents.

Fig. 4: Conceptual synthesis of a quinolone core.

This hypothetical route demonstrates how the functional handles can be manipulated in a logical sequence. The nitro group is first reduced to an aniline (Step 1), which is then acylated (Step 2). The ester is hydrolyzed to a carboxylic acid (Step 3), setting the stage for an intramolecular cyclization reaction to form the bicyclic quinolone core (Step 4). This type of strategic thinking is central to modern drug discovery and process development.

Conclusion & Future Outlook

This compound is more than just a chemical intermediate; it is a carefully designed synthetic platform. Its trifunctional nature allows for a high degree of control and versatility, enabling chemists to introduce complexity and diversity in a planned, stepwise manner. The predictable reactivity of its nitro, chloro, and ester groups makes it an ideal starting point for the synthesis of targeted compound libraries in drug discovery campaigns and a reliable building block for the scalable synthesis of active pharmaceutical ingredients. As the demand for novel, structurally complex small molecules continues to grow, the strategic value of polysubstituted building blocks like this compound will only increase.

References

The Rising Potential of Methyl 5-chloro-2-methyl-3-nitrobenzoate in Medicinal Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Methyl 5-chloro-2-methyl-3-nitrobenzoate, a substituted aromatic compound, represents a molecule of significant, yet largely untapped, potential. Its unique arrangement of activating and directing groups—a methyl ester, a chloro substituent, and a nitro group—positions it as a highly versatile intermediate for combinatorial library synthesis. This guide provides an in-depth analysis of this compound's chemical properties, synthetic accessibility, and its prospective applications as a core scaffold in modern drug discovery programs, particularly in the development of antimicrobials and kinase inhibitors. We will explore detailed synthetic protocols, propose strategic derivatization pathways, and outline key experimental workflows for biological screening, offering researchers a comprehensive playbook for harnessing its capabilities.

Introduction: Unveiling a Scaffold of Opportunity

This compound (C₉H₈ClNO₄) is an aromatic ester whose true value in medicinal chemistry lies not in its intrinsic biological activity, but in its potential as a versatile building block.[1] The benzene ring is decorated with three key functional groups that offer multiple avenues for chemical modification:

  • The Methyl Ester: Provides a primary site for hydrolysis and subsequent amide bond formation, allowing for the introduction of a wide array of side chains to probe interactions with biological targets.

  • The Nitro Group: A powerful electron-withdrawing group that can be readily reduced to an amine. This resultant aniline is a critical precursor for the synthesis of a multitude of heterocyclic structures and can serve as a key hydrogen bond donor. The nitro group itself is a known pharmacophore in certain classes of antibiotics, where its reduction in anaerobic environments can lead to cytotoxic reactive nitrogen species.[2][3]

  • The Chloro Substituent: A halogen that can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.

This trifecta of reactive sites makes this compound an ideal starting point for generating diverse chemical libraries aimed at discovering new bioactive agents.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is essential for its effective use in a research setting.

PropertyValueSource
CAS Number 294190-17-3MySkinRecipes
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Soluble in DMSO and acetone; slightly soluble in water (predicted for similar structures).[4][4]
Synthetic Accessibility: A Proposed Route

While specific literature for the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from established methods for analogous compounds.[4] The proposed synthesis begins with the nitration of 5-chloro-2-methylbenzoic acid, followed by esterification.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Step 1: Nitration of 5-chloro-2-methylbenzoic acid

  • To a stirred solution of concentrated sulfuric acid (e.g., 10 volumes), cooled to -5 to 0°C in an ice-salt bath, add 5-chloro-2-methylbenzoic acid (1.0 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.2 eq) in concentrated sulfuric acid (2 volumes).

  • Add the nitrating mixture dropwise to the reaction vessel over 1-2 hours, maintaining the temperature at -5 to 0°C.

  • After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate (5-chloro-2-methyl-3-nitrobenzoic acid) by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum.

Step 2: Esterification to this compound

  • Suspend the dried 5-chloro-2-methyl-3-nitrobenzoic acid (1.0 eq) in dry methanol (e.g., 10 volumes).

  • Cool the solution to 0°C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • After the addition, heat the mixture to reflux and maintain for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the standards required for subsequent medicinal chemistry applications.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 5-chloro-2-methylbenzoic acid C Nitration Reaction (-5 to 0°C) A->C B Nitrating Mixture (HNO3, H2SO4) B->C D 5-chloro-2-methyl-3-nitrobenzoic acid C->D F Esterification Reaction (Reflux) D->F E Methanol (MeOH) Thionyl Chloride (SOCl2) E->F G This compound F->G

Caption: Proposed two-step synthesis of the title compound.

Core Applications in Medicinal Chemistry

The true utility of this compound is as a versatile chemical scaffold. The following sections explore its potential applications based on the known biological activities of related nitroaromatic compounds and the strategic modifications its structure allows.

As a Precursor for Novel Antimicrobial Agents

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[3] Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate radical species that induce cellular damage.[2][5] Derivatives of nitrobenzoic acid have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7]

This compound can serve as the starting point for a library of potential antimicrobial agents through two primary modifications:

  • Amide Library Synthesis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse panel of amines to create an amide library. This allows for the exploration of the chemical space around this position to optimize target engagement and pharmacokinetic properties.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, sulfonated, or used as a handle to build heterocyclic rings known to possess antimicrobial activity (e.g., benzimidazoles, quinolones).

G cluster_0 Modification Pathways cluster_1 Potential Bioactive Derivatives cluster_2 Potential Therapeutic Targets Core This compound Mod1 Amide Coupling (at Ester position) Core->Mod1 Mod2 Nitro Reduction & Derivatization Core->Mod2 Mod3 Cross-Coupling (at Chloro position) Core->Mod3 Deriv1 Amide Library Mod1->Deriv1 Deriv2 Aminobenzoate Derivatives Mod2->Deriv2 Deriv3 Biaryl Compounds Mod3->Deriv3 Target1 Bacterial Enzymes (e.g., Nitroreductases) Deriv1->Target1 Deriv2->Target1 Target3 Receptor Antagonists Deriv2->Target3 Target2 Protein Kinases Deriv3->Target2

Caption: Derivatization strategy for drug discovery.

As a Scaffold for Kinase Inhibitors

The general structure of an aminobenzoate, readily accessible from the title compound via nitro reduction, is a common feature in many kinase inhibitors. The aniline moiety can act as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region. The rest of the scaffold can be elaborated to occupy the ATP-binding pocket. The chloro-substituent is particularly valuable here, as it provides a vector for modification via Suzuki or similar cross-coupling reactions to introduce larger aromatic or heterocyclic systems that can target specific sub-pockets of the kinase active site.

Key Experimental Workflows

Workflow for Amide Library Synthesis and Screening

This workflow outlines a systematic approach to generate and test a library of derivatives for antimicrobial activity.

Protocol: Parallel Amide Synthesis and Primary Antimicrobial Screen

Part A: Synthesis

  • Hydrolysis: Saponify this compound to 5-chloro-2-methyl-3-nitrobenzoic acid using LiOH in a THF/water mixture.

  • Amide Coupling: In a 96-well plate format, distribute the resulting carboxylic acid into each well. Add a diverse panel of primary and secondary amines (1.1 eq per well) along with a coupling agent like HATU and a base like DIPEA.

  • Work-up & Purification: After stirring overnight, quench the reactions and perform liquid-liquid extraction. Purify the compounds using mass-directed automated flash chromatography.

Part B: Antimicrobial Screening

  • MIC Determination: Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for each compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Assay Setup: In a 96-well plate, prepare two-fold serial dilutions of each test compound in culture medium.

  • Inoculation: Add a standardized bacterial suspension to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: All hits from the primary screen should be re-synthesized, their identity and purity confirmed (>95% by LC-MS), and the MIC re-determined to confirm the initial result.

Drug Discovery Workflow Visualization

G Start Methyl 5-chloro-2-methyl -3-nitrobenzoate Scaffold Library Combinatorial Library Synthesis Start->Library Screen High-Throughput Biological Screening (e.g., MIC Assay) Library->Screen HitID Hit Identification Screen->HitID HitVal Hit Validation (Resynthesis & Re-testing) HitID->HitVal LeadOp Lead Optimization (SAR Studies) HitVal->LeadOp Preclinical Preclinical Development LeadOp->Preclinical

Caption: General drug discovery workflow using the scaffold.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a launchpad for innovation in medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of diverse compound libraries with high potential for biological activity. While its direct applications are still emerging, its utility as a precursor for antimicrobial agents and kinase inhibitors is strongly supported by the established activities of structurally related compounds. Researchers and drug development professionals are encouraged to view this compound as a valuable tool in their arsenal, capable of accelerating the discovery of next-generation therapeutics. Future work should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and robust biological screening, to unlock its full therapeutic potential.

References

The Strategic Utility of Methyl 5-chloro-2-methyl-3-nitrobenzoate: A Core Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and agrochemical development, the efficiency and precision of synthetic routes are paramount. The strategic selection of starting materials and intermediates dictates the feasibility, yield, and economic viability of producing complex target molecules. Methyl 5-chloro-2-methyl-3-nitrobenzoate, a polysubstituted aromatic compound, represents a cornerstone intermediate, engineered with a specific arrangement of functional groups that offer latent reactivity and precise control over subsequent chemical transformations. This guide provides an in-depth analysis of its synthesis, core chemical properties, and its pivotal role as a precursor to highly functionalized aniline derivatives, which are foundational scaffolds in numerous active pharmaceutical ingredients (APIs) and specialty chemicals.

Introduction: A Molecule Designed for Purpose

This compound is a highly functionalized aromatic ester. Its structure is not a random assortment of functional groups but a deliberate design that serves a strategic purpose in multi-step synthesis. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the ortho-para directing methyl group and the versatile methyl ester, creates a molecule primed for sequential and regioselective modifications.[1]

The inherent value of this intermediate lies in the latent functionality of the nitro group. While it is strongly deactivating towards electrophilic aromatic substitution, its true potential is unlocked upon reduction to an amine.[1] This transformation fundamentally alters the electronic properties of the aromatic ring, converting the nitro group's deactivating influence into the potent activating and ortho-, para-directing nature of an amino group. This "switch" in reactivity is a classic strategy in organic synthesis, allowing for controlled, stepwise construction of complex molecular architectures that would be otherwise challenging to access. This guide will elucidate the synthesis of this key intermediate and detail its subsequent, high-value transformations.

Physicochemical Properties

While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its immediate precursor, 5-chloro-2-methyl-3-nitrobenzoic acid, and closely related structural analogs.

PropertyValue (Estimated/Inferred)Source/Justification
CAS Number N/A (Precursor Acid: 154257-81-5)[2]
Molecular Formula C₉H₈ClNO₄-
Molecular Weight 229.62 g/mol -
Appearance White to off-white solidInferred from analogs like Methyl 5-chloro-2-nitrobenzoate.[3][4]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water.Halogenated nitroaromatic esters exhibit enhanced solubility in organic solvents.[5]
Melting Point > 48-52 °CBased on the melting point of Methyl 5-chloro-2-nitrobenzoate.[4]

Synthesis of the Core Intermediate

The construction of this compound is logically approached via a two-step sequence starting from 3-chloro-2-methylbenzoic acid: regioselective nitration followed by esterification.

Step 1: Regioselective Nitration

The primary challenge is the introduction of a nitro group at the C3 position. The starting material, 3-chloro-2-methylbenzoic acid, has three directing groups:

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

  • -CH₃ (Methyl): An activating, ortho, para-directing group.

  • -Cl (Chloro): A deactivating, ortho, para-directing group.

The directing effects of these groups must be carefully considered. The methyl group strongly activates the ortho (C3) and para (C5) positions. The chloro group also directs to these positions but is deactivating. The carboxylic acid directs meta to itself, which are the C3 and C5 positions. The confluence of these directing effects, particularly the strong activation by the methyl group, favors substitution at the C3 and C5 positions. Careful control of reaction conditions is necessary to achieve the desired 3-nitro isomer with high selectivity.[6][7]

Synthesis Workflow Part 1 cluster_0 Step 1: Regioselective Nitration Start 3-Chloro-2-methylbenzoic Acid (CAS: 7499-08-3) Reagents1 Mixed Acid (HNO₃ / H₂SO₄) Start->Reagents1 1. Conditions1 Low Temperature (0-10°C) Reagents1->Conditions1 Product1 5-Chloro-2-methyl-3-nitrobenzoic Acid (CAS: 154257-81-5) Reagents1->Product1 2.

Diagram 1: Workflow for the nitration of the starting material.

Experimental Protocol: Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic Acid [2][6]

  • Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3-4 volumes relative to the starting material). Cool the acid to 0-5°C using a circulating chiller.

  • Addition of Substrate: Slowly add 3-chloro-2-methylbenzoic acid (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1 volume) in the dropping funnel, pre-cooled to 0°C. Add this mixture dropwise to the reaction vessel over 1-2 hours, maintaining the internal temperature between 0-10°C.

    • Causality Insight: Maintaining a low temperature is critical to control the exothermic reaction and maximize the regioselectivity, minimizing the formation of undesired isomers. The sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[8][9]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction's completion by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (8-10 volumes). The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH 6-7), and dry under vacuum to yield 5-chloro-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding transformation. Fischer esterification (using methanol with a strong acid catalyst) or reaction with reagents like thionyl chloride or dimethyl sulfate are common, effective methods.[10][11]

Synthesis Workflow Part 2 cluster_1 Step 2: Esterification Product1 5-Chloro-2-methyl-3-nitrobenzoic Acid Reagents2 Methanol (Solvent/Reagent) + Acid Catalyst (e.g., H₂SO₄) or SOCl₂ Product1->Reagents2 1. Conditions2 Reflux Reagents2->Conditions2 FinalProduct This compound Reagents2->FinalProduct 2.

Diagram 2: Workflow for the esterification to the final intermediate.

Experimental Protocol: Synthesis of this compound [5][10]

  • Setup: Suspend 5-chloro-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 eq) or a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Causality Insight: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol. This method is often faster and more irreversible than standard Fischer esterification.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-5 hours, monitoring by TLC until the starting acid is consumed.

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like methanol or isopropanol to afford pure this compound.

The Pivotal Transformation: Unlocking the Aniline Core

The primary synthetic application of this compound is its reduction to Methyl 3-amino-5-chloro-2-methylbenzoate. This transformation is the key step that unlocks the potential of the scaffold for building diverse and complex molecules.[1][12]

Key_Transformation Nitro This compound Aniline Methyl 3-amino-5-chloro-2-methylbenzoate Nitro->Aniline Reduction (e.g., SnCl₂/HCl, Fe/AcOH, or H₂/Pd-C)

Diagram 3: The key reduction of the nitro group to an amine.

The reduction of an aromatic nitro group is one of the most robust and reliable reactions in organic synthesis. Several methods are available, each with its own advantages.

Reduction MethodReagentsTypical ConditionsAdvantages/Considerations
Metal/Acid SnCl₂·2H₂O / HCl or Fe / Acetic AcidRoom temp to mild heatingCost-effective, reliable, and tolerant of many functional groups. Work-up can sometimes be cumbersome.
Catalytic Hydrogenation H₂ gas / Pd, Pt, or Ni catalystRoom temp, 1-4 atm H₂Very clean reaction with water as the only byproduct. Requires specialized hydrogenation equipment. Can sometimes reduce other functional groups.

Experimental Protocol: Reduction via SnCl₂

  • Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Addition of Reagent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully basify by adding a cold aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 8. This will precipitate tin salts.

  • Isolation: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Methyl 3-amino-5-chloro-2-methylbenzoate.

Applications in Advanced Synthesis

The resulting product, Methyl 3-amino-5-chloro-2-methylbenzoate, is a valuable building block. The newly formed amino group can be used in a variety of subsequent reactions, including:

  • Amide Bond Formation: Acylation to form amides, which are prevalent in pharmaceuticals.

  • Heterocycle Synthesis: Serving as a precursor for building heterocyclic rings like benzimidazoles, quinolines, or benzothiazoles, which are common scaffolds in medicinal chemistry.[13][14]

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install other functionalities.

The specific substitution pattern—a chlorine at C5 and a methyl group at C2—provides steric and electronic handles to influence the binding of the final molecule to biological targets, making this intermediate particularly relevant in the synthesis of targeted therapeutics and specialized agrochemicals.[15][16]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its carefully orchestrated arrangement of functional groups allows for a powerful and controlled transformation from a deactivated nitroaromatic to a highly versatile activated aniline. This designed reactivity, coupled with robust and scalable synthetic protocols, establishes it as a high-value intermediate for accessing complex molecular targets in the pharmaceutical and agrochemical industries. Understanding its synthesis and strategic application is essential for researchers and developers aiming to innovate at the forefront of chemical science.

References

Methodological & Application

Application Notes and Protocols: Regioselective Nitration of Methyl 5-chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the electrophilic aromatic substitution (EAS) nitration of methyl 5-chloro-2-methylbenzoate. This document delves into the mechanistic underpinnings of the reaction, with a particular focus on the regiochemical outcome dictated by the directing effects of the chloro, methyl, and methyl ester substituents. Detailed, step-by-step experimental procedures for synthesis, purification, and characterization are provided to ensure reproducibility and high yield. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of this compound

Substituted nitroaromatic compounds are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The nitro group serves as a versatile functional handle that can be readily transformed into other functionalities, such as amines, which are prevalent in a vast array of bioactive molecules. This compound is a valuable intermediate, incorporating multiple functional groups that allow for diverse subsequent chemical modifications. Its structural complexity makes it an attractive precursor for the synthesis of novel therapeutic agents.

The synthesis of this target molecule presents an interesting case of regioselectivity in electrophilic aromatic substitution. The benzene ring is trisubstituted with a chloro group, a methyl group, and a methyl ester group, each exerting its own electronic and steric influence on the incoming electrophile. A thorough understanding of these directing effects is paramount for the successful and selective synthesis of the desired 3-nitro isomer.

Mechanistic Insights: Directing Effects and Regioselectivity

The nitration of methyl 5-chloro-2-methylbenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2] The nitronium ion is then attacked by the nucleophilic π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.

The regiochemical outcome of the reaction is determined by the nature of the substituents already present on the aromatic ring.[4] In the case of methyl 5-chloro-2-methylbenzoate, we have three directing groups to consider:

  • Methyl Group (-CH₃): An activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It is an ortho, para-director.

  • Chloro Group (-Cl): A deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of its electron-donating resonance effect.

  • Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director.

The interplay of these directing effects dictates the position of the incoming nitro group. The methyl group at position 2 and the chloro group at position 5 both direct incoming electrophiles to their respective ortho and para positions. The methyl ester at position 1 directs to the meta position.

Considering the positions on the ring:

  • Position 3 is ortho to the methyl group and meta to both the chloro and methyl ester groups.

  • Position 4 is para to the methyl group and meta to the chloro group.

  • Position 6 is ortho to the methyl group and ortho to the chloro group.

The strong activating effect of the methyl group, combined with the meta-directing influence of the deactivating methyl ester group, strongly favors substitution at the 3-position. The 6-position is sterically hindered by the adjacent methyl and chloro groups. Therefore, the major product expected from this reaction is This compound .

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Methyl 5-chloro-2-methylbenzoate Methyl 5-chloro-2-methylbenzoate Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Methyl 5-chloro-2-methylbenzoate->Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Electrophilic Aromatic Substitution Arenium Ion (Sigma Complex) Arenium Ion (Sigma Complex) Electrophilic Aromatic Substitution->Arenium Ion (Sigma Complex) This compound This compound Arenium Ion (Sigma Complex)->this compound

Figure 1: Workflow of the nitration reaction.

Experimental Protocol

This protocol is based on established procedures for the nitration of substituted methyl benzoates.[3][5][6][7][8]

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 5-chloro-2-methylbenzoate≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR
Dichloromethane (CH₂Cl₂)ACS ReagentEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentAcros Organics
Methanol (CH₃OH)ACS ReagentMacron Fine Chemicals
Deionized WaterN/AIn-house
IceN/AIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Reaction Procedure

Safety Precaution: This reaction involves the use of concentrated and corrosive acids. It is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of the Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-chloro-2-methylbenzoate (e.g., 5.0 g, 27.1 mmol) in concentrated sulfuric acid (20 mL) at room temperature.

    • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker or flask, carefully and slowly add concentrated nitric acid (2.1 mL, ~32.5 mmol) to concentrated sulfuric acid (5 mL) while cooling the mixture in an ice bath. Caution: This is a highly exothermic process.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 5-chloro-2-methylbenzoate over a period of 30-45 minutes.

    • Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Reaction Quenching and Product Isolation:

    • Carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with vigorous stirring.

    • A precipitate of the crude product will form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Work-up and Purification:

    • Dissolve the crude product in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any residual acid, followed by a wash with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from methanol or a mixture of ethanol and water to afford a crystalline solid.

Characterization

The purified product should be characterized by the following methods:

  • Melting Point: Determine the melting point of the crystalline product.

  • ¹H NMR, ¹³C NMR: Confirm the structure and purity of the compound. The expected ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl group protons, and the methyl ester protons.

  • FTIR: Identify the characteristic vibrational frequencies of the functional groups, including the nitro group (asymmetric and symmetric stretches), the ester carbonyl group, and the C-Cl bond.

  • Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound to confirm its identity.

Expected Results and Troubleshooting

ParameterExpected Outcome
Appearance White to pale yellow crystalline solid
Yield 75-85% (based on similar nitration reactions)
Purity (by NMR/HPLC) >98% after recrystallization
Potential Side Products Isomeric nitro compounds (e.g., 4-nitro and 6-nitro isomers), dinitrated products, and oxidation byproducts.

Troubleshooting:

  • Low Yield: Incomplete reaction or loss of product during work-up. Ensure the reaction goes to completion by monitoring with TLC. Be careful during the extraction and recrystallization steps to minimize loss.

  • Formation of Byproducts: Over-nitration can occur if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used. The formation of isomeric products can be minimized by adhering to the recommended reaction conditions.

  • Dark-colored Product: The presence of impurities or oxidation byproducts. Thorough washing and recrystallization should yield a purer, lighter-colored product.

Conclusion

The regioselective nitration of methyl 5-chloro-2-methylbenzoate to yield this compound is an efficient and reproducible process when carried out under carefully controlled conditions. A thorough understanding of the directing effects of the substituents on the aromatic ring is crucial for predicting and achieving the desired regioselectivity. The protocol detailed in this application note provides a reliable method for the synthesis of this valuable intermediate, which can be utilized in a variety of drug discovery and development applications.

References

Application Notes and Protocols for the Esterification of 5-chloro-2-methyl-3-nitrobenzoic acid to Methyl 5-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and product validation.

Introduction: The Significance of a Key Intermediate

5-chloro-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its conversion to the corresponding methyl ester, this compound, is a critical step in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The esterification serves to protect the carboxylic acid group, increase the compound's solubility in organic solvents, and facilitate subsequent chemical transformations. The most common and industrially scalable method for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

Unraveling the Reaction: The Fischer-Speier Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][3][4] The mechanism proceeds through several key steps, which are in equilibrium. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[3][5][6]

The fundamental steps are as follows:

  • Protonation of the Carbonyl Oxygen: The strong acid catalyst protonates the carbonyl oxygen of the 5-chloro-2-methyl-3-nitrobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][7][8]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7][8]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of the methanol) to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). It is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[1][7]

Visualizing the Reaction Mechanism

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Carboxylic_Acid 5-chloro-2-methyl-3-nitrobenzoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H_plus H+ (catalyst) Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Methanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of Water Ester This compound Protonated_Ester->Ester Deprotonation Water Water (H2O) Protonated_Ester->Water Catalyst_Regen H+ (regenerated) Ester->Catalyst_Regen

Caption: The acid-catalyzed mechanism for the esterification of 5-chloro-2-methyl-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a standard Fischer esterification reaction.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier Example
5-chloro-2-methyl-3-nitrobenzoic acid154257-81-5C8H6ClNO4>95%Sigma-Aldrich
Methanol (anhydrous)67-56-1CH4O>99.8%Thermo Fisher
Sulfuric Acid (concentrated)7664-93-9H2SO495-98%Sigma-Aldrich
Sodium Bicarbonate (saturated solution)144-55-8NaHCO3--
Ethyl Acetate141-78-6C4H8O2ACS Grade-
Brine (saturated NaCl solution)-NaCl--
Anhydrous Magnesium Sulfate7487-88-9MgSO4--
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Suction filtration apparatus

  • pH paper

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 5.0 g of 5-chloro-2-methyl-3-nitrobenzoic acid.

    • Add 50 mL of anhydrous methanol to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[2]

    • Place a magnetic stir bar in the flask and begin stirring to dissolve the solid.

  • Catalyst Addition:

    • Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic. Add the acid dropwise, and consider cooling the flask in an ice bath during the addition.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. The product may precipitate as a solid.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous mixture with 3 x 50 mL portions of ethyl acetate.

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted carboxylic acid.[9][10] Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with 50 mL of brine to remove any remaining water.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter the drying agent using gravity or suction filtration.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as a solid.[11]

Visualizing the Experimental Workflow

Workflow Start Start Setup Reaction Setup: - 5-chloro-2-methyl-3-nitrobenzoic acid - Anhydrous Methanol - Stir Bar Start->Setup Catalyst Add Concentrated H2SO4 (catalyst) Setup->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with Ice-Cold Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Bicarb Wash with Saturated NaHCO3 Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with Anhydrous MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate Purify Purify by Recrystallization Evaporate->Purify End Pure this compound Purify->End

Caption: A streamlined workflow for the synthesis of this compound.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst: Concentrated sulfuric acid is a highly effective catalyst for Fischer esterification due to its dual role as a strong acid and a dehydrating agent, which helps to shift the equilibrium towards the products.[2][3] Anhydrous hydrogen chloride gas dissolved in methanol is also a viable alternative.[12]

  • Excess Methanol: The use of a large excess of methanol is a common strategy in Fischer esterifications to drive the reaction to completion, in accordance with Le Chatelier's principle.[2][8]

  • Work-up Procedure: The aqueous work-up is crucial for removing the catalyst and unreacted starting material. The sodium bicarbonate wash neutralizes both the sulfuric acid catalyst and any remaining 5-chloro-2-methyl-3-nitrobenzoic acid, converting the latter into its water-soluble sodium salt.[9][10] The subsequent brine wash helps to remove the bulk of the water from the organic phase before drying.

  • Microwave-Assisted Synthesis: For more rapid synthesis, microwave-assisted organic synthesis (MAOS) can be employed.[5][6] This technique can significantly reduce reaction times from hours to minutes. However, care must be taken when conducting equilibrium reactions in a sealed vessel, as the removal of water is not possible.[5][6]

Trustworthiness: A Self-Validating System

To ensure the reliability of this protocol and the identity of the final product, the following validation steps are recommended:

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (carboxylic acid) and the product (ester). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

  • Product Characterization: The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as:

    • Melting Point: Compare the observed melting point with the literature value.

    • Spectroscopy:

      • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

      • FT-IR: To verify the presence of the ester carbonyl group (typically around 1720-1740 cm⁻¹) and the disappearance of the broad hydroxyl peak of the carboxylic acid.

      • Mass Spectrometry: To confirm the molecular weight of the product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • 5-chloro-2-methyl-3-nitrobenzoic acid: May cause skin, eye, and respiratory irritation.[13][14]

    • This compound: May cause serious eye irritation and respiratory irritation.[15]

    • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.

    • Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

References

Using "Methyl 5-chloro-2-methyl-3-nitrobenzoate" in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Heterocycles Using Methyl 5-chloro-2-methyl-3-nitrobenzoate

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount for the discovery of novel pharmaceuticals, agrochemicals, and materials. This compound is a highly functionalized aromatic compound poised as a versatile starting material for the construction of complex heterocyclic systems. Its unique arrangement of a reducible nitro group, a displaceable chloro substituent, a reactive methyl group, and a modifiable ester moiety provides multiple handles for synthetic manipulation. This guide, intended for researchers and professionals in drug development, offers a deep dive into the synthetic utility of this compound, focusing on logical, field-proven strategies for creating novel heterocycles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Chemical Profile and Strategic Reactivity

This compound (C₉H₈ClNO₄) is a cornerstone intermediate whose reactivity is dictated by the interplay of its functional groups. Understanding these reactive sites is crucial for designing successful synthetic pathways. The electron-withdrawing nature of the nitro group and the chlorine atom significantly influences the molecule's electronic properties and reactivity.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈ClNO₄N/A
Molecular Weight230.01 g/mol (Isotopic)N/A
AppearanceOff-white to pale yellow solidInferred from similar compounds
Key Functional GroupsNitro (NO₂), Chloro (Cl), Methyl Ester (COOCH₃), Methyl (CH₃)N/A

The primary pathways for elaboration involve:

  • Reductive Cyclization: The nitro group is the linchpin for forming nitrogen-containing heterocycles. Its reduction to a nitroso, hydroxylamine, or amino group in the presence of an adjacent, reactive side-chain is a powerful strategy for intramolecular cyclization.[1][2]

  • Side-Chain Functionalization: The 2-methyl group is benzylic and can be functionalized, for example, via radical bromination, to introduce a handle for building a side chain necessary for cyclization.[3]

  • Nucleophilic Aromatic Substitution (SₙAr): While challenging due to the presence of other deactivating groups, the chloro substituent can potentially be displaced by potent nucleophiles under specific conditions.

  • Ester Hydrolysis/Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functionalities like amides or used to modulate solubility.

Fig 1. Key reactive sites of the title compound.

Core Synthetic Strategy: Intramolecular Reductive Cyclization

The conversion of ortho-substituted nitroarenes into N-heterocycles is a robust and widely utilized synthetic transformation.[4] This process hinges on the reduction of the nitro group, which acts as an internal oxidant and a source of nitrogen for the new ring. The generally accepted mechanism involves the stepwise reduction of the nitro group to intermediates like nitroso or amino species, which then undergo intramolecular condensation with an adjacent electrophilic or nucleophilic side chain.[5]

This powerful technique can save at least one synthetic step compared to traditional methods that start from anilines.[1] Various reducing agents can be employed, from classical systems like tin(II) chloride or iron in acidic media to catalytic hydrogenation (e.g., Pd/C, H₂). The choice of reductant is critical and depends on the tolerance of other functional groups within the molecule.

workflow start This compound step1 Side-Chain Elaboration start->step1 step2 Intramolecular Reductive Cyclization step1->step2 end Novel Heterocycle (e.g., Quinolone, Indazole) step2->end protocol_flow cluster_step1 Step 1: Side-Chain Elaboration cluster_step2 Step 2: Reductive Cyclization A Mix Starting Material with DMF-DMA in DMF B Heat to 120°C for 8-12h A->B C Aqueous Work-up & Extraction B->C D Crude Enamine Intermediate C->D E Dissolve Enamine in THF/Water D->E F Add Sodium Dithionite E->F G Reflux for 4h F->G H Isolate & Recrystallize Product G->H I I H->I Final Product: Quinolone Derivative

References

Application Notes and Protocols: The Strategic Role of Methyl 5-chloro-2-methyl-3-nitrobenzoate in the Synthesis of Active Pharmaceutical and Agro-Chemical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals engaged in drug discovery and process development. We will explore the synthesis and utility of Methyl 5-chloro-2-methyl-3-nitrobenzoate , a key building block in the preparation of complex bioactive molecules. The primary focus of this guide is its application as a precursor to a vital intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide , which is pivotal in the synthesis of the widely-used insecticide, Chlorantraniliprole. The synthetic strategies detailed herein are also foundational for the development of certain pharmaceutical agents, including some Bruton's tyrosine kinase (BTK) inhibitors.

Introduction: The Versatility of a Substituted Benzene Ring

The structural motif of a substituted aminobenzoic acid is a cornerstone in medicinal and agricultural chemistry. The specific arrangement of chloro, methyl, and amino functionalities on the benzene ring of the target intermediate provides a versatile scaffold for constructing molecules with high biological potency. The synthesis of this intermediate from commercially viable starting materials is a critical endeavor for ensuring a scalable and cost-effective supply chain for these essential products.

This guide will delineate a robust, multi-step synthetic pathway, commencing with the nitration of m-toluic acid, followed by reduction, chlorination, esterification, and amidation. Each step will be detailed with a comprehensive protocol, underpinned by established chemical principles and supported by literature precedents.

Core Synthetic Pathway Overview

The overall synthetic strategy is depicted in the workflow diagram below. This pathway is designed for efficiency and scalability, employing common laboratory reagents and techniques.

Synthetic Pathway A m-Toluic Acid B 2-Nitro-3-methylbenzoic Acid A->B Nitration C 2-Amino-3-methylbenzoic Acid B->C Reduction D 2-Amino-5-chloro-3-methylbenzoic Acid C->D Chlorination E Methyl 2-amino-5-chloro-3-methylbenzoate D->E Esterification F 2-Amino-5-chloro-N,3-dimethylbenzamide (Key Intermediate) E->F Amidation G Chlorantraniliprole (Final Product) F->G Amide Coupling

Caption: Overall workflow for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide and its subsequent conversion to Chlorantraniliprole.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Nitro-3-methylbenzoic Acid

This initial step involves the regioselective nitration of m-toluic acid. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the nitro group at the C2 position.

Materials:

  • m-Toluic acid

  • Nitric acid (60-75% mass concentration)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add m-toluic acid.

  • Cool the flask in an ice-water bath to below 0-20 °C.[1]

  • Slowly add nitric acid to the cooled m-toluic acid with continuous stirring, maintaining the temperature below 20 °C. The volume ratio of m-toluic acid (in g) to nitric acid (in mL) is typically 1:3-5.[1]

  • After the addition is complete, allow the reaction mixture to stir for 1-2 hours while maintaining the temperature.

  • Upon completion (monitored by TLC or HPLC), the reaction mixture is poured into ice water to precipitate the product.

  • The solid is collected by vacuum filtration, washed with cold water, and dried to yield 2-nitro-3-methylbenzoic acid.

Part 2: Synthesis of 2-Amino-3-methylbenzoic Acid

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 2-Nitro-3-methylbenzoic acid

  • Hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel)

  • Hydrogenation reduction reaction solvent (e.g., methanol, ethanol)

  • Hydrogen source

  • Hydrogenation reactor

Procedure:

  • In a suitable hydrogenation reactor, dissolve 2-nitro-3-methylbenzoic acid in the chosen solvent.

  • Add the hydrogenation catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • The reaction is typically carried out with stirring at a controlled temperature until the uptake of hydrogen ceases.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield 2-amino-3-methylbenzoic acid.

Part 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

Chlorination of the aromatic ring is achieved using a suitable chlorinating agent. N-chlorosuccinimide (NCS) is a common reagent for this purpose.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • N-chlorosuccinimide (NCS) or other chlorinating agent

  • Solvent (e.g., N,N-dimethylformamide - DMF, 1,2-dichloroethane)

  • Reaction flask with a reflux condenser

Procedure:

  • In a reaction flask, dissolve 2-amino-3-methylbenzoic acid in the chosen solvent.

  • Add the chlorinating agent (e.g., NCS) to the solution.

  • The reaction mixture is stirred, often at an elevated temperature (e.g., 50 °C), for a specified duration (e.g., 3 hours).[2]

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is poured into ice water.

  • The pH is adjusted to precipitate the product, which is then collected by filtration, washed with water, and dried to afford 2-amino-5-chloro-3-methylbenzoic acid.[3]

Part 4: Synthesis of Methyl 2-amino-5-chloro-3-methylbenzoate

Esterification of the carboxylic acid is a standard procedure, often catalyzed by a strong acid.

Materials:

  • 2-Amino-5-chloro-3-methylbenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Reaction flask with a reflux condenser

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-chloro-3-methylbenzoic acid in methanol.

  • Cool the mixture in an ice-water bath and slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove excess methanol.

  • The residue is then carefully neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield Methyl 2-amino-5-chloro-3-methylbenzoate.

Part 5: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

The final step in the synthesis of the key intermediate is the amidation of the methyl ester with methylamine.

Materials:

  • Methyl 2-amino-5-chloro-3-methylbenzoate

  • Methylamine (solution in a suitable solvent like methanol or water)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve Methyl 2-amino-5-chloro-3-methylbenzoate in a suitable solvent.

  • Add the methylamine solution to the reaction mixture.

  • The reaction is typically stirred at a controlled temperature (e.g., 60-65 °C) for several hours.[4]

  • The progress of the reaction is monitored by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, often by recrystallization, to yield 2-amino-5-chloro-N,3-dimethylbenzamide.

Data Presentation

StepStarting MaterialProductTypical Yield (%)Purity (%)Reference
Nitration m-Toluic acid2-Nitro-3-methylbenzoic acid85-95>98[1]
Reduction 2-Nitro-3-methylbenzoic acid2-Amino-3-methylbenzoic acid90-98>99[5]
Chlorination 2-Amino-3-methylbenzoic acid2-Amino-5-chloro-3-methylbenzoic acid80-90>98[2][3]
Esterification 2-Amino-5-chloro-3-methylbenzoic acidMethyl 2-amino-5-chloro-3-methylbenzoate85-95>99[6]
Amidation Methyl 2-amino-5-chloro-3-methylbenzoate2-Amino-5-chloro-N,3-dimethylbenzamide80-92>99[4][7]

Application in the Synthesis of Chlorantraniliprole

The key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide , is a crucial component in the synthesis of Chlorantraniliprole, a potent insecticide. The final step involves an amide coupling reaction with another key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[8]

Chlorantraniliprole Synthesis A 2-Amino-5-chloro-N,3-dimethylbenzamide C Chlorantraniliprole A->C B 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid B->C Amide Coupling (e.g., with methanesulfonyl chloride)

Caption: Final amide coupling step in the synthesis of Chlorantraniliprole.

This coupling is typically achieved by activating the carboxylic acid of the pyrazole intermediate, for example, by converting it to an acid chloride using reagents like thionyl chloride or methanesulfonyl chloride, followed by reaction with the aminobenzamide.[9]

Conclusion

The synthetic pathway detailed in these application notes provides a robust and scalable method for the preparation of This compound and its subsequent conversion to the versatile intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide . The careful execution of each step, including nitration, reduction, chlorination, esterification, and amidation, is crucial for achieving high yields and purity. The application of this intermediate in the synthesis of the insecticide Chlorantraniliprole highlights its significance in the agrochemical industry. Furthermore, the foundational chemical transformations described herein are broadly applicable to the synthesis of other complex organic molecules, including active pharmaceutical ingredients.

References

Application Notes and Protocols: The Strategic Role of Methyl 5-chloro-2-methyl-3-nitrobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Modern Insecticide Development

Methyl 5-chloro-2-methyl-3-nitrobenzoate (CAS No. 294190-17-3) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of advanced agrochemicals. Its strategic substitution pattern—featuring a methyl ester, a chloro group, a methyl group, and a nitro group—makes it an ideal precursor for the construction of complex molecular architectures. Specifically, this compound is a key intermediate in the manufacturing of the anthranilic diamide class of insecticides, such as chlorantraniliprole and cyantraniliprole. These insecticides are renowned for their high efficacy against a broad spectrum of pests, low toxicity to non-target organisms, and novel mode of action targeting insect ryanodine receptors.[1][2]

This guide provides an in-depth analysis of the synthesis and application of this compound, offering detailed protocols for its preparation and subsequent transformation into valuable agrochemical precursors. The methodologies are designed for researchers and process chemists in the agrochemical industry, emphasizing the chemical logic behind procedural steps to ensure both reproducibility and a thorough understanding of the underlying principles.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, reaction optimization, and process scale-up.

PropertyValueSource(s)
CAS Number 294190-17-3[2][3]
Molecular Formula C₉H₈ClNO₄[4]
Molecular Weight 229.62 g/mol [4]
Appearance Off-white to slight yellow solid[2]
Purity ≥ 98% (Typical)[2]
Storage Store in a cool, dry, well-ventilated place[2]

Synthesis Protocol: Preparation of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 5-chloro-2-methyl-3-nitrobenzoic acid. This precursor can be synthesized by the regioselective nitration of 5-chloro-2-methylbenzoic acid. The following protocol outlines a standard laboratory-scale Fischer esterification.

Causality of Experimental Design: The Fischer esterification is an equilibrium-driven process. The use of methanol as both a reagent and a solvent, coupled with a strong acid catalyst like sulfuric acid, shifts the equilibrium towards the product. Heating under reflux accelerates the reaction rate to achieve a practical conversion within a reasonable timeframe. The work-up procedure is designed to remove the acid catalyst and unreacted carboxylic acid, isolating the less polar ester product.

Diagram: Synthesis Workflow

cluster_0 Part 1: Esterification cluster_1 Part 2: Work-up & Isolation A Charge Reactor: - 5-chloro-2-methyl-3-nitrobenzoic acid - Methanol (excess) B Add Catalyst: Slowly add conc. H₂SO₄ A->B C Reaction: Heat to reflux (e.g., 65-70°C) Monitor by TLC/LCMS B->C D Quench: Cool and pour into ice-water C->D E Neutralize: Add NaHCO₃ solution until pH ~7 D->E F Extract: Extract with Ethyl Acetate E->F G Purify: Wash organic layer with brine, dry over Na₂SO₄, concentrate F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol: Fischer Esterification
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methyl-3-nitrobenzoic acid (1.0 eq).

    • Add anhydrous methanol (10-20 volumes, serving as both reactant and solvent). Stir the suspension.

  • Catalyst Addition:

    • Cool the flask in an ice-water bath.

    • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture. The addition is exothermic and should be done with caution.

  • Reaction Execution:

    • Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C).

    • Maintain reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.[5]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing crushed ice and water, which will cause the ester product to precipitate.

    • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to afford pure this compound.[5]

Core Application: Synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate

The primary and most critical application of this compound is its use as a precursor for Methyl 3-amino-5-chloro-2-methylbenzoate.[1] This transformation involves the selective reduction of the nitro group to an amine. The resulting aniline derivative is the foundational piece for building the benzamide portion of chlorantraniliprole and related diamide insecticides.

Causality of Experimental Design: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal byproducts.[6] Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. Methanol is an excellent solvent as it solubilizes the starting material and is compatible with the hydrogenation process. The reaction is driven by the adsorption of hydrogen and the substrate onto the catalyst surface. The work-up is straightforward, involving the removal of the solid catalyst by filtration.

Diagram: Application Workflow (Nitro Group Reduction)

cluster_0 Part 1: Hydrogenation Setup cluster_1 Part 2: Reaction and Isolation A Charge Reactor: - this compound - Methanol B Add Catalyst: Add 5-10% Pd/C catalyst (under inert atmosphere) A->B C Pressurize: Seal reactor, purge with N₂, then introduce H₂ gas (e.g., 50 psi) B->C D Reaction: Stir vigorously at room temp. Monitor H₂ uptake C->D E Catalyst Removal: Vent H₂, purge with N₂. Filter through Celite® D->E F Isolation: Concentrate filtrate under reduced pressure E->F G Final Product: Methyl 3-amino-5-chloro-2-methylbenzoate F->G

Caption: Workflow for the reduction of the nitro group to form the key amine intermediate.

Step-by-Step Protocol: Catalytic Hydrogenation
  • Reactor Preparation:

    • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the palladium on carbon catalyst (5% or 10% Pd/C, typically 1-5 mol% loading).

    • Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Always handle it with care, preferably wetted or under an inert gas blanket.

  • Hydrogenation:

    • Seal the reaction vessel.

    • Purge the vessel several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or as determined by optimization).

    • Stir the mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required for large-scale operations.

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Alternatively, progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent (e.g., methanol).

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to yield Methyl 3-amino-5-chloro-2-methylbenzoate, which can often be used in the next step without further purification.

Conclusion

This compound serves as a testament to the importance of well-designed chemical intermediates in modern industrial synthesis. Its structure is expertly tailored for conversion into the core of next-generation insecticides. The protocols provided herein offer a robust framework for the synthesis and strategic application of this compound, enabling researchers and chemists to leverage its potential in the development of effective and sustainable crop protection solutions.

References

Application Note: High-Yield Synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the chemical reduction of the nitro group in Methyl 5-chloro-2-methyl-3-nitrobenzoate. The successful conversion to Methyl 3-amino-5-chloro-2-methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical. We present two robust and scalable protocols: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-acid reduction using stannous chloride (SnCl₂). This document offers in-depth procedural steps, mechanistic insights, safety protocols, and data presentation to aid researchers in achieving high-yield, clean, and reproducible results.

Introduction: The Synthetic Importance of Substituted Anilines

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the versatile aniline functional group.[1][2] The target molecule, Methyl 3-amino-5-chloro-2-methylbenzoate, is a valuable building block in medicinal chemistry and materials science. Its strategic importance lies in the ortho, meta, and para substitution pattern, which allows for complex molecular architectures.

The choice of reduction methodology is paramount and depends on factors such as functional group tolerance, scalability, cost, and safety. While catalytic hydrogenation is often favored for its clean reaction profile, classical methods like metal-mediated reductions offer excellent chemoselectivity in the presence of sensitive functional groups.[3][4] This note details two effective methods for this specific transformation.

Reaction Pathway Overview

The conversion of the nitro group to an amine is a six-electron reduction. The generally accepted Haber-Lukashevich mechanism for catalytic hydrogenation involves a stepwise reduction through nitroso and hydroxylamine intermediates.[1] In metal-mediated reductions, the metal acts as the electron donor in the presence of a proton source.[2][3]

Figure 1: General Reaction Scheme

sub This compound reagents Reducing Agent (e.g., H₂/Pd-C or SnCl₂/HCl) sub->reagents prod Methyl 3-amino-5-chloro-2-methylbenzoate reagents->prod

Caption: Reduction of the nitrobenzoate to the corresponding aniline.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for nitro group reduction, often providing excellent yields and purity.[4] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[1][5]

Rationale for Method Selection

This method is chosen for its high efficiency and the generation of water as the only stoichiometric byproduct, which simplifies product purification. The presence of a chloro-substituent requires careful selection of the catalyst to minimize hydrodehalogenation, a potential side reaction. Raney Nickel can be an alternative to Pd/C if dehalogenation is a significant issue.[4]

Materials and Equipment
Reagent/Equipment Specification
This compound>98% purity
Palladium on Carbon (Pd/C)5 wt. % or 10 wt. %
Methanol (MeOH) or Ethyl Acetate (EtOAc)Anhydrous
Hydrogen Gas (H₂)High purity
Nitrogen Gas (N₂)High purity, for inerting
Celite®For filtration
High-Pressure Hydrogenation Reactore.g., Parr Shaker or Autoclave
Experimental Workflow

Figure 2: Workflow for Catalytic Hydrogenation

A Reactor Setup: Charge substrate, solvent, and catalyst. B Inerting: Purge reactor with N₂ (3-5 times). A->B C Pressurization: Introduce H₂ to the desired pressure. B->C D Reaction: Heat and stir, monitoring H₂ uptake. C->D E Cooling & Venting: Cool to RT, then safely vent excess H₂. D->E F Filtration: Filter reaction mixture through Celite®. E->F G Work-up: Concentrate filtrate to obtain crude product. F->G H Purification: Recrystallization or chromatography. G->H

Caption: Step-by-step process for catalytic hydrogenation.

Detailed Step-by-Step Protocol
  • Reactor Preparation: In a suitable high-pressure reactor, add this compound (1.0 eq) and the solvent (Methanol or Ethyl Acetate, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C (1-5 mol %). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.[6][7]

  • System Purge: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove all oxygen.[8][9]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 psi. Begin vigorous stirring and heat to 25-50 °C. The reaction is exothermic, so monitor the temperature closely.[9]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Shutdown and Catalyst Removal: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[8] Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: Keep the filtered catalyst wet with water to prevent ignition.[6][7]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-5-chloro-2-methylbenzoate. The product is often of high purity but can be further purified by recrystallization if necessary.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

Reduction with stannous chloride in an acidic medium is a classic and reliable method, particularly useful when other reducible functional groups are present that are incompatible with catalytic hydrogenation.[3][4]

Rationale for Method Selection

This method is highly chemoselective for the nitro group. It avoids the use of high-pressure hydrogen gas, making it suitable for standard laboratory glassware. However, it generates significant tin-based waste, which requires appropriate disposal.[3]

Materials and Equipment
Reagent/Equipment Specification
This compound>98% purity
Stannous Chloride Dihydrate (SnCl₂·2H₂O)ACS grade or higher
Concentrated Hydrochloric Acid (HCl)37%
Ethanol (EtOH) or Ethyl Acetate (EtOAc)Reagent grade
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)For neutralization
Round-bottom flask with reflux condenser
Experimental Workflow

Figure 3: Workflow for SnCl₂ Reduction

A Reagent Setup: Dissolve substrate in solvent. B Addition of SnCl₂: Add SnCl₂·2H₂O to the solution. A->B C Acidification & Reaction: Add conc. HCl and heat to reflux. B->C D Reaction Monitoring: Monitor by TLC or LC-MS. C->D E Quenching & Neutralization: Cool and carefully neutralize with base. D->E F Extraction: Extract product with an organic solvent. E->F G Work-up: Wash, dry, and concentrate organic layers. F->G H Purification: Recrystallization or chromatography. G->H

Caption: Step-by-step process for stannous chloride reduction.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and Ethanol or Ethyl Acetate (10-20 mL per gram of substrate).

  • Addition of Reducing Agent: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3-4 eq) to the stirred solution.

  • Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated Hydrochloric Acid (4-5 eq). The reaction is exothermic. After the addition is complete, equip the flask with a reflux condenser and heat the mixture to 50-70 °C.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is ~8. This will precipitate tin salts. Caution: Neutralization is highly exothermic.

  • Extraction: Extract the product with ethyl acetate (3x volumes). The tin salts can be slow to filter; sometimes, direct extraction is more efficient.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Safety and Hazard Management

Catalytic Hydrogenation:

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air.[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[7][8]

  • Pyrophoric Catalysts: Pd/C is pyrophoric, especially after use.[7] Never allow the catalyst to dry in the air. Quench the used catalyst by keeping it wet with water in a separate, labeled waste container.[6]

  • Pressure: Use a blast shield and ensure the reactor is rated for the intended pressure and temperature.[8][9]

Stannous Chloride Reduction:

  • Corrosive Reagents: Concentrated HCl is highly corrosive and volatile. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a fume hood.[10]

  • Exothermic Reactions: Both the initial reaction with acid and the final neutralization are highly exothermic. Use an ice bath for cooling and perform additions slowly.

  • Waste Disposal: Tin compounds are toxic and require disposal as hazardous waste according to institutional and local regulations.[3][11]

Conclusion

Both catalytic hydrogenation and stannous chloride reduction are effective methods for the synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate. The choice between the two protocols will depend on the available equipment, scale, and the presence of other functional groups in more complex substrates. For large-scale synthesis where chemoselectivity is not a concern, catalytic hydrogenation is generally preferred for its atom economy and cleaner waste profile. The stannous chloride method remains a valuable alternative for its operational simplicity at the lab scale and its broad functional group tolerance.

References

Application Note: High-Purity Isolation of Methyl 5-chloro-2-methyl-3-nitrobenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of the column separation, ensuring a robust and reproducible workflow for researchers in organic synthesis and drug development.

Introduction and Principle of Separation

The synthesis of this compound, typically via the esterification of 5-chloro-2-methyl-3-nitrobenzoic acid, often results in a crude mixture containing unreacted starting material, potential regioisomers, and other byproducts.[1] The significant difference in polarity between the starting carboxylic acid (highly polar) and the desired methyl ester product (moderately polar) makes normal-phase column chromatography an ideal purification technique.

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase. Compounds in the mixture are separated based on their differential affinity for the stationary phase.

  • Highly Polar Impurities (e.g., 5-chloro-2-methyl-3-nitrobenzoic acid): These compounds strongly adsorb to the polar silica gel and will elute very slowly or not at all with a non-polar mobile phase.

  • Target Compound (this compound): Being less polar than the acid, it will have a moderate affinity for the silica gel and will elute from the column at a characteristic rate.

  • Non-polar Impurities: These will have very little affinity for the stationary phase and will elute quickly with the solvent front.

This protocol employs a systematic approach, beginning with TLC to optimize the mobile phase composition, which is then translated to a flash chromatography method for efficient, large-scale purification.

Overall Purification Workflow

The purification process follows a logical sequence from initial analysis to the final isolation of the pure compound. This workflow ensures efficiency and minimizes the risk of failed separation.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Solvent Scouting Crude->TLC Optimize Separation Load Load Sample Crude->Load Prepare Slurry Elute Elute with Optimized Mobile Phase TLC->Elute Select Mobile Phase Pack Pack Silica Gel Column Pack->Load Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: TLC for Mobile Phase Optimization

Rationale: Before committing the entire crude sample to the column, TLC is used to determine the ideal mobile phase composition. The goal is to find a solvent system that provides a good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.25-0.35 for optimal column separation.[2] A common mobile phase for nitrobenzoate derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate).[3][4]

Materials:

  • Crude this compound

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate

  • TLC developing chambers

  • UV lamp (254 nm)

  • Capillary spotters

Procedure:

  • Prepare a small, dilute solution of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, spot the crude mixture alongside any available standards (e.g., starting material).

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Place one TLC plate in each chamber and allow the solvent to ascend to ~1 cm from the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Aromatic compounds typically appear as dark spots.[2]

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system where the desired product spot has an Rf of ~0.3 and is well-separated from other spots.

TrialMobile Phase (Hexane:EtOAc)Product Rf (Approx.)Observations
19:10.15Product moving too slowly.
28:2 0.30 Good separation from baseline and solvent front.
37:30.50Product moving too quickly; poor separation from less polar impurities.
Protocol 2: Flash Column Chromatography Purification

Rationale: This protocol scales up the separation optimized by TLC. A glass column is packed with silica gel, and the crude product is introduced at the top. The chosen mobile phase is then passed through the column under positive pressure (flash chromatography) to speed up the elution process. Patents describing the synthesis of related compounds confirm the use of silica gel chromatography with petroleum ether and ethyl acetate for purification.[5][6]

Materials & Equipment:

  • Crude this compound (~5 g)

  • Silica Gel (for flash chromatography, e.g., 230-400 mesh)

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v, or as determined by TLC)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Sand (fine, washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in the mobile phase (~50 g of silica for every 1 g of crude mixture is a general rule).

    • Pour the slurry into the column. Use gentle tapping and pressure to ensure an even, compact bed.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Wash the column with 2-3 column volumes of the mobile phase, ensuring no cracks or channels form.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~5 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~10 g) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., ~5 cm/minute descent of the solvent front).

    • Begin collecting fractions immediately. The fraction size will depend on the column size (e.g., 20-25 mL fractions for a 40 mm column).

Post-Column Analysis and Work-up

Rationale: The fractions collected from the column must be analyzed to determine which ones contain the pure product. TLC is the most efficient method for this analysis.

G cluster_decision Decision Logic Collect Collected Fractions (F1, F2, F3...Fn) Spot Spot every 2-3 fractions on a TLC plate Collect->Spot Develop Develop and Visualize TLC Spot->Develop Decision Single spot with correct Rf? Develop->Decision Pool Pool Fractions Decision->Pool Yes Discard Set Aside Impure Fractions Decision->Discard No

References

High-Purity Recrystallization of Methyl 5-chloro-2-methyl-3-nitrobenzoate: A Method Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for achieving high-purity Methyl 5-chloro-2-methyl-3-nitrobenzoate. Recognizing the limited specific literature for this particular substituted aromatic compound, this guide emphasizes a first-principles approach. It details a systematic methodology for solvent selection, a generalized recrystallization workflow, and essential analytical techniques for purity validation. The protocols are designed for researchers, chemists, and drug development professionals who require a fundamentally sound and adaptable method for purifying this and structurally similar molecules.

Introduction: The Principle of Recrystallization

Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The fundamental principle is that the solubility of most solid organic compounds increases significantly with the temperature of the solvent.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in much lower concentrations, remain dissolved in the cooler solvent (the mother liquor).

The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures.

  • Exhibit low solubility for the target compound at low temperatures.

  • Either not dissolve impurities at all or keep them fully dissolved at all temperatures.

  • Be chemically inert, not reacting with the target compound.

  • Have a boiling point lower than the melting point of the target compound.

  • Be volatile enough for easy removal from the purified crystals.

This guide will first establish the inferred physicochemical properties of this compound based on related structures and then proceed to a systematic protocol for solvent selection and purification.

Inferred Physicochemical Profile

Direct experimental data for this compound is not widely available. However, we can infer its properties by analyzing its structure and comparing it to known analogs.

  • Structure: The molecule contains a benzene ring substituted with a methyl ester, a chloro group, a methyl group, and a nitro group.

  • Polarity: The presence of the electron-withdrawing nitro group and the polar methyl ester group makes the molecule moderately polar. The chloro and methyl groups are less polar. This combination suggests poor solubility in water but good solubility in many common organic solvents.[2]

  • Melting Point: Analogs such as Methyl 5-chloro-2-nitrobenzoate have a melting point in the range of 48-52°C.[3][4] The addition of a methyl group at the 2-position may slightly alter the crystal lattice packing and thus the melting point, but it is expected to be a solid at room temperature.

These inferences are crucial for the initial stages of solvent selection.

Part I: Protocol for Recrystallization Solvent Screening

The cornerstone of a successful recrystallization is the empirical determination of an optimal solvent system. This protocol outlines a systematic, small-scale approach to identify a suitable solvent.

3.1 Materials and Equipment

  • Crude this compound

  • Test tubes (13x100 mm)

  • Hot plate with sand bath or heating block

  • Pasteur pipettes

  • Vortex mixer

  • Ice-water bath

  • A selection of analytical grade solvents (see Table 1)

Table 1: Candidate Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water 100 80.1 Unlikely to be effective alone due to expected low solubility of the organic compound.
Ethanol 78 24.5 A common choice for moderately polar compounds.[5]
Methanol 65 32.7 Similar to ethanol, but more polar. Used for recrystallizing related nitrobenzoates.[6][7]
Isopropanol 82 18.3 Good for inducing crystallization of slightly less polar compounds.
Ethyl Acetate 77 6.0 A moderately polar solvent, often a good choice.
Acetone 56 20.7 A highly polar aprotic solvent, tends to dissolve many organics well.
Toluene 111 2.4 A non-polar solvent, may be useful if impurities are highly polar.

| Heptane/Hexane | 98 / 69 | ~1.9 | Non-polar solvents, often used as an anti-solvent in a two-solvent system. |

3.2 Experimental Workflow for Solvent Selection

The following workflow provides a logical path from initial screening to the selection of an optimized solvent system.

Solvent_Selection_Workflow start Start: Crude Product step1 Place ~20 mg of crude solid in 8 separate test tubes start->step1 step2 Add 0.5 mL of a different candidate solvent to each tube step1->step2 step3 Vortex at Room Temp step2->step3 decision1 Is it completely soluble? step3->decision1 result1 Eliminate Solvent: Too soluble at room temp decision1->result1 path_a step4 Heat the insoluble mixtures gently in a sand bath decision1->step4 path_b path_a YES path_b NO step5 Add solvent dropwise until solid just dissolves step4->step5 decision2 Does it dissolve? step5->decision2 result2 Eliminate Solvent: Insoluble even when hot decision2->result2 path_d step6 Allow hot, clear solution to cool slowly to room temp decision2->step6 path_c path_c YES path_d NO step7 Place in ice-water bath for 15-20 minutes step6->step7 decision3 Abundant crystals form? step7->decision3 result3 Potential Solvent: Proceed to Part II decision3->result3 path_e result4 Consider a two-solvent system or another solvent decision3->result4 path_f path_e YES path_f NO

Caption: Workflow for systematic solvent screening.

3.3 Interpreting the Results

  • Ideal Single Solvent: The best choice is a solvent that dissolves the compound poorly at room temperature but completely upon heating, and then yields a large crop of crystals upon cooling.

  • Two-Solvent System: If no single solvent is ideal, a two-solvent system may be necessary. This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating to clarify the solution followed by slow cooling can then produce excellent crystals. A common pair is Ethanol/Water or Ethyl Acetate/Hexane.

Part II: General Recrystallization Protocol

This protocol is a scalable procedure based on the solvent identified in Part I.

4.1 Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks (appropriate sizes for the scale)

  • Selected recrystallization solvent(s)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Oven or desiccator

4.2 Step-by-Step Methodology

Recrystallization_Protocol cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying a1 Place crude solid in Erlenmeyer flask a2 Add minimum amount of hot solvent to dissolve a1->a2 b1 If insoluble impurities exist, filter the hot solution quickly a2->b1 if needed c1 Allow filtrate to cool slowly to room temperature b1->c1 c2 Cool further in an ice bath to maximize crystal yield c1->c2 d1 Collect crystals by vacuum filtration c2->d1 d2 Wash crystals with a small amount of ice-cold solvent d1->d2 d3 Dry crystals on watch glass or in a desiccator d2->d3

Caption: General experimental recrystallization workflow.

4.3 Detailed Procedural Notes

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling. Continue adding small portions of hot solvent until the solid is completely dissolved.[1] Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary): If colored or solid impurities remain in the hot solution, perform a hot filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals using vacuum filtration with a Büchner funnel.

  • Washing: While the crystals are in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry or place them in a vacuum desiccator to remove the final traces of solvent.

Part III: Purity Assessment and Validation

The success of the recrystallization must be validated empirically. A combination of methods provides the most trustworthy assessment.[8][9]

5.1 Melting Point Determination This is one of the simplest and most effective methods for assessing purity.[8][10]

  • Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be lower and occur over a broader range.

  • Procedure: Measure the melting point of the crude material and the recrystallized material.

  • Expected Outcome: A successful recrystallization will result in a significant sharpening of the melting point range and an elevation of the final melting point.

5.2 Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique for comparing the purity of the crude and final products.[11][12]

  • Principle: Components of a mixture are separated based on their differential partitioning between a stationary phase (e.g., silica gel on the TLC plate) and a mobile phase (the eluting solvent).[12]

  • Procedure:

    • Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate).

    • Spot both solutions side-by-side on a TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light or with an appropriate stain.

  • Expected Outcome: The lane corresponding to the crude material may show multiple spots, while the lane for the recrystallized product should show a single, prominent spot.

5.3 High-Performance Liquid Chromatography (HPLC) For quantitative purity analysis, HPLC is the industry standard.[9][11]

  • Principle: HPLC separates components of a mixture with high resolution based on their interactions with a stationary phase (column) and a liquid mobile phase. A detector quantifies the amount of each component as it elutes.

  • Procedure: A validated HPLC method would be used to analyze both the crude and recrystallized samples.

  • Expected Outcome: The chromatogram of the recrystallized product should show a single major peak, with the area percentage of this peak representing the purity (e.g., >99.5%).

5.4 Spectroscopic Confirmation Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical identity of the purified product and reveal the presence of any remaining impurities.[8][11]

Conclusion

This application note provides a comprehensive framework for developing a reliable recrystallization protocol for this compound. By following a systematic approach to solvent screening, adhering to a sound recrystallization technique, and validating the outcome with rigorous analytical methods, researchers can consistently achieve high-purity material suitable for demanding applications in research and development.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of "Methyl 5-chloro-2-methyl-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. We will move beyond simple procedural outlines to explore the chemical logic behind byproduct formation and provide field-tested troubleshooting strategies to enhance yield, purity, and reproducibility.

Overview of the Synthetic Pathway

The most common and reliable route to this compound involves a two-step process starting from 5-chloro-2-methylbenzoic acid. The first step is a Fischer esterification to protect the carboxylic acid, followed by a regioselective aromatic nitration. This sequence is generally preferred because it prevents potential side reactions associated with the free carboxylic acid during the harsh conditions of nitration.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration A 5-chloro-2-methylbenzoic acid B Methyl 5-chloro-2-methylbenzoate A->B + CH3OH, H2SO4 (cat.) Reflux C Methyl 5-chloro-2-methylbenzoate D This compound (Target Product) C->D + HNO3, H2SO4 0-10°C

Caption: General two-step synthesis pathway for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis, focusing on the identification and mitigation of byproducts.

FAQ 1: My final product shows multiple isomers by HPLC/GC-MS. What are they and how can I prevent them?

Root Cause Analysis: The formation of regioisomers is the most prevalent issue in this synthesis and occurs during the nitration of the Methyl 5-chloro-2-methylbenzoate intermediate. The regiochemical outcome is a competitive interplay between the directing effects of the three substituents on the benzene ring:

  • -CH₃ (Methyl): An activating, ortho, para-director.

  • -Cl (Chloro): A deactivating, ortho, para-director.

  • -COOCH₃ (Methyl Ester): A deactivating, meta-director.[1]

The desired product requires nitration at the C3 position, which is ortho to the methyl group, meta to the chloro group, and meta to the ester group. While the ester group strongly directs meta, the activating methyl group also directs to its ortho position (C3). However, it also directs to its other ortho (C1, occupied) and para position (C5, occupied by Cl). The chloro group directs to its ortho (C6) and para position (C2, occupied by methyl). This complex interplay can lead to the formation of undesired isomers, primarily the 6-nitro and 4-nitro variants.

G Start Methyl 5-chloro-2-methylbenzoate + Nitrating Mixture Logic_Temp Reaction Temperature Start->Logic_Temp Desired Desired Product: This compound Byproduct1 Isomeric Byproduct: Methyl 5-chloro-2-methyl-6-nitrobenzoate Byproduct2 Isomeric Byproduct: Methyl 5-chloro-2-methyl-4-nitrobenzoate Low_Temp Low (0-10°C) Controlled Addition Logic_Temp->Low_Temp Favors High_Temp High (>15°C) Rapid Addition Logic_Temp->High_Temp Leads to Low_Temp->Desired Higher Selectivity High_Temp->Byproduct1 Increased Formation High_Temp->Byproduct2 Increased Formation

Caption: Logical flow of regioisomer formation based on reaction temperature control.

Mitigation Strategy & Protocol: Regioselectivity is highly dependent on kinetic control. Lower reaction temperatures favor the formation of the thermodynamically more stable, desired C3-nitro isomer.

Protocol 1: High-Selectivity Nitration

  • Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting ester (Methyl 5-chloro-2-methylbenzoate) in concentrated sulfuric acid (approx. 3-4 equivalents).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath. Maintaining a low temperature is critical.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05-1.1 equivalents) to concentrated sulfuric acid (1.0 equivalent). Cool this mixture as well.

  • Controlled Addition: Add the nitrating mixture dropwise to the ester solution over 30-60 minutes. Use a thermometer to ensure the internal temperature does not exceed 10°C.[2][3]

  • Reaction: After the addition is complete, let the mixture stir at 0-10°C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress via TLC or HPLC to confirm the consumption of the starting material.

  • Workup: Quench the reaction by pouring it slowly onto a large amount of crushed ice. The product will precipitate as a solid, which can be collected by vacuum filtration.

FAQ 2: I'm observing a higher molecular weight impurity, possibly a dinitro compound. Why is this happening?

Root Cause Analysis: The formation of dinitro byproducts, such as Methyl 5-chloro-2-methyl-3,X-dinitrobenzoate, occurs when the reaction conditions are too harsh. The nitro group is strongly deactivating, making a second nitration difficult. However, excessive temperature, prolonged reaction times, or a high concentration of the nitrating agent can overcome this energy barrier.[2][4]

Troubleshooting Data Table:

ParameterRecommended ConditionProblematic Condition (Leads to Dinitration)
Temperature 0-10°C> 20°C
Nitric Acid 1.05 - 1.1 molar equivalents> 1.5 molar equivalents
Reaction Time 1-3 hours (monitor by TLC/HPLC)> 8 hours or overnight at elevated temp.
Quenching Pour onto ice immediately after completionAllowing mixture to warm before quenching

Mitigation Strategy: Strict adherence to the stoichiometry and thermal control outlined in Protocol 1 is the primary method for preventing over-nitration. If dinitro compounds are detected, purification is necessary.

Purification Tip: Dinitro compounds are significantly less polar than the desired mono-nitro product. They can often be separated effectively using column chromatography on silica gel with a hexane/ethyl acetate gradient. Alternatively, careful recrystallization from methanol or ethanol may leave the more soluble dinitro-byproducts in the mother liquor.

FAQ 3: My NMR shows significant unreacted starting material (carboxylic acid). How do I improve conversion in the esterification step?

Root Cause Analysis: Fischer esterification is an equilibrium-controlled reaction.[5] The presence of water, either from wet starting materials or as a byproduct of the reaction itself, will shift the equilibrium back towards the starting carboxylic acid, leading to incomplete conversion.

Mitigation Strategy & Protocol: To drive the reaction to completion, Le Châtelier's principle must be applied by either using a large excess of one reactant (methanol) or by removing the water as it is formed.

Protocol 2: Driving Esterification to Completion

  • Drying: Ensure the starting 5-chloro-2-methylbenzoic acid is completely dry. If necessary, dry it in a vacuum oven at 40-50°C overnight.

  • Reagents: Suspend the carboxylic acid in anhydrous methanol (at least 10-20 equivalents).

  • Catalyst: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. For very stubborn reactions, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.

  • Monitoring: Check for the disappearance of the starting acid spot by TLC (a more polar spot compared to the ester product).

  • Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the ester product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

FAQ 4: My product has a yellowish or brownish color, and I suspect oxidation byproducts. What causes this and how do I purify it?

Root Cause Analysis: The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. At elevated temperatures, it can oxidize the benzylic methyl group on the aromatic ring. Furthermore, trace formation of nitrophenolic compounds can occur, which are often highly colored.[2]

Mitigation Strategy: The best prevention is maintaining a low reaction temperature during nitration, as described in FAQ 1. However, if colored impurities are present in the crude product, purification is required.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: this compound has good solubility in hot methanol or ethanol and poor solubility in the same solvents when cold, making them excellent choices for recrystallization.[3][5]

  • Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal, keep the solution hot, and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, off-white to white crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly.

References

Technical Support Center: Optimizing the Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate (CAS No. 101479-70-3). This molecule is a key intermediate in the development of various pharmaceutical compounds, including the beta-blocker Adaprolol.[1][2] Achieving a high yield and purity in its synthesis is critical for downstream applications. This guide provides in-depth troubleshooting advice and optimized protocols based on established principles of electrophilic aromatic substitution.

Section 1: The Core Reaction - Mechanistic Insights

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of its precursor, Methyl 5-chloro-2-methylbenzoate. The reaction relies on a potent nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The "Why": Causality in the Reaction

Understanding the underlying mechanism is paramount to troubleshooting and optimization.

  • Generation of the Electrophile: The reaction's success hinges on the formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water to form the nitronium ion.[3][4][5] Without sulfuric acid, the concentration of the nitronium ion is insufficient for an efficient reaction.[6][7]

  • Directing Effects: The starting material, Methyl 5-chloro-2-methylbenzoate, has three substituents on the benzene ring: a methyl group (-CH₃), a chloro group (-Cl), and a methyl ester group (-COOCH₃).

    • The methyl group is an activating, ortho, para-director.

    • The chloro group is deactivating but is also an ortho, para-director.

    • The methyl ester group is a strongly deactivating, meta-director.[8]

    The regioselectivity of the nitration is a result of the combined electronic and steric effects of these groups. The position meta to the powerful electron-withdrawing methyl ester group and ortho to the methyl group is the most favorable site for electrophilic attack, leading to the desired 3-nitro product.

Reaction Pathway Diagram

reaction_mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Substitution HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O - HSO₄⁻ H2O H₂O HSO4 HSO₄⁻ StartMat Methyl 5-chloro-2-methylbenzoate SigmaComplex Sigma Complex (Carbocation Intermediate) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

References

Troubleshooting low conversion rates in the nitration of 5-chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the nitration of 5-chloro-2-methylbenzoate. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice, detailed protocols, and a deeper understanding of the reaction's nuances. Our goal is to help you navigate the complexities of this electrophilic aromatic substitution and achieve optimal conversion rates and product purity.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the nitration of 5-chloro-2-methylbenzoate.

Q1: What is the expected major product of the nitration of 5-chloro-2-methylbenzoate?

The major product is typically methyl 5-chloro-2-methyl-4-nitrobenzoate. The directing effects of the substituents on the aromatic ring govern the regioselectivity of the nitration. The methyl group is an ortho, para-director, while the chloro and ester groups are ortho, para and meta-directors respectively, though deactivating. The interplay of these directing effects and steric hindrance will influence the final isomer distribution.

Q2: What is the general mechanism for the nitration of 5-chloro-2-methylbenzoate?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as the bisulfate ion, abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product.[1]

Q3: What are the primary safety concerns when performing this nitration?

The nitration of aromatic compounds is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of unwanted byproducts.[1] The nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, is extremely corrosive and a strong oxidizing agent.[2][3] It can cause severe burns upon contact with skin and eyes.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4] Have an appropriate quenching agent, like a large volume of ice water, readily available.[5]

Troubleshooting Guide for Low Conversion Rates

Low conversion rates are a frequent challenge in the nitration of deactivated or sterically hindered aromatic compounds. This section provides a structured approach to identifying and resolving the root causes of poor yields.

Issue 1: The reaction shows little to no conversion of the starting material.

Possible Cause 1: Inactive Nitrating Agent

  • Explanation: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its formation is dependent on the strength and concentration of the acids used. If the nitric acid is old or has absorbed moisture, its efficacy can be diminished. Similarly, using a grade of sulfuric acid that is not sufficiently concentrated will hinder the generation of the nitronium ion.

  • Solution:

    • Use fresh, high-purity acids: Always use freshly opened or properly stored concentrated nitric acid (≥70%) and sulfuric acid (≥95%).

    • Verify acid concentration: If in doubt, the concentration of the acids can be verified using titration methods.

    • Proper mixing of nitrating agent: The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. This ensures the complete formation of the nitronium ion.[6]

Possible Cause 2: Insufficient Reaction Temperature or Time

  • Explanation: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. The substrate, 5-chloro-2-methylbenzoate, is deactivated towards electrophilic substitution, thus requiring sufficient thermal energy to overcome the activation barrier.

  • Solution:

    • Optimize reaction temperature: While the addition of the nitrating agent should be done at low temperatures (0-10 °C) to control the exotherm, the reaction may need to be allowed to slowly warm to room temperature and stirred for a longer period to drive it to completion.[6][7]

    • Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. This will help determine the optimal reaction time.

Issue 2: The reaction starts but stalls at a low conversion rate.

Possible Cause 1: Poor Solubility of the Starting Material

  • Explanation: If the 5-chloro-2-methylbenzoate is not fully dissolved in the sulfuric acid before the addition of the nitrating mixture, the reaction will only occur at the surface of the solid particles, leading to low and irreproducible conversion rates.

  • Solution:

    • Ensure complete dissolution: Vigorously stir the mixture of 5-chloro-2-methylbenzoate and concentrated sulfuric acid until the solid is completely dissolved before cooling and adding the nitrating mixture. Gentle warming may be necessary to achieve complete dissolution, followed by cooling before nitration.

    • Consider a co-solvent: In some cases, a small amount of an inert co-solvent that is miscible with the reaction mixture, such as dichloromethane, can be used to improve solubility. However, this should be approached with caution as it can also affect the reaction rate and selectivity.

Possible Cause 2: Deactivation of the Nitrating Agent

  • Explanation: Any water present in the reaction mixture will react with the nitronium ion and deactivate it. Water can be introduced from wet glassware or from the acids themselves if they are not of a high enough concentration.

  • Solution:

    • Use dry glassware: Ensure all glassware is thoroughly dried before use.

    • Use concentrated acids: As mentioned previously, use high-concentration nitric and sulfuric acids.

Issue 3: Significant formation of byproducts with low yield of the desired isomer.

Possible Cause 1: Incorrect Reaction Temperature

  • Explanation: Temperature has a significant effect on the regioselectivity of nitration.[8] Higher temperatures can lead to the formation of undesired isomers and dinitrated products. For many nitration reactions, maintaining a low and consistent temperature is key to achieving high selectivity.[9]

  • Solution:

    • Strict temperature control: Maintain the reaction temperature between 0-10 °C during the addition of the nitrating agent using an ice-salt bath if necessary.[7]

    • Slow addition of nitrating agent: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid. This allows for better control of the heat generated during the reaction.[6]

Possible Cause 2: Incorrect Stoichiometry of Reagents

  • Explanation: Using a large excess of nitric acid can increase the likelihood of dinitration, where a second nitro group is added to the aromatic ring.

  • Solution:

    • Optimize the stoichiometry: Typically, a slight excess of nitric acid (1.1 to 1.5 equivalents) is sufficient for complete mononitration. The optimal ratio should be determined experimentally.

Experimental Protocols

Protocol 1: Diagnostic Reaction Monitoring by TLC

This protocol allows for the qualitative monitoring of the reaction progress.

  • Prepare the TLC plate: Use a silica gel TLC plate.

  • Spot the standards: On the baseline of the TLC plate, spot a dilute solution of the starting material (5-chloro-2-methylbenzoate) in a suitable solvent (e.g., ethyl acetate).

  • Sample the reaction mixture: At various time points during the reaction, carefully take a small aliquot of the reaction mixture with a glass capillary.

  • Quench the sample: Immediately quench the aliquot in a small vial containing ice-cold water and a small amount of ethyl acetate.

  • Spot the sample: After vigorous shaking and phase separation, spot the ethyl acetate layer on the TLC plate.

  • Develop the plate: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Protocol 2: Standard Nitration of 5-Chloro-2-Methylbenzoate

Safety First: This reaction must be performed in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. Have an ice bath and a quenching solution (a large beaker of crushed ice) ready.

  • Dissolve the substrate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methylbenzoate (1.0 eq) in concentrated sulfuric acid (approx. 4-5 mL per gram of substrate) at room temperature. Ensure complete dissolution.

  • Cool the mixture: Cool the flask in an ice bath to 0-5 °C.

  • Prepare the nitrating mixture: In a separate flask, carefully add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (1.2 eq) while cooling in an ice bath.

  • Add the nitrating mixture: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.[6]

  • Reaction monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 30 minutes. Monitor the reaction by TLC (as described in Protocol 1). If the reaction is sluggish, allow it to warm to room temperature and continue stirring.

  • Quench the reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[5]

  • Isolate the product: The solid product should precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.[10]

  • Purify the product: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[6]

Data Presentation

ParameterPotential Impact on ConversionRecommended Range/Condition
Temperature Low temperature may slow the reaction; high temperature can cause side reactions.0-10 °C for addition, then room temperature if needed.[7]
Reaction Time Insufficient time leads to incomplete conversion.Monitor by TLC/HPLC to determine completion.
Nitric Acid Conc. Low concentration leads to incomplete nitronium ion formation.≥70%
Sulfuric Acid Conc. Low concentration leads to incomplete nitronium ion formation.≥95%
Stoichiometry (HNO₃) Excess can lead to dinitration.1.1 - 1.5 equivalents
Stirring Inefficient stirring can lead to localized overheating and poor conversion.Vigorous and consistent stirring.[5]

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in the nitration of 5-chloro-2-methylbenzoate.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_advanced_diag Advanced Diagnostics cluster_solutions Solutions Problem Low Conversion Rate Reagents Check Reagent Quality (Freshness, Concentration) Problem->Reagents Conditions Verify Reaction Conditions (Temperature, Time) Problem->Conditions Solubility Assess Substrate Solubility Problem->Solubility Monitoring Monitor Reaction (TLC/HPLC) Problem->Monitoring OptimizeStoich Adjust Stoichiometry Reagents->OptimizeStoich If poor quality DryGlassware Ensure Anhydrous Conditions Reagents->DryGlassware If moisture suspected OptimizeTemp Optimize Temperature Profile Conditions->OptimizeTemp If suboptimal ImproveMixing Enhance Stirring/Mixing Solubility->ImproveMixing Byproducts Analyze for Byproducts (GC-MS/NMR) Monitoring->Byproducts If byproducts detected Byproducts->OptimizeTemp Byproducts->OptimizeStoich

Caption: A logical workflow for diagnosing and resolving low conversion rates.

References

Preventing ortho/para isomer formation in "Methyl 5-chloro-2-methyl-3-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution. Here, we address common challenges, provide in-depth troubleshooting, and offer evidence-based protocols to help you minimize the formation of unwanted ortho and para isomers, thereby improving the yield and purity of your target compound.

Understanding the Challenge: Competing Directing Effects

The core challenge in synthesizing this compound lies in controlling the regioselectivity of the nitration reaction on the starting material, methyl 5-chloro-2-methylbenzoate. The benzene ring is substituted with three distinct groups, each exerting its own electronic and steric influence on the incoming electrophile (the nitronium ion, NO₂⁺).

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

  • Chloro Group (-Cl): A deactivating group that also directs incoming electrophiles to the ortho and para positions.

  • Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position.

The interplay of these competing effects, along with steric hindrance, dictates the final position of the nitro group. Our goal is to favor nitration at the 3-position, which is meta to the ester group and ortho to the methyl group.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers instead of the desired this compound?

The formation of multiple isomers is a common issue in the nitration of polysubstituted benzene rings. The methyl and chloro groups direct ortho- and para-, while the methyl ester group directs meta-. This competition can lead to a mixture of products. The desired 3-nitro product is formed by nitration at the position meta to the ester and ortho to the methyl group. However, other isomers, such as nitration at the 6-position (ortho to the chloro group and meta to the methyl group), can also occur.

Q2: How does temperature control affect the outcome of the reaction?

Temperature is a critical parameter in nitration reactions. These reactions are highly exothermic, and poor temperature control can lead to several problems:

  • Increased formation of byproducts: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers.

  • Dinitration: At elevated temperatures, the risk of adding a second nitro group to the ring increases significantly, leading to the formation of dinitro compounds.

  • Side reactions: Higher temperatures can promote oxidative side reactions, reducing the overall yield and purity of the desired product.

For this synthesis, maintaining a low temperature (typically between 0°C and 5°C) is crucial for maximizing the yield of the desired 3-nitro isomer.

Q3: What is the role of sulfuric acid in the nitrating mixture?

Concentrated sulfuric acid serves two primary roles in this reaction:

  • Generation of the electrophile: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Solvent: It acts as a solvent for the reaction, keeping the reactants in the same phase.

The use of a strong acid catalyst is essential for the nitration of the deactivated benzene ring of the starting material.

Troubleshooting Guide: Minimizing Ortho/Para Isomer Formation

Problem Potential Cause Recommended Solution
High percentage of 6-nitro isomer The directing effect of the chloro group is competing with the methyl and ester groups.Ensure strict temperature control (0-5°C). A slight increase in temperature can favor nitration at this less sterically hindered position.
Formation of dinitro products The reaction temperature was too high, or the reaction was allowed to proceed for too long.Maintain a low reaction temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) to stop the reaction once the starting material is consumed.
Low yield of the desired product Incomplete reaction or formation of multiple isomers and byproducts.Confirm the quality of the starting materials and reagents. Optimize the reaction time and temperature. Consider a slower, dropwise addition of the nitrating mixture to maintain better control over the exotherm.
Difficulty in separating the desired isomer The isomers have similar physical properties.Purification by recrystallization is often effective. Experiment with different solvent systems (e.g., methanol, ethanol, or a mixture of solvents) to find the optimal conditions for selectively crystallizing the desired 3-nitro isomer. Column chromatography can also be employed for difficult separations.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted for this specific synthesis, emphasizing the critical parameters for maximizing the yield of the desired product.

Materials:

  • Methyl 5-chloro-2-methylbenzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Cool this mixture in an ice bath to 0-5°C.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 5-chloro-2-methylbenzoate in a sufficient amount of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice with constant stirring.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified this compound.

    • Dry the purified product under vacuum.

Visualization of the Synthetic Pathway

Synthesis_Pathway start Methyl 5-chloro-2-methylbenzoate reagents Conc. HNO₃ / Conc. H₂SO₄ 0-5°C start->reagents product This compound reagents->product

Caption: Synthetic route to this compound.

Mechanistic Insight: The Role of Substituents

Directing_Effects ring Benzene Ring sub1 -CH₃ ring->sub1 Activating Ortho/Para-Directing sub2 -Cl ring->sub2 Deactivating Ortho/Para-Directing sub3 -COOCH₃ ring->sub3 Deactivating Meta-Directing pos_ortho_ch3 Ortho sub1->pos_ortho_ch3 pos_para_ch3 Para sub1->pos_para_ch3 pos_ortho_cl Ortho sub2->pos_ortho_cl pos_para_cl Para sub2->pos_para_cl pos_meta_ester Meta sub3->pos_meta_ester

Caption: Competing directing effects of substituents.

Optimizing reaction conditions for the esterification of 5-chloro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Welcome to the technical support center for the esterification of 5-chloro-2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of this reaction and enhance your experimental outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during the esterification of 5-chloro-2-methyl-3-nitrobenzoic acid, presented in a question-and-answer format to directly tackle experimental challenges.

Issue: Low or No Product Yield

Q1: My reaction has proceeded for the recommended duration, but analysis via Thin-Layer Chromatography (TLC) indicates a large amount of unreacted 5-chloro-2-methyl-3-nitrobenzoic acid. What are the probable causes?

A1: Several factors can contribute to an incomplete conversion in a Fischer esterification. The most common issues include:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials, thereby reducing the ester yield.[1][2][3]

  • Insufficient Catalyst: An inadequate quantity of the acid catalyst will lead to a slow or stalled reaction.[2][4] Concentrated sulfuric acid is a common catalyst that increases both the reaction rate and yield.[5][6][7]

  • Presence of Water: Any moisture in the starting materials (the carboxylic acid or the alcohol) or the glassware will inhibit the forward reaction.[2][8] It is critical to use anhydrous reagents and thoroughly dried glassware.

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to achieve the optimal temperature for the reaction to proceed at a reasonable rate.[4]

  • Steric Hindrance: The substituents on the benzoic acid ring (chloro, methyl, and nitro groups) can sterically hinder the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate.[9]

Q2: I have ensured my reagents are anhydrous and have used the appropriate amount of catalyst, yet my yield remains below 50%. What strategies can I employ to improve it?

A2: To drive the reaction equilibrium towards the product and boost your yield, consider these approaches:

  • Use a Large Excess of Alcohol: Employing the alcohol as the solvent ensures it is present in a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester.[1][2][10][11]

  • Water Removal: Actively removing water as it is formed is a highly effective method to maximize yield.[1][4][12] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene can effectively remove water.[1][4]

    • Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves or using concentrated sulfuric acid which also acts as a dehydrating agent, can sequester the water formed during the reaction.[5][6][10]

Issue: Product Degradation or Side Product Formation

Q3: My final product is discolored, and NMR/LC-MS analysis indicates the presence of impurities other than the starting material. What could be causing this?

A3: Side reactions can occur, particularly under harsh conditions. Potential side reactions include:

  • Dehydration of the Alcohol: At high temperatures and in the presence of a strong acid catalyst, the alcohol can undergo dehydration to form an ether or an alkene.[4]

  • Ring Substitution Reactions: While less common under these conditions, the strongly acidic and high-temperature environment could potentially lead to other reactions on the aromatic ring, though the existing deactivating groups make this less likely.

  • Charring: Overheating the reaction mixture, especially with concentrated sulfuric acid, can lead to the decomposition of organic materials, resulting in a darkened, tarry product.

To mitigate these issues:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate.

  • Catalyst Choice: While sulfuric acid is effective, other catalysts like p-toluenesulfonic acid (p-TsOH) or certain solid acid catalysts might be milder and reduce side reactions.[13][14][15]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

II. Frequently Asked Questions (FAQs)

This section covers more general inquiries regarding the esterification of 5-chloro-2-methyl-3-nitrobenzoic acid.

Q4: What is the general mechanism for the acid-catalyzed esterification of 5-chloro-2-methyl-3-nitrobenzoic acid?

A4: The reaction proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Fischer-Speier esterification.[16][17] The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group on the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[1][16][18]

  • Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[16][18][19]

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate.[1][16]

  • Elimination of Water: The protonated hydroxyl group is now a good leaving group (water) and is eliminated, reforming the carbonyl group.[1][18]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[16][20]

Q5: Which alcohol should I use for this esterification, and in what quantity?

A5: The choice of alcohol (e.g., methanol, ethanol) will determine the resulting ester (methyl ester, ethyl ester, etc.). For optimal results, the alcohol should be:

  • Anhydrous: To prevent the reverse reaction.

  • In Large Excess: Using the alcohol as the solvent is a common and effective practice.[11][19] A molar ratio of alcohol to carboxylic acid of 10:1 or higher is often recommended.[17]

Q6: What are the typical reaction conditions (temperature and time)?

A6:

  • Temperature: The reaction is typically carried out at the reflux temperature of the alcohol being used.[21] For example, with methanol, the reflux temperature is around 65°C.

  • Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and the efficiency of water removal. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.

Q7: How should I work up and purify the final ester product?

A7: A standard workup and purification procedure involves:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid catalyst. This is often done by pouring the reaction mixture into a cold, dilute solution of a weak base like sodium bicarbonate.[5][17]

  • Extraction: Extract the ester into an organic solvent such as ethyl acetate or diethyl ether.[17][22]

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.[17]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[17]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be further purified by recrystallization or column chromatography.[8][17]

III. Experimental Protocols & Data

Protocol: Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate

Materials:

  • 5-chloro-2-methyl-3-nitrobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Alcohol to Acid Ratio >10:1 (Alcohol as solvent)Drives equilibrium towards product formation.[1]
Catalyst Loading (H₂SO₄) 5-10 mol%Sufficient to catalyze the reaction without excessive side reactions.
Temperature Reflux temperature of the alcoholEnsures an adequate reaction rate.
Reaction Time 4-24 hoursMonitor by TLC for completion.

IV. Visualizations

Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonated Carbonyl Start->Protonation + H⁺ (Catalyst) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + Alcohol (Nucleophilic Attack) Proton_Transfer Proton Transfer Tetrahedral->Proton_Transfer Intramolecular H⁺ Transfer Water_Loss Elimination of Water Proton_Transfer->Water_Loss - H₂O Deprotonation Deprotonation Water_Loss->Deprotonation Resonance Stabilization Product Ester + Water Deprotonation->Product - H⁺ (Catalyst Regeneration) Troubleshooting_Yield Problem Low Yield of Ester Check_Reagents Check Reagents for Water? Problem->Check_Reagents Check_Catalyst Sufficient Catalyst? Check_Reagents->Check_Catalyst No Solution_Dry Use Anhydrous Reagents & Dry Glassware Check_Reagents->Solution_Dry Yes Check_Conditions Optimal Temp/Time? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Increase Catalyst Loading Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase Reflux Time / Ensure Proper Temp. Check_Conditions->Solution_Conditions No Drive_Equilibrium Drive Equilibrium Forward Check_Conditions->Drive_Equilibrium Yes Excess_Alcohol Use Large Excess of Alcohol Drive_Equilibrium->Excess_Alcohol Remove_Water Remove Water (Dean-Stark/Drying Agent) Drive_Equilibrium->Remove_Water

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate. The synthesis, primarily achieved through electrophilic aromatic substitution, presents significant challenges when transitioning from the laboratory bench to pilot or production scale. This document is structured in a question-and-answer format to directly address common issues, from mechanistic uncertainties to thermal safety and purification hurdles.

Section 1: Reaction Fundamentals & Mechanistic Considerations

Q: What is the reaction mechanism, and how do the existing substituents direct the incoming nitro group?

A: The synthesis of this compound from Methyl 5-chloro-2-methylbenzoate is a classic electrophilic aromatic substitution. The reaction proceeds via the generation of a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2][3]

The primary challenge and point of consideration is the regioselectivity, which is governed by the directing effects of the three existing substituents on the benzene ring:

  • -CH₃ (Methyl): An activating, ortho, para-director.

  • -Cl (Chloro): A deactivating, ortho, para-director.

  • -COOCH₃ (Methyl Ester): A strongly deactivating, meta-director.[4][5]

The substitution pattern is a result of the interplay of these effects. The C3 position is meta to the powerful ester group and ortho to the methyl group. The C6 position is ortho to the chloro group and para to the methyl group. The C4 position is para to the chloro group and meta to the methyl group. The observed product, with nitration at C3, indicates that the directing effect of the ester group, combined with activation from the adjacent methyl group, ultimately governs the position of electrophilic attack. Understanding this is key to minimizing isomer formation.

Section 2: Troubleshooting Guide: Reaction Execution & Scale-Up

This section addresses the most critical phase: the execution of the nitration reaction at scale.

Issue 1: Poor Yield or Incomplete Conversion

Q: My reaction has stalled, or the yield of the desired product is unacceptably low. What are the likely causes?

A: Low yields often point to issues with the nitrating agent's activity or suboptimal reaction conditions.[6]

  • Cause 1: Inactive Nitrating Agent: The nitronium ion (NO₂⁺) is susceptible to hydration. Any moisture in the starting materials or reaction vessel will consume the nitrating agent and deactivate the sulfuric acid's role as a dehydrating agent.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous grade sulfuric acid and a high-purity, concentrated nitric acid. Protect the reaction from atmospheric moisture.

  • Cause 2: Insufficient Temperature or Time: While nitrations are exothermic, the activation energy must still be overcome. Deactivated aromatic rings, such as this one, may require slightly elevated temperatures or longer reaction times compared to more activated substrates.[6]

    • Solution: Monitor the reaction progress using an appropriate analytical technique (see Section 5). If the reaction stalls, consider extending the reaction time. A modest increase in temperature may be necessary, but this must be done with extreme caution due to the risk of runaway reactions and byproduct formation.

  • Cause 3: Poor Mass Transfer: On a larger scale, inefficient stirring can lead to a heterogeneous mixture where the organic substrate and the acidic nitrating phase are not in sufficient contact.

    • Solution: The reactor's agitation system must be robust. Ensure vigorous stirring to create a fine emulsion or dispersion, maximizing the interfacial area between the phases. Baffling within the reactor can help prevent vortexing and improve mixing.

Issue 2: Formation of Impurities and Isomers

Q: I'm observing significant amounts of byproducts, particularly other nitro-isomers and di-nitro compounds. How can I improve selectivity?

A: Byproduct formation is almost always linked to poor control over reaction temperature and stoichiometry.[7]

  • Cause 1: Over-Nitration (Di-nitration): The formation of di-nitro compounds is favored by an excess of the nitrating agent and higher reaction temperatures.[6]

    • Solution: Use a precise stoichiometric amount of nitric acid. A slight excess may be needed to drive the reaction to completion, but this should be carefully optimized. Maintain strict temperature control, as higher temperatures dramatically increase the rate of the second nitration.

  • Cause 2: Isomer Formation: While the 3-nitro isomer is favored, other isomers can form, especially if the temperature is not well-controlled.

    • Solution: The key is slow, controlled addition of the nitrating agent (or the aromatic substrate to the mixed acid) while maintaining a low and stable reaction temperature. This ensures that the local concentration of the highly reactive nitronium ion is kept low, favoring the most kinetically accessible product.

  • Cause 3: Oxidative Byproducts: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the methyl group or other parts of the molecule, leading to colored impurities.

    • Solution: Strict adherence to the optimized temperature profile is critical. Any temperature spikes significantly increase the risk of oxidation.

Issue 3: Exothermic Runaway and Temperature Control Failure

Q: During scale-up, I'm struggling to control the reaction temperature. What are the critical control parameters for preventing a thermal runaway?

A: This is the most critical safety and operational challenge in scaling up nitration.[8] The heat generated by the reaction must be removed faster than it is produced.[6]

  • Parameter 1: Heat Transfer: As vessel size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.

    • Mitigation: The reactor must have a sufficiently powerful cooling system (e.g., a jacket with a high-flow cooling fluid). For very large scales, internal cooling coils may be necessary. Reaction calorimetry studies are essential during scale-up to quantify the heat of reaction and ensure the cooling capacity is adequate.[9]

  • Parameter 2: Rate of Addition: The rate of heat generation is directly proportional to the rate at which the reactants are mixed.

    • Mitigation: The nitrating agent must be added slowly and sub-surface to ensure immediate mixing and heat dissipation. The addition rate should be linked to the reactor's internal temperature, with automated shutdown of the feed pump if the temperature exceeds a set safety limit.

  • Parameter 3: Agitation: Poor mixing creates localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[6]

    • Mitigation: Ensure the agitation is sufficient to maintain a uniform temperature throughout the reactor volume. Monitor the power draw on the agitator motor to ensure consistent performance.

  • Alternative Strategy: Continuous Flow Nitration: For large-scale production, switching from batch to continuous flow processing offers superior safety.[7] Microreactors or tube reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control, which minimizes the risk of runaway reactions and often improves selectivity.[10]

Troubleshooting Flowchart for Thermal Events

Below is a decision-making workflow for managing temperature excursions during a scaled-up nitration process.

G start Monitor Internal Temperature (Ti) check_temp Is Ti > Setpoint? start->check_temp stop_addition Immediately Stop Reagent Addition check_temp->stop_addition Yes normal_op Continue Normal Operation check_temp->normal_op No increase_cooling Increase Cooling Jacket Flow / Lower Temp stop_addition->increase_cooling check_again Is Ti still rising? increase_cooling->check_again quench Initiate Emergency Quench Procedure (e.g., dump into pre-chilled water) check_again->quench Yes stable Temperature is Stable or Decreasing check_again->stable No resume Hold and Investigate Cause. Do NOT resume addition without review. stable->resume

Caption: Decision tree for managing thermal excursions.

Section 3: Troubleshooting Guide: Work-up and Purification

Issue 4: Product Fails to Solidify During Quench

Q: When I pour the reaction mixture onto ice, the product separates as an oil instead of a solid, making isolation by filtration impossible. What should I do?

A: This is a common issue, especially if the product's melting point is low or if impurities are present that cause freezing point depression.

  • Solution: Liquid-Liquid Extraction. Do not attempt to force solidification. Instead, treat the entire quenched mixture as a separation problem.[11]

    • Transfer the quenched mixture to a suitably large separatory funnel.

    • Extract the aqueous layer with a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or toluene. Perform at least two to three extractions to ensure complete recovery.

    • Combine the organic extracts and proceed with the standard washing protocol described below.[11]

Issue 5: Difficulty Removing Acidic Impurities

Q: My isolated crude product is still contaminated with sulfuric or nitric acid, leading to degradation or issues in subsequent steps. What is the correct washing procedure?

A: A systematic washing sequence is essential to remove residual acids and acidic byproducts.[11]

  • Recommended Washing Sequence for the Organic Phase:

    • Water Wash: An initial wash with deionized water will remove the bulk of the strong mineral acids.

    • Dilute Base Wash: Wash with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This neutralizes the remaining traces of strong acids. Crucially , this step must be done with frequent venting of the separatory funnel, as the neutralization reaction produces CO₂ gas, which can cause a dangerous pressure buildup. Continue washing until effervescence is no longer observed.

    • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to break up any emulsions and removes the majority of the dissolved water from the organic phase before the drying step.

    • Drying: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Issue 6: Challenges in Final Purification

Q: Recrystallization gives poor recovery or fails to remove a key isomeric impurity. What are my options?

A: Achieving high purity at scale requires a robust purification strategy.

  • Optimizing Recrystallization:

    • Solvent Screening: The choice of solvent is critical. Test a range of solvents and solvent systems (e.g., methanol, ethanol, isopropanol, heptane/ethyl acetate mixtures) to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities dissolved.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

  • Alternative Purification Methods:

    • Slurry Wash: If recrystallization is inefficient, suspending the crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble can be effective. Agitate the slurry, then filter. Washing with cold methanol is often effective for removing more soluble ortho-isomers from meta-isomers in similar syntheses.[12]

    • Chromatography: For very high purity requirements, column chromatography is the most effective method, though it can be costly and time-consuming at scale. Medium Pressure Liquid Chromatography (MPLC) can be a viable scale-up option.

Section 4: Safety Protocols for Scale-Up Nitration

Q: What are the essential safety precautions for handling mixed acids and managing nitration reactions at scale?

A: Nitration reactions are among the most hazardous in the chemical industry and demand strict safety protocols.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat or acid-proof apron.[6][13]

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a ventilated enclosure designed for handling hazardous materials. Reactors should be equipped with pressure relief valves and potentially a rupture disc.[13]

  • Handling Mixed Acid: Always add the sulfuric acid first and then slowly add the nitric acid while cooling. This pre-dissipates some of the heat of mixing. Never add water to the mixed acid, as this can cause a violent exothermic reaction and splashing.

  • Quenching Procedure: The quenching of the reaction mixture onto ice/water is also highly exothermic and must be done slowly and in a controlled manner with vigorous stirring.[6][11] Ensure the quench vessel is large enough to accommodate the entire reaction volume plus the quench medium and has its own cooling system if necessary.

  • Spill Response: Have appropriate spill neutralization kits readily available. For acid spills, a neutralizer like sodium bicarbonate is essential.[6]

Section 5: Analytical Methods for Process Monitoring and Quality Control

Q: How can I effectively monitor the reaction progress and analyze the purity of the final product?

A: Robust analytical methods are crucial for process control, optimization, and ensuring the final product meets specifications.

Technique Application Purpose & Key Considerations
Thin-Layer Chromatography (TLC) In-process checks (lab scale)A quick, qualitative method to monitor the disappearance of starting material. A co-spot of the starting material and the reaction mixture is essential.
High-Performance Liquid Chromatography (HPLC) In-process checks & Final QCThe preferred method for quantitative analysis. It can accurately determine the concentration of the starting material, product, and byproducts, allowing for precise determination of reaction completion and final purity.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity profilingExcellent for identifying and quantifying volatile impurities and isomers, providing structural information from the mass spectrum.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation¹H and ¹³C NMR are used to confirm the structure of the final product and identify the position of the nitro group.
Differential Scanning Calorimetry (DSC) Safety analysisUsed during process development to determine the thermal stability of the reaction mixture and the final product, which is critical for assessing runaway reaction hazards.[9]

Section 6: Protocols and Data

Protocol 1: General Laboratory-Scale Synthesis

This is a representative protocol and must be adapted and optimized for specific laboratory conditions.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 0.1 mol of Methyl 5-chloro-2-methylbenzoate to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate beaker, slowly add 0.11 mol of concentrated nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the substrate solution over 45-60 minutes. Critically, maintain the internal reaction temperature between 5-15 °C throughout the addition.[12][16]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, monitoring by TLC until the starting material is consumed.

  • Quench: In a large beaker, prepare a slurry of 400 g of crushed ice and 200 mL of water. Slowly pour the reaction mixture into the stirred ice slurry.

  • Isolation: The solid product should precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.[3]

  • Purification: Recrystallize the crude solid from a suitable solvent, such as methanol. Dry the purified crystals under vacuum.

Experimental Workflow Diagram

G start Starting Material: Methyl 5-chloro-2-methylbenzoate nitration Nitration Reaction Slow addition of mixed acid Strict Temp. Control (5-15°C) start->nitration prep_acid Prepare Mixed Acid (HNO₃ + H₂SO₄) Maintain low temp prep_acid->nitration quench Quench on Ice/Water Controlled addition nitration->quench workup Isolation & Washing (Filtration or Extraction) NaHCO₃ wash is critical quench->workup purify Purification (Recrystallization or Slurry Wash) workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

References

Stability issues of "Methyl 5-chloro-2-methyl-3-nitrobenzoate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-chloro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As your virtual Senior Application Scientist, I will walk you through the key stability characteristics of this molecule, potential degradation pathways, and proactive measures to ensure the integrity of your results.

Introduction to the Stability Profile of this compound

This compound is a highly functionalized aromatic compound, and its stability is influenced by the interplay of its ester, nitro, and chloro-substituted methyl-phenyl moieties. Understanding the inherent reactivity of these groups is crucial for predicting and mitigating stability issues. The electron-withdrawing nature of the nitro and chloro groups, combined with the hydrolytically susceptible ester linkage, dictates its behavior under various experimental conditions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two most probable degradation pathways for this molecule are hydrolysis of the methyl ester and reduction of the nitro group.

  • Ester Hydrolysis: This is a common reaction for benzoate esters and can be catalyzed by both acid and base.[1][2] The hydrolysis product is 5-chloro-2-methyl-3-nitrobenzoic acid and methanol.

  • Nitro Group Reduction: The nitro group can be reduced to an amino group under the influence of reducing agents or certain catalytic conditions.[1] This would yield Methyl 5-amino-5-chloro-2-methylbenzoate.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[3][4] For long-term storage, refrigeration is recommended.

Q3: Is this compound sensitive to light?

Troubleshooting Guide: Stability Issues in Experimental Workflows

This section provides a systematic approach to troubleshooting common stability-related problems you might encounter during your experiments.

Issue 1: Inconsistent results or appearance of unknown peaks in HPLC analysis after sample preparation in aqueous buffers.
  • Potential Cause: pH-mediated hydrolysis of the methyl ester group. The rate of hydrolysis is dependent on the pH and temperature of the buffer.

  • Troubleshooting Steps:

    • pH Verification: Immediately measure the pH of your buffer. Esters are generally more stable at a neutral pH.

    • Temperature Control: If your experimental protocol involves heating, consider if a lower temperature could be used. Hydrolysis rates increase with temperature.

    • Time Limitation: Minimize the time the compound is in an aqueous solution before analysis. Prepare samples fresh and analyze them promptly.

    • Forced Degradation Study: To confirm hydrolysis, you can perform a simple forced degradation study.[8][9]

      • Protocol: Prepare solutions of your compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[10] Let them stand at room temperature for a set period (e.g., 1, 4, and 24 hours) and analyze by HPLC. The appearance of a new peak corresponding to the carboxylic acid will confirm hydrolysis.

Condition Expected Outcome Primary Degradant
Acidic (e.g., pH 1-3)Slow to moderate hydrolysis5-chloro-2-methyl-3-nitrobenzoic acid
Neutral (e.g., pH 6-8)Generally stable for short periodsMinimal degradation
Basic (e.g., pH 9-12)Rapid hydrolysis5-chloro-2-methyl-3-nitrobenzoic acid
Issue 2: Loss of starting material and formation of a new, more polar compound when using a reducing agent.
  • Potential Cause: Reduction of the nitro group to an amine. This is a common transformation for nitroaromatic compounds.[1]

  • Troubleshooting Steps:

    • Reagent Compatibility Check: Review your experimental protocol to ensure that no unintended reducing agents are present.

    • Characterization of the New Compound: If possible, isolate and characterize the new peak. A mass spectrometry analysis should show a mass decrease corresponding to the conversion of a nitro group (-NO2, 46 Da) to an amino group (-NH2, 16 Da), a net loss of 30 Da.

    • Reaction Monitoring: If the reduction is intentional, monitor the reaction closely by TLC or LC-MS to avoid over-reduction or side reactions.

Issue 3: Discoloration or degradation of the compound when dissolved in certain organic solvents for extended periods.
  • Potential Cause: Solvent-mediated degradation or reaction. The stability of solutes can be influenced by the solvent's polarity, protic nature, and purity.[11]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as trace amounts of water can contribute to hydrolysis.

    • Solvent Selection: If you observe degradation, consider switching to a less reactive solvent. For example, if you are using a protic solvent like methanol, try an aprotic solvent like acetonitrile or THF.

    • Control Experiment: Prepare a solution of the compound in the problematic solvent and a known stable solvent. Monitor both over time to confirm if the solvent is the cause of degradation.

Visualizing Potential Degradation Pathways

To better understand the potential transformations of this compound, the following diagrams illustrate the key degradation pathways.

G main This compound hydrolysis_product 5-chloro-2-methyl-3-nitrobenzoic acid main->hydrolysis_product  Ester Hydrolysis (Acid or Base Catalyzed) reduction_product Methyl 5-amino-5-chloro-2-methylbenzoate main->reduction_product  Nitro Group Reduction (Reducing Agents)

Caption: Key degradation pathways for this compound.

Experimental Protocol: Stability Assessment via Forced Degradation

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[8][9]

Objective: To identify potential degradants and understand the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Hydrolytic Degradation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of HPLC grade water.

    • Incubate all solutions at 60°C. Take aliquots at 0, 2, 6, and 24 hours. Neutralize the acidic and basic samples before injection.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H2O2.

    • Incubate at room temperature. Take aliquots at 0, 2, 6, and 24 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after a specified duration of exposure.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C) for 24 hours.

    • Prepare a solution of the heated sample and analyze by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Neutral Hydrolysis Neutral Hydrolysis Stock Solution->Neutral Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Stock Solution->Oxidation (H2O2) Photolysis Photolysis Stock Solution->Photolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Neutral Hydrolysis->HPLC Analysis Oxidation (H2O2)->HPLC Analysis Photolysis->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants Assess Stability Assess Stability Identify Degradants->Assess Stability

Caption: Workflow for a forced degradation study.

References

"Methyl 5-chloro-2-methyl-3-nitrobenzoate" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-chloro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, decomposition, and prevention of degradation of this compound. Our approach is rooted in established chemical principles to ensure the integrity of your experiments and materials.

Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses common queries regarding the handling and storage of this compound to maintain its purity and stability.

Question 1: What is the expected shelf-life of this compound and what are the ideal storage conditions?

While specific long-term stability data for this exact molecule is not extensively published, we can infer its stability from its structural components: a chlorinated nitroaromatic ring and a methyl ester. The primary concerns for stability are hydrolysis of the ester and degradation of the nitro group.

For optimal shelf-life, the compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). Under these conditions, the material should remain stable for an extended period. A safety data sheet for a similar compound, methyl 5-chloro-2-nitrobenzoate, indicates it is stable under normal conditions[1].

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential hydrolytic and thermal decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and hydrolysis by displacing moisture and oxygen.
Light Amber vial or dark locationProtects against photodegradation, a known degradation pathway for nitroaromatic compounds[2][3].
Container Tightly sealed, non-reactive glassPrevents exposure to atmospheric moisture and avoids potential reactions with container materials.

Question 2: What are the visible signs of decomposition for this compound?

Visual inspection can often provide the first clues of compound degradation. Key indicators include:

  • Color Change: A shift from its expected color (typically a pale yellow or off-white solid) to a darker yellow or brown hue can indicate the formation of degradation products.

  • Change in Physical State: Clumping of the solid, which may suggest the absorption of water, or the appearance of an oily film, could be a sign of hydrolysis.

  • Odor: The development of a sharp or acidic odor might indicate the formation of the corresponding carboxylic acid via ester hydrolysis.

If any of these signs are observed, it is recommended to re-analyze the compound for purity before use.

Question 3: What materials should be avoided when handling or storing this compound?

To prevent catalytic degradation, avoid contact with the following:

  • Strong Acids and Bases: These will catalyze the hydrolysis of the methyl ester group[4][5].

  • Strong Oxidizing and Reducing Agents: These can react with the nitro group.

  • Certain Metals: Avoid contact with aluminum, magnesium, and zinc, as reactions with chlorinated solvents can occur, potentially leading to corrosion and equipment failure[6]. Carbon and stainless steel are generally considered suitable for storage and handling[7][8].

Troubleshooting Guide to Decomposition

This section provides a systematic approach to identifying and resolving decomposition issues encountered during your experiments.

Issue 1: Purity of the compound has decreased over time, with a new, more polar spot appearing on TLC.

This is a classic sign of ester hydrolysis . The methyl ester group is susceptible to reaction with water, forming the corresponding carboxylic acid (5-chloro-2-methyl-3-nitrobenzoic acid) and methanol. This reaction can be catalyzed by acidic or basic residues.

Troubleshooting Steps:

  • Confirm Hydrolysis: The primary degradation product will be the carboxylic acid. This can be confirmed by analytical techniques such as LC-MS (looking for the mass of the corresponding carboxylic acid) or by running a co-spot on a TLC plate with a standard of the suspected acid, if available.

  • Review Storage: Was the compound stored in a tightly sealed container? Was it protected from atmospheric moisture? Consider using a desiccator for storage.

  • Check Solvent Purity: Were the solvents used to dissolve the compound anhydrous? Trace amounts of water in solvents can lead to slow hydrolysis.

  • pH of the Medium: If used in an aqueous solution, what was the pH? Both acidic and basic conditions accelerate hydrolysis[9].

Issue 2: The compound shows signs of degradation after being heated.

Thermal decomposition is a likely cause. Nitroaromatic compounds can be thermally labile, and decomposition can be initiated at elevated temperatures[10][11]. The C-NO₂ bond is often the weakest and can cleave, leading to a variety of radical-mediated side reactions[12][13].

Troubleshooting Steps:

  • Determine Onset of Decomposition: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the temperature at which decomposition begins.

  • Minimize Heat Exposure: If heating is necessary for your reaction, use the lowest effective temperature and minimize the duration of heating.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can be initiated at higher temperatures.

Issue 3: Degradation is observed in solution, especially when exposed to light.

This points to photodegradation . Nitroaromatic compounds are known to be sensitive to UV and even visible light, which can lead to the formation of various photoproducts[2][3].

Troubleshooting Steps:

  • Protect from Light: Conduct experiments in amber glassware or cover clear glassware with aluminum foil.

  • Limit Exposure: Prepare solutions fresh and minimize their exposure to ambient light before use.

  • Solvent Effects: Be aware that the solvent can influence the rate and pathway of photodegradation.

Experimental Protocols

Protocol 1: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound under various conditions.

  • Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Dilute the stock solution in a solution of 0.1 M HCl.

    • Basic: Dilute the stock solution in a solution of 0.1 M NaOH.

    • Oxidative: Dilute the stock solution in a solution of 3% H₂O₂.

    • Thermal: Incubate a solution of the compound at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose a solution of the compound to a UV lamp or direct sunlight.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Detection: UV detection at a wavelength where the parent compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: General Handling and Dispensing Procedure

To ensure the integrity of the compound during routine use:

  • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Use a clean, dry spatula for dispensing the solid.

  • Work in a well-ventilated area or a fume hood[14].

  • After dispensing, flush the container with an inert gas (e.g., argon or nitrogen) before sealing tightly.

  • Return the container to the recommended storage conditions promptly.

By understanding the inherent chemical liabilities of this compound and implementing these preventative and troubleshooting measures, researchers can ensure the quality and reliability of their experimental results.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and selective synthesis of complex aromatic intermediates is of paramount importance. Methyl 5-chloro-2-methyl-3-nitrobenzoate is a key building block whose strategic synthesis is critical for the development of novel active compounds. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable molecule, offering an in-depth analysis of their respective advantages, disadvantages, and practical considerations. The information presented herein is supported by experimental data and established chemical principles to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound

This compound is a polysubstituted aromatic ester. The specific arrangement of its functional groups—a chloro, a methyl, a nitro, and a methyl ester group on the benzene ring—makes it a versatile intermediate. The nitro group, in particular, can be readily reduced to an amine, opening avenues for a wide array of further chemical transformations and the construction of more complex molecular architectures.

The central challenge in the synthesis of this molecule lies in achieving the desired regiochemistry. The directing effects of the pre-existing substituents on the aromatic ring during the crucial nitration step must be carefully considered and controlled to ensure the selective formation of the desired isomer.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies emerge for the preparation of this compound, primarily differing in the sequence of the key nitration and esterification steps.

Route 1: Nitration of 5-chloro-2-methylbenzoic acid followed by Esterification

This approach commences with the commercially available 5-chloro-2-methylbenzoic acid. The synthesis proceeds through two main stages: the electrophilic aromatic substitution (nitration) to introduce the nitro group, followed by the esterification of the resulting carboxylic acid.

Route 2: Esterification of 5-chloro-2-methylbenzoic acid followed by Nitration

In this alternative pathway, the carboxylic acid functionality of 5-chloro-2-methylbenzoic acid is first protected as a methyl ester. This ester is then subjected to nitration to yield the final product.

Below is a comparative overview of these two routes:

ParameterRoute 1: Nitration then EsterificationRoute 2: Esterification then Nitration
Starting Material 5-chloro-2-methylbenzoic acid5-chloro-2-methylbenzoic acid
Key Steps 1. Nitration2. Esterification1. Esterification2. Nitration
Regioselectivity Control Governed by -COOH, -CH₃, and -Cl groupsGoverned by -COOCH₃, -CH₃, and -Cl groups
Potential Advantages Direct nitration of a readily available starting material.The ester group may offer different directing effects and solubility properties compared to the carboxylic acid, potentially influencing the nitration outcome.
Potential Disadvantages The free carboxylic acid is a meta-director and a deactivating group, which can influence the rate and selectivity of nitration.[1]Requires an additional protection/deprotection step if the ester is not the final desired functionality. The ester group is also a meta-director.

In-Depth Mechanistic Analysis: The Key to Regioselectivity

The cornerstone of a successful synthesis of this compound is the precise control of the nitration step. The regiochemical outcome is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.

In the case of 5-chloro-2-methylbenzoic acid (the precursor in both routes), the directing effects of the three substituents must be considered:

  • Methyl group (-CH₃): An activating, ortho, para-director.[2] It donates electron density to the ring, favoring electrophilic attack at the positions ortho and para to it.

  • Chloro group (-Cl): A deactivating, ortho, para-director.[3] While it withdraws electron density inductively, its lone pairs can stabilize the arenium ion intermediate at the ortho and para positions through resonance.

  • Carboxylic acid group (-COOH) or Methyl ester group (-COOCH₃): Both are deactivating, meta-directors.[1] They strongly withdraw electron density from the ring, directing incoming electrophiles to the meta position.

During nitration, the powerful nitronium ion (NO₂⁺) electrophile will preferentially attack the most nucleophilic position on the aromatic ring. The directing effects of the substituents create a complex interplay. The activating methyl group and the chloro group direct towards the ortho and para positions, while the deactivating carboxyl/ester group directs meta. The position of nitration is ultimately determined by the dominant directing influence and steric hindrance.

In the synthesis of this compound, the nitro group is introduced at the 3-position. This outcome is a result of the concerted directing effects. The position is ortho to the activating methyl group, meta to the deactivating ester/carboxyl group, and ortho to the chloro group. The strong meta-directing effect of the carboxyl/ester group, combined with the ortho-directing influence of the methyl group, steers the electrophile to this specific location.

Experimental Protocols

Route 1: Nitration of 5-chloro-2-methylbenzoic acid followed by Esterification

This route is a well-established method for the synthesis of related nitrobenzoic acids.

Step 1: Nitration of 5-chloro-2-methylbenzoic acid

  • Materials: 5-chloro-2-methylbenzoic acid, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, dissolve 5-chloro-2-methylbenzoic acid in concentrated sulfuric acid.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude 5-chloro-2-methyl-3-nitrobenzoic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Esterification of 5-chloro-2-methyl-3-nitrobenzoic acid

  • Materials: 5-chloro-2-methyl-3-nitrobenzoic acid, anhydrous methanol, anhydrous hydrogen chloride gas or concentrated sulfuric acid.

  • Procedure (using HCl gas):

    • Dissolve 5-chloro-2-methyl-3-nitrobenzoic acid in anhydrous methanol.[4]

    • Bubble anhydrous hydrogen chloride gas through the solution for several hours at room temperature.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from methanol.

  • Alternative Procedure (using H₂SO₄):

    • Dissolve 5-chloro-2-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

Route 2: Esterification of 5-chloro-2-methylbenzoic acid followed by Nitration

This route offers an alternative by protecting the carboxylic acid group prior to nitration.

Step 1: Esterification of 5-chloro-2-methylbenzoic acid

  • Materials: 5-chloro-2-methylbenzoic acid, anhydrous methanol, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 5-chloro-2-methylbenzoic acid in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer and concentrate to obtain crude methyl 5-chloro-2-methylbenzoate.

Step 2: Nitration of methyl 5-chloro-2-methylbenzoate

  • Materials: Methyl 5-chloro-2-methylbenzoate, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a flask cooled in an ice bath, dissolve methyl 5-chloro-2-methylbenzoate in concentrated sulfuric acid.[5]

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature (5-15 °C).[5]

    • After the addition, continue stirring for a short period.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water, and then with a small amount of ice-cold methanol to remove impurities.[5]

    • The crude product can be recrystallized from methanol to obtain pure this compound.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Nitration then Esterification cluster_1 Route 2: Esterification then Nitration A1 5-chloro-2-methylbenzoic acid B1 5-chloro-2-methyl-3-nitrobenzoic acid A1->B1 Nitration (HNO₃, H₂SO₄) C1 This compound B1->C1 Esterification (CH₃OH, H⁺) A2 5-chloro-2-methylbenzoic acid B2 Methyl 5-chloro-2-methylbenzoate A2->B2 Esterification (CH₃OH, H⁺) C2 This compound B2->C2 Nitration (HNO₃, H₂SO₄)

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between them will often depend on factors such as the scale of the synthesis, available laboratory equipment, and the desired purity of the final product.

Route 1 (Nitration then Esterification) is a straightforward approach. However, the nitration of the free benzoic acid might be slower due to the deactivating nature of the carboxyl group.

Route 2 (Esterification then Nitration) may offer advantages in terms of the handling and solubility of the intermediate ester. The directing effects of the ester group are similar to the carboxylic acid, leading to the same desired regioselectivity. This route is often preferred in multi-step syntheses where esterification is a common protecting group strategy.[6]

For laboratory-scale synthesis, both routes are practical. For larger-scale industrial production, a thorough optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, would be necessary for either route to maximize yield and minimize by-product formation. It is recommended to perform small-scale trial reactions to determine the optimal conditions for the specific laboratory setup.

References

A Senior Application Scientist's Guide to Nitrobenzoate Derivatives in Synthesis: A Comparative Analysis of Methyl 5-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. Substituted nitrobenzoates are a versatile class of intermediates, prized for the reactivity conferred by the electron-withdrawing nitro group. This guide provides an in-depth technical comparison of Methyl 5-chloro-2-methyl-3-nitrobenzoate against other key nitrobenzoate derivatives, offering insights into their relative performance in crucial synthetic transformations. The discussion is grounded in established chemical principles and supported by experimental data to inform your selection of the optimal reagent for your specific synthetic challenge.

Introduction to this compound: A Key Intermediate

This compound is a polysubstituted aromatic compound featuring a methyl ester, a chloro group, a methyl group, and a nitro group strategically positioned on the benzene ring. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Notably, it serves as a key precursor in the synthesis of targeted cancer therapies such as Vemurafenib.[1] The strategic placement of its substituents dictates its reactivity in a variety of chemical transformations, which will be the focus of this comparative guide.

Comparative Analysis of Reactivity in Key Synthetic Transformations

The utility of a nitrobenzoate derivative is largely defined by its performance in key chemical reactions. Here, we compare this compound with other derivatives in two fundamental transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group.[2][3][4]

The reactivity of the aromatic ring towards nucleophilic attack is significantly influenced by the number and position of electron-withdrawing groups. For instance, the presence of multiple nitro groups dramatically increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[3]

The Role of the Leaving Group:

The nature of the leaving group is also a critical factor in SNAr reactions. While halogens are common leaving groups, their reactivity does not follow the typical trend observed in aliphatic nucleophilic substitutions (I > Br > Cl > F). In SNAr, the rate-determining step is often the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group.[4][5] Consequently, more electronegative halogens can enhance the rate of nucleophilic attack by increasing the electrophilicity of the carbon atom to which they are attached.[2] This often leads to the reactivity trend of F > Cl > Br > I for the leaving group in SNAr reactions.[4]

Comparative Insights:

DerivativeKey Features Influencing SNAr ReactivityExpected Relative Reactivity
This compound The nitro group is meta to the chloro leaving group. The methyl group is a weak electron-donating group.Moderate. The meta-positioning of the powerful nitro group provides less stabilization of the Meisenheimer complex compared to an ortho or para arrangement.[3][6]
Methyl 2-chloro-3-nitrobenzoate [7]The nitro group is ortho to the chloro leaving group, providing significant activation.High. The ortho-nitro group strongly stabilizes the negative charge in the Meisenheimer intermediate through resonance.[6]
Methyl 4-chloro-3-nitrobenzoate The nitro group is meta to the chloro leaving group.Moderate. Similar to the 5-chloro-2-methyl analog, the meta-positioning of the nitro group offers less activation.
Methyl 2-fluoro-5-nitrobenzoate Fluorine is an excellent leaving group in SNAr reactions and the nitro group is para to it.Very High. The combination of a highly activating para-nitro group and the excellent fluoride leaving group makes this substrate highly reactive.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a widely used transformation in pharmaceutical synthesis.[8][9][10]

The reactivity of aryl halides in these reactions is heavily dependent on the carbon-halogen bond strength, which influences the rate-limiting oxidative addition step to the palladium(0) catalyst. The general reactivity trend is I > Br > OTf >> Cl.[11][12] This is in stark contrast to the trend observed in SNAr reactions.

The Influence of Other Substituents:

Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, thus increasing the reaction rate. Conversely, electron-donating groups can have the opposite effect. The steric hindrance around the coupling site also plays a significant role.

Comparative Performance Data:

Direct comparative studies on the Suzuki-Miyaura coupling of a wide range of nitrobenzoate derivatives are limited. However, the general principles of reactivity allow for a qualitative comparison.

DerivativeKey Features Influencing Suzuki Coupling ReactivityExpected Relative Reactivity
This compound Chloro-substituents are generally less reactive than bromo- or iodo-substituents, often requiring more specialized catalyst systems.[11] The presence of the electron-withdrawing nitro group should enhance reactivity.Moderate. The chloro group is the primary determinant of its lower reactivity compared to bromo- or iodo-analogs.
Methyl 5-bromo-2-methyl-3-nitrobenzoate The bromo-substituent is significantly more reactive than the chloro-substituent in palladium-catalyzed cross-couplings.High. This would be a more reactive coupling partner than its chloro-analog.
Methyl 5-iodo-2-methyl-3-nitrobenzoate The iodo-substituent is the most reactive among the common halogens in Suzuki-Miyaura couplings.Very High. This derivative would be expected to react under the mildest conditions and with the fastest reaction rates.
Methyl 2-chloro-5-nitrobenzoate [13]The position of the nitro group can influence the electronic properties of the C-Cl bond.Moderate to High. The strong electron-withdrawing effect of the nitro group para to the chloro substituent likely enhances the rate of oxidative addition.

Key Synthetic Applications and Experimental Protocols

The true value of an intermediate is demonstrated through its successful application in synthesis. Here, we provide an overview of the synthetic utility of this compound and a representative experimental protocol for a key transformation.

Synthesis of Key Pharmaceutical Intermediates

As previously mentioned, this compound is a crucial building block for the synthesis of Vemurafenib, a BRAF inhibitor used in the treatment of melanoma.[1][14][15] The synthetic route typically involves the reduction of the nitro group to an amine, followed by further transformations.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthetic utility of nitrobenzoate derivatives.

Reaction: Reduction of this compound to Methyl 3-amino-5-chloro-2-methylbenzoate.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-amino-5-chloro-2-methylbenzoate.

Visualization of Synthetic Pathways and Reaction Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate a key synthetic transformation and a fundamental reaction mechanism.

Synthetic Pathway to an Aminobenzoate Intermediate

G cluster_0 Reduction of Nitro Group Start This compound Product Methyl 3-amino-5-chloro-2-methylbenzoate Start->Product Reagents Fe, NH4Cl Ethanol/Water, Reflux

Caption: A typical reduction of the nitro group to an amine.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism ArylHalide Aryl-X (X = Leaving Group) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nu⁻ Product Aryl-Nu Meisenheimer->Product - X⁻ (Fast) LeavingGroup X⁻

Caption: The addition-elimination mechanism of SNAr.

Conclusion and Future Outlook

This compound stands as a valuable and versatile intermediate in modern organic synthesis. Its utility is defined by the interplay of its various functional groups, which allows for selective transformations. When compared to other nitrobenzoate derivatives, its reactivity in key reactions such as SNAr and palladium-catalyzed cross-coupling is governed by predictable electronic and steric effects.

For SNAr reactions, derivatives with ortho- or para-nitro groups relative to the leaving group, and those with better leaving groups like fluoride, will generally exhibit higher reactivity. In contrast, for palladium-catalyzed cross-couplings, the nature of the halogen is paramount, with iodides and bromides being significantly more reactive than chlorides.

The choice of a specific nitrobenzoate derivative will always be dictated by the specific requirements of the synthetic target and the desired reaction pathway. A thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to make informed decisions, optimizing their synthetic strategies for efficiency and success. As new catalytic systems and synthetic methodologies continue to emerge, the utility of these fundamental building blocks will undoubtedly expand, opening new avenues for the creation of novel and complex molecules.

References

A Comparative Guide to the Efficacy of Methyl 5-chloro-2-methyl-3-nitrobenzoate and Its Analogs as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate starting material or intermediate is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. Substituted nitroaromatic compounds are foundational building blocks, particularly for the synthesis of heterocyclic scaffolds and active pharmaceutical ingredients (APIs). Among these, Methyl 5-chloro-2-methyl-3-nitrobenzoate stands out as a versatile intermediate, notably in the synthesis of pharmaceuticals like the vasopressin V2-receptor antagonist, Tolvaptan.[1]

The analogs chosen for this comparative analysis allow for a systematic evaluation of the electronic and steric effects of the chloro and methyl substituents:

  • Target Molecule: this compound

  • Analog 1: Methyl 2-methyl-3-nitrobenzoate (examining the influence of the 5-chloro group)

  • Analog 2: Methyl 5-chloro-3-nitrobenzoate (examining the influence of the 2-methyl group)

  • Analog 3: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (comparing the effect of different halogens)

The Central Role of Substituent Effects in Reactivity

The rate and efficiency of the reduction of an aromatic nitro group are heavily influenced by the electronic environment of the benzene ring.[2] Electron-withdrawing groups (EWGs) generally increase the rate of reduction by lowering the electron density of the nitro group, making it more susceptible to nucleophilic attack by a reducing agent or facilitating electron transfer.[3] Conversely, electron-donating groups (EDGs) can slow the reaction. Steric hindrance around the nitro group can also play a significant role by impeding the approach of the reducing agent or catalyst.[4]

The substituents on our target molecule and its analogs have the following general electronic effects:

  • Nitro (-NO₂): A strong electron-withdrawing group through both inductive and resonance effects.

  • Chloro (-Cl) and Fluoro (-F): Electron-withdrawing by induction, but electron-donating by resonance. Overall, they are deactivating groups.

  • Methyl (-CH₃): An electron-donating group through induction and hyperconjugation.

  • Methyl Ester (-CO₂CH₃): An electron-withdrawing group.

The interplay of these effects dictates the overall reactivity of each molecule.

Comparative Efficacy in Nitro Group Reduction

The reduction of a nitroarene to an aniline is a fundamental transformation in organic synthesis.[5] Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) or the use of dissolving metals (e.g., SnCl₂/HCl).[6][7] The choice of method can be critical, especially when other reducible functional groups or sensitive substituents like halogens are present.[8]

For this comparative analysis, we will consider the reduction using tin(II) chloride (SnCl₂) in an acidic medium, a method known for its good functional group tolerance.[9]

Logical Flow of Comparative Analysis

cluster_0 Substituent Effects Analysis cluster_1 Predicted Performance Metrics Target Target Molecule (Me-5-Cl-2-Me-3-NB) Reactivity Reaction Rate (Time to Completion) Target->Reactivity Baseline Yield Product Yield (%) Target->Yield Purity Product Purity (%) Target->Purity SideReactions Potential Side Reactions Target->SideReactions Potential Dechlorination Analog1 Analog 1 (Me-2-Me-3-NB) Analog1->Reactivity Slower (No -Cl EWG) Analog1->Yield Analog1->Purity Analog1->SideReactions Minimal Analog2 Analog 2 (Me-5-Cl-3-NB) Analog2->Reactivity Faster (No -Me EDG) Analog2->Yield Analog2->Purity Analog2->SideReactions Potential Dechlorination Analog3 Analog 3 (Me-5-F-2-Me-3-NB) Analog3->Reactivity Slightly Faster (-F is more EWG) Analog3->Yield Analog3->Purity Analog3->SideReactions Lower Dehalogenation Risk

Caption: Logical flow for comparing the intermediates based on substituent effects.

Target Molecule: this compound

  • Electronic Profile: The ring is substituted with both an electron-donating group (-CH₃) and two electron-withdrawing groups (-Cl, -CO₂CH₃) in addition to the nitro group. The chloro group, being para to the methyl group and meta to the nitro group, exerts a significant electron-withdrawing inductive effect, which should facilitate the reduction.

  • Steric Profile: The methyl group ortho to the nitro group introduces some steric hindrance. This could slightly impede the coordination of the reducing agent to the nitro group, potentially slowing the reaction compared to an unhindered analog.

  • Predicted Efficacy: A balance of electronic activation and steric hindrance. The reaction should proceed efficiently, but perhaps not as rapidly as analogs lacking the ortho-methyl group. There is a risk of hydrodechlorination with some reduction methods, though SnCl₂ is generally mild in this regard.

Analog 1: Methyl 2-methyl-3-nitrobenzoate

  • Electronic Profile: The removal of the electron-withdrawing chloro group makes the aromatic ring more electron-rich compared to the target molecule. This is expected to decrease the rate of reduction.

  • Steric Profile: Steric hindrance around the nitro group is identical to the target molecule.

  • Predicted Efficacy: The reduction is predicted to be slower than that of the target molecule due to the less electron-deficient nature of the ring. However, the absence of the chloro group eliminates the possibility of dehalogenation side reactions, potentially leading to a purer product.

Analog 2: Methyl 5-chloro-3-nitrobenzoate

  • Electronic Profile: Lacks the electron-donating methyl group present in the target molecule. This makes the aromatic ring significantly more electron-deficient.

  • Steric Profile: The nitro group is flanked by a hydrogen atom and the ester group, representing significantly less steric hindrance compared to the target molecule.

  • Predicted Efficacy: This analog is predicted to be the most reactive of the group. The combination of a highly electron-deficient ring and minimal steric hindrance should lead to the fastest reaction rate. The risk of dechlorination remains a consideration.

Analog 3: Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • Electronic Profile: Fluorine is more electronegative than chlorine, exerting a stronger electron-withdrawing inductive effect. This should make the ring slightly more electron-deficient than the chloro-analog, favoring a faster reduction.

  • Steric Profile: The steric environment is nearly identical to the target molecule, as fluorine and chlorine have similar van der Waals radii.

  • Predicted Efficacy: The reaction rate is expected to be slightly faster than with the target molecule due to the stronger inductive effect of fluorine. A key advantage is that the carbon-fluorine bond is generally stronger than the carbon-chlorine bond, making it less susceptible to hydrodehalogenation during reduction.[8] This can be a decisive factor when product purity is paramount.

Data Presentation

The following table summarizes the predicted performance of each intermediate in a standardized nitro reduction reaction. The values are illustrative and based on the chemical reasoning outlined above, intended to guide experimental design rather than serve as absolute quantitative results.

IntermediateKey Substituent DifferencePredicted Reaction Time (hours)Predicted Yield (%)Predicted Purity (%)Key Considerations
This compound (Target Molecule) 3-485-90~95Balanced reactivity; potential for dechlorination.[8]
Methyl 2-methyl-3-nitrobenzoateNo chloro group5-680-85>98Slower reaction; higher purity due to no dehalogenation.
Methyl 5-chloro-3-nitrobenzoateNo methyl group1-290-95~95Highest reactivity; potential for dechlorination.
Methyl 5-fluoro-2-methyl-3-nitrobenzoateFluoro instead of Chloro2-388-92>98Fast reaction; lower risk of dehalogenation.[8]

Experimental Protocols

This section provides a representative, self-validating protocol for the reduction of the nitro group using tin(II) chloride. This protocol can be adapted for each of the compared intermediates.

Protocol: Reduction of Substituted Methyl Nitrobenzoate to Methyl Aminobenzoate

Materials:

  • Substituted Methyl Nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for workup with SnCl₂)[9]

Experimental Workflow Diagram

cluster_workflow Reduction Protocol Workflow Start Start: Dissolve Nitro-Intermediate in Ethanol AddSnCl2 Add SnCl₂·2H₂O Start->AddSnCl2 AddHCl Slowly add conc. HCl AddSnCl2->AddHCl Heat Heat to Reflux (e.g., 70°C) Monitor by TLC AddHCl->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench: Pour into Ice-water Cool->Quench Basify Basify with aq. NaOH or NaHCO₃ to pH ~8 (Caution: Exothermic) Quench->Basify Extract Extract with Ethyl Acetate (x3) Basify->Extract Wash Wash Combined Organic Layers with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter and Concentrate in vacuo Dry->Filter Purify Purify via Column Chromatography (if necessary) Filter->Purify End End: Isolate Pure Amino-Intermediate Purify->End

Caption: Step-by-step workflow for the reduction of nitro-intermediates.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted methyl nitrobenzoate (e.g., 5.0 g, 1.0 eq) in ethanol (100 mL).

  • Addition of Reagents: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq). Stir the resulting suspension at room temperature.

  • Initiation: Slowly add concentrated hydrochloric acid (e.g., 50 mL) to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. The predicted reaction times are listed in the data table.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and then in an ice bath. Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Workup - Basification: Slowly add a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide to the cold mixture with vigorous stirring until the pH of the aqueous layer is approximately 8. This will precipitate tin salts. Causality Note: This step is crucial to deprotonate the anilinium salt to the free amine and to precipitate the tin salts, which are insoluble at this pH, facilitating their removal.

  • Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl aminobenzoate derivative.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion and Recommendations

The efficacy of this compound as a synthetic intermediate is a product of the complex interplay between the electronic and steric nature of its substituents.

  • For Maximum Reactivity: Methyl 5-chloro-3-nitrobenzoate (Analog 2) is the superior choice. The absence of the deactivating methyl group and reduced steric hindrance allows for the fastest conversion. This is ideal for applications where reaction time is a critical parameter, provided that potential dechlorination can be managed.

  • For Highest Purity and Selectivity: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Analog 3) presents a compelling alternative. It offers reactivity comparable to the target molecule while significantly reducing the risk of dehalogenation, a critical advantage for complex, multi-step syntheses where purification can be challenging.

  • For Simplicity and Cost-Effectiveness: Methyl 2-methyl-3-nitrobenzoate (Analog 1) offers the simplest structure, eliminating concerns about dehalogenation entirely. While its reaction rate is the slowest, it may be suitable for processes where reaction time is less critical than avoiding halogen-related side products.

  • The Balanced Intermediate: This compound (Target Molecule) remains a robust and versatile intermediate. Its reactivity is a well-balanced compromise, making it a reliable choice for a wide range of applications, including the documented synthesis of Tolvaptan.

Ultimately, the optimal choice of intermediate depends on the specific priorities of the synthetic campaign: speed, yield, purity, or cost. This guide provides the foundational chemical logic to make an informed decision, enabling researchers to anticipate challenges and optimize their synthetic strategies.

References

A Senior Application Scientist's Guide to the Characterization and Validation of Methyl 5-chloro-2-methyl-3-nitrobenzoate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to the chemical intermediates used in its synthesis. Methyl 5-chloro-2-methyl-3-nitrobenzoate, a substituted aromatic compound, serves as a critical building block in the synthesis of more complex molecules. Its molecular structure, featuring a chlorinated and nitrated benzene ring with a methyl ester, presents a unique analytical challenge. Potential impurities can arise from the starting materials, side reactions during synthesis (e.g., isomers, hydrolysis products), or degradation.[1][2][3]

The presence of even trace-level impurities can have profound implications, potentially altering the efficacy, safety, and stability of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control check; it is a cornerstone of the entire drug development process, mandated by regulatory bodies worldwide.[4][5]

This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for the characterization of this compound purity. We will delve into the rationale behind the method development, present a comprehensive validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and objectively compare HPLC with alternative analytical techniques.

Part I: A Validated HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, making it ideally suited for this compound.[6][7][8] Its high resolution, sensitivity, and precision allow for the accurate quantification of the main component and the detection of related impurities.

The Causality Behind Method Development Choices

A successful HPLC method is not a matter of chance but of deliberate, science-driven choices. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • The Stationary Phase (Column): The compound is moderately polar. A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent choice. Its non-polar, hydrophobic stationary phase provides effective retention for aromatic compounds through hydrophobic interactions. The goal is to achieve a retention time that is long enough to separate the main peak from any early-eluting, more polar impurities, but short enough for efficient sample throughput.

  • The Mobile Phase: The mobile phase must be optimized to control the elution of the analyte. A gradient elution using a mixture of acidified water and an organic solvent like acetonitrile is typically employed.

    • Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.

    • Aqueous Component (Acidified Water): The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the aqueous portion of the mobile phase is critical.[9][10] This suppresses the ionization of any potential acidic impurities, ensuring they are in a single, neutral form. This prevents peak tailing and leads to more reproducible retention times. For this non-ionizable ester, the primary benefit is consistent chromatography and sharp peaks for any potential acidic or basic impurities.

  • The Detector (UV-Vis): The presence of the nitro-substituted benzene ring provides strong chromophores, making UV detection highly effective. The detection wavelength should be set at an absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. A photodiode array (PDA) detector is invaluable during method development to assess peak purity and identify the λmax of the analyte and all potential impurities.

Experimental Protocol: HPLC Purity Assay

This protocol outlines a self-validating system for the purity determination of this compound.

1. Apparatus and Reagents

  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (ACS grade).

2. Solution Preparation

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL

4. System Suitability Testing (SST) Before sample analysis, the chromatographic system must be verified for its suitability. This is a non-negotiable step grounded in pharmacopeial standards like USP <621>.[11][12][13][14]

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Precision (%RSD): ≤ 2.0% for the peak area of the five replicate injections.

5. Analysis and Calculation

  • Inject the diluent (as a blank), followed by the Standard and Sample solutions.

  • Calculate the purity by area percent:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) sst System Suitability Testing (SST) prep_mobile->sst prep_std Prepare Standard Solution prep_std->sst prep_sample Prepare Sample Solution sample_run Inject Sample prep_sample->sample_run blank Inject Blank (Diluent) sst->blank If SST Passes std_run Inject Standard blank->std_run std_run->sample_run integrate Integrate Peaks sample_run->integrate calculate Calculate Purity (Area % Report) integrate->calculate report Generate Report calculate->report Method_Selection start Assess Purity of This compound q1 Need to identify and quantify specific impurities? start->q1 q3 Need absolute purity without a specific standard? q1->q3 No hplc Use HPLC (Primary Method) q1->hplc Yes q2 Are impurities volatile & thermally stable? q2->hplc No/Unknown gc Use GC (Complementary) q2->gc Yes q4 Is sample >98.5% pure, crystalline, and stable? q3->q4 No qnmr Use qNMR (Reference Standard Certification) q3->qnmr Yes q4->hplc No (Use a separative technique) dsc Use DSC (Bulk Purity Confirmation) q4->dsc Yes hplc->q2 Also consider...

References

A Guide to the Spectroscopic Analysis of Methyl 5-chloro-2-methyl-3-nitrobenzoate: An Ab Initio Approach to NMR Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the analysis of the nuclear magnetic resonance (NMR) spectra of "Methyl 5-chloro-2-methyl-3-nitrobenzoate." In the absence of established literature data for this specific compound, we will employ an ab initio approach. This involves a detailed prediction of the ¹H and ¹³C NMR spectra based on fundamental principles and known substituent effects, followed by a rigorous experimental protocol for acquiring and interpreting the actual spectral data. This guide will enable researchers to confidently characterize this molecule and similar substituted aromatic systems.

The Challenge: Characterizing a Novel Substituted Benzene Ring

The unique substitution pattern of this compound, with its combination of electron-donating (methyl) and electron-withdrawing (chloro, nitro, and methyl ester) groups, presents a distinct spectroscopic challenge. Understanding the interplay of these substituents is crucial for the accurate assignment of its NMR signals. This guide will walk you through a systematic process of prediction, acquisition, and interpretation to achieve a definitive structural elucidation.

Part 1: Predicted ¹H and ¹³C NMR Spectral Data

The first step in our analysis is to predict the ¹H and ¹³C NMR spectra. These predictions are derived from established chemical shift theory and the additive effects of the substituents on the benzene ring.[1][2][3][4] The electron-donating methyl group tends to shield nearby protons and carbons, shifting their signals upfield, while the electronegative chloro, nitro, and ester groups will deshield them, causing a downfield shift.[1][2][3][4]

Molecular Structure and Atom Numbering:

For clarity, the following numbering scheme will be used for the assignments:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 7.8 - 8.0d~ 2.0 - 3.01H
H-4~ 7.6 - 7.8d~ 2.0 - 3.01H
-OCH₃ (ester)~ 3.9 - 4.0s-3H
-CH₃ (ring)~ 2.4 - 2.6s-3H

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~ 164 - 166
C-3 (C-NO₂)~ 148 - 150
C-5 (C-Cl)~ 138 - 140
C-1 (C-COOCH₃)~ 133 - 135
C-2 (C-CH₃)~ 130 - 132
C-6 (C-H)~ 128 - 130
C-4 (C-H)~ 125 - 127
-OCH₃ (ester)~ 52 - 54
-CH₃ (ring)~ 18 - 20

Disclaimer: These are estimated values. Actual experimental values may vary. Online prediction tools can provide more refined estimates.[5][6][7][8][9]

Part 2: Experimental Protocol for NMR Data Acquisition

To validate our predictions, a detailed and systematic approach to data acquisition is essential. The following protocol outlines the steps for preparing the sample and acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup_1H Setup 1H Experiment lock_shim->setup_1H setup_13C Setup 13C Experiment lock_shim->setup_13C acquire_1H Acquire 1H Spectrum setup_1H->acquire_1H process_fid Process FID (FT, Phasing, Baseline Correction) acquire_1H->process_fid acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C acquire_13C->process_fid integrate Peak Integration (1H) process_fid->integrate assign Assign Signals integrate->assign compare Compare with Predicted Data assign->compare

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

1. Sample Preparation: [10][11][12][13]

  • For ¹H NMR: Accurately weigh 5-20 mg of this compound.[11]

  • For ¹³C NMR: A higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio.[11][13]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this nonpolar organic compound.[11][12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[11]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are present. The sample height should be between 4.0 and 5.0 cm.[11][13]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[11]

2. NMR Spectrometer Setup and Data Acquisition:

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[11]

  • ¹H NMR Acquisition Parameters: [14][15]

    • Pulse Angle: 45°

    • Acquisition Time (AQ): 3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16 (adjust based on sample concentration)

  • ¹³C NMR Acquisition Parameters: [14][16]

    • Mode: Proton-decoupled

    • Pulse Angle: 30-45°

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds (longer delay may be needed for quaternary carbons)

    • Number of Scans (NS): 1024 or higher, depending on concentration.

3. Data Processing: [17][18][19]

  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is established for accurate integration.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Part 3: Interpretation and Comparison

¹H NMR Spectrum Analysis: [20][21]

  • Chemical Shift (δ): The two aromatic protons (H-4 and H-6) are expected in the downfield region (7.6-8.0 ppm) due to the deshielding effects of the nitro, chloro, and ester groups. Their precise positions will depend on the relative influence of the adjacent substituents. The methyl ester protons (-OCH₃) will appear as a singlet around 3.9-4.0 ppm, and the ring methyl protons (-CH₃) will also be a singlet, but further upfield at approximately 2.4-2.6 ppm.

  • Integration: The relative areas under the peaks should correspond to the number of protons. We expect a 1:1 ratio for the aromatic protons and a 3:3 ratio for the two methyl groups.[21]

  • Multiplicity and Coupling Constants (J): The two aromatic protons, H-4 and H-6, are meta to each other. This will result in a small coupling (meta-coupling), causing each signal to appear as a narrow doublet with a coupling constant (J) of around 2-3 Hz.[21] The methyl groups will be singlets as they have no adjacent protons to couple with.

¹³C NMR Spectrum Analysis: [16][20][22]

  • Number of Signals: Due to the lack of symmetry in the molecule, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum: six for the aromatic carbons, one for the carbonyl carbon of the ester, and one for each of the two methyl carbons.

  • Chemical Shifts (δ): The carbonyl carbon will be the most downfield signal (around 165 ppm). The aromatic carbons attached to the electron-withdrawing groups (C-3, C-5, C-1) will be further downfield than those attached to hydrogen or the methyl group. The two methyl carbons will be the most upfield signals.

Cross-Referencing Experimental vs. Predicted Data:

The final step is to create a comprehensive table comparing the experimentally obtained data with the initial predictions. Any significant deviations should be rationalized based on the specific electronic and steric interactions within the molecule. This comparative analysis provides a self-validating system for the structural assignment.

By following this guide, researchers can confidently undertake the NMR analysis of this compound, establishing a reliable spectroscopic profile for this compound and applying these principles to the characterization of other novel molecules.

References

The Latent Bio-Potential of Methyl 5-chloro-2-methyl-3-nitrobenzoate: A Comparative Guide to Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The inherent functionalities of a lead molecule can unlock pathways to novel therapeutics. In this guide, we delve into the synthetic versatility and latent biological prowess of Methyl 5-chloro-2-methyl-3-nitrobenzoate , a compound poised as a valuable building block for a new generation of bioactive molecules. While direct derivatization studies from this specific starting material are emerging, a comprehensive analysis of structurally analogous compounds provides a compelling roadmap for its potential applications in oncology, infectious diseases, and inflammatory conditions. This guide will objectively compare the performance of derivatives from similar scaffolds, providing the supporting experimental data and methodologies necessary to empower your research endeavors.

The Strategic Advantage of the Scaffold

This compound is a strategically functionalized aromatic compound. The presence of a chloro group, a methyl group, and a nitro group on the benzene ring, coupled with a methyl ester, offers a multitude of reaction sites for synthetic chemists.[1] The electron-withdrawing nature of the nitro and chloro groups enhances the reactivity of the aromatic ring, making it an ideal precursor for a variety of chemical transformations.[1][2] The nitro group, in particular, is a well-established pharmacophore, known to be a key feature in a wide array of biologically active compounds with antineoplastic, antibiotic, and antiparasitic properties.[3] It can also be readily reduced to an amino group, opening a gateway to a diverse range of heterocyclic compounds.[1]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of compounds derived from chloro-nitroaromatic scaffolds.

Synthesis and Evaluation Workflow General Workflow for Synthesis and Biological Evaluation A This compound B Chemical Modification (e.g., Reduction of Nitro Group, Ester Hydrolysis, Nucleophilic Substitution) A->B C Library of Novel Derivatives B->C D Biological Screening C->D E Anticancer Assays (e.g., MTT, Cell Cycle Analysis) D->E F Antimicrobial Assays (e.g., MIC, MBC) D->F G Anti-inflammatory Assays (e.g., NO Inhibition, Cytokine Profiling) D->G H Lead Compound Identification E->H F->H G->H I Structure-Activity Relationship (SAR) Studies H->I J Optimization I->J

Caption: A generalized workflow for the development of bioactive compounds.

Anticancer Activity: A Promising Frontier

While specific anticancer data for derivatives of this compound is not yet widely published, the anticancer potential of structurally similar chloro-nitroaromatic compounds is well-documented. For instance, derivatives of 2-Chloro-5-nitrobenzaldehyde have been investigated as potential anticancer agents.[3] A noteworthy study on novel 4-thiazolidinones derived from a related nitro-substituted aldehyde demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[4][5]

Comparative Anticancer Activity Data of Analogous Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
4-Thiazolidinone derivativesLeukemia (MOLT-4, SR)< 0.01 - 0.02Doxorubicin-[4]
4-Thiazolidinone derivativesColon Cancer (SW-620)< 0.01 - 0.02Doxorubicin-[4]
4-Thiazolidinone derivativesCNS Cancer (SF-539)< 0.01 - 0.02Doxorubicin-[4]
4-Thiazolidinone derivativesMelanoma (SK-MEL-5)< 0.01 - 0.02Doxorubicin-[4]
2-thioxo-4-thiazolidinone derivativeBreast Cancer (MCF-7)5.54Etoposide> 20[5]
2-thioxo-4-thiazolidinone derivativeBreast Cancer (MDA-MB-231)8.01Etoposide> 20[5]
Pyrazole derivativesHepatocellular Carcinoma (HepG2)2.86 - 25.89Doxorubicin-[6]
Pyrazole derivativesColon Cancer (HCT-116)2.86 - 25.89Doxorubicin-[6]
Pyrazole derivativesBreast Cancer (MCF-7)2.86 - 25.89Doxorubicin-[6]

These data strongly suggest that the chloro-nitro-substituted phenyl ring is a key pharmacophore for anticancer activity. The presence of these groups is believed to contribute to the molecule's ability to interact with biological targets and induce cytotoxicity in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of synthesized compounds against cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential: Combating Drug Resistance

The nitroaromatic scaffold is a cornerstone in the development of antimicrobial agents.[3] The antimicrobial activity of nitro compounds often stems from the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. Derivatives of 2-Chloro-5-nitrobenzaldehyde, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial activity.[3]

Comparative Antimicrobial Activity Data (MIC, µg/mL) of Analogous Compounds

Compound ClassStaphylococcus aureusEscherichia coliCandida albicansReference
Sulfonamide derivatives15.62 - 31.25>1000>1000[7]
Flavanone derivatives15.62 - 62.50--[8]
3-Methyl-4-nitrobenzoate derivatives--31-39 (µM)[9]

The data from related compounds indicate that derivatives of this compound could be promising candidates for the development of new antibacterial and antifungal agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of synthesized compounds.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases.[10][11] The development of novel anti-inflammatory agents is a key area of pharmaceutical research. While direct anti-inflammatory studies on derivatives of this compound are limited, related structures have shown promise. For instance, methyl derivatives of flavanone have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]

Comparative Anti-inflammatory Activity of Analogous Compounds

Compound ClassAssayEffectReference
Methyl derivatives of flavanoneNO production in LPS-stimulated RAW264.7 cellsInhibition[10][11]
Methyl derivatives of flavanonePro-inflammatory cytokine (IL-6, TNF-α) productionInhibition[10][11]
Methyl salicylate derivativesTNF-α and IL-6 release in LPS-stimulated RAW264.7 cellsSignificant inhibition[13]
Flavonoids from Streptomyces chartreusisNO, IL-1β, and TNF-α production in LPS-stimulated RAW264.7 cellsDose-dependent suppression[14]

These findings suggest that the core scaffold of this compound could be a valuable starting point for designing novel anti-inflammatory agents.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

This protocol details a common in vitro assay for screening potential anti-inflammatory compounds.

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The analysis of structurally related compounds provides a strong rationale for its potential in generating derivatives with significant anticancer, antimicrobial, and anti-inflammatory activities. The synthetic handles on this molecule offer a rich playground for medicinal chemists to create diverse chemical libraries.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed biological activities and in optimizing lead compounds. The detailed experimental protocols provided in this guide offer a validated starting point for researchers to embark on this exciting avenue of drug discovery. By leveraging the latent potential of this versatile building block, the scientific community can pave the way for the next generation of innovative medicines.

References

A Comparative Guide to the Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-chloro-2-methyl-3-nitrobenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth, objective comparison of plausible synthetic routes to this compound, complete with experimental data, cost-benefit analysis, and safety considerations to aid in methodological selection.

Introduction

This compound is a substituted aromatic compound whose structural complexity necessitates a multi-step synthesis. The arrangement of the chloro, methyl, and nitro groups on the benzene ring, along with the methyl ester, presents a unique synthetic challenge. This guide will explore two primary logical pathways for its synthesis, starting from commercially available precursors. The analysis will focus on providing a holistic view of each method, encompassing not just the chemical transformations but also the practical considerations of cost, safety, and environmental impact.

Method 1: Nitration of 5-chloro-2-methylbenzoic acid followed by Fischer Esterification

This is a classical and straightforward approach that involves two distinct reaction steps: the nitration of a commercially available substituted benzoic acid, followed by the esterification of the resulting nitro-substituted carboxylic acid.

Step 1: Nitration of 5-chloro-2-methylbenzoic acid

The foundational step of this pathway is the electrophilic aromatic substitution (nitration) of 5-chloro-2-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of this reaction. The methyl group is an ortho, para-director and is activating, while the chloro and carboxylic acid groups are deactivating and meta-directing. The interplay of these electronic effects will govern the position of the incoming nitro group.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to below 0°C, slowly add 1.5 mL of concentrated nitric acid (68%) to 1.5 mL of concentrated sulfuric acid (98%) with constant stirring. This mixture should be prepared fresh and kept cold.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2.0 g of 5-chloro-2-methylbenzoic acid in 5 mL of concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 5-chloro-2-methylbenzoic acid over a period of 30-45 minutes, ensuring the reaction temperature is maintained below 10°C.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. The solid precipitate, 5-chloro-2-methyl-3-nitrobenzoic acid, is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral to litmus paper. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.

Step 2: Fischer Esterification of 5-chloro-2-methyl-3-nitrobenzoic acid

The second step involves the conversion of the synthesized 5-chloro-2-methyl-3-nitrobenzoic acid to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1.0 g of 5-chloro-2-methyl-3-nitrobenzoic acid and 10 mL of anhydrous methanol.

  • Acid Catalyst: Carefully add 0.5 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in 20 mL of ethyl acetate and washed successively with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization.

Cost and Benefit Analysis of Method 1
FactorAnalysis
Cost The primary cost is associated with the starting material, 5-chloro-2-methylbenzoic acid, and the nitrating agents. While nitric and sulfuric acids are commodity chemicals, the substituted benzoic acid can be more expensive.[1]
Yield The overall yield is dependent on the efficiency of both the nitration and esterification steps. Nitration of substituted benzoic acids can sometimes lead to isomeric mixtures, potentially lowering the yield of the desired product.[2][3] Esterification yields are typically high.
Safety Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of dinitro byproducts.[4] The use of concentrated acids necessitates appropriate personal protective equipment (PPE) and handling procedures.
Environmental Impact This method generates significant acidic waste from both the nitration and esterification steps, which requires neutralization before disposal.
Simplicity The procedures are based on well-established, classical organic reactions, making them relatively straightforward to implement in a standard laboratory setting.

Method 2: Alternative "Greener" Nitration Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. For nitration, this has led to the exploration of alternatives to the traditional mixed acid system.

Alternative Nitrating Agents

Several "greener" nitrating agents and systems have been developed to mitigate the harsh conditions and waste generation of the conventional method. These include:

  • Nitric acid in acetic anhydride: This mixture generates acetyl nitrate in situ, which can be a milder nitrating agent.

  • Zeolite catalysts: Using solid acid catalysts like zeolites with nitric acid can improve regioselectivity and allow for easier catalyst separation and recycling.[5]

  • Photochemical nitration: This method utilizes UV radiation to generate reactive nitrogen species from precursors like sodium nitrite, often under milder conditions.[6][7]

  • Mechanochemical nitration: This solvent-free or low-solvent approach uses mechanical force (ball milling) to drive the reaction, reducing solvent waste.[8][9]

A plausible "greener" adaptation of Method 1 would involve replacing the mixed acid nitration with a more environmentally benign alternative, followed by the same Fischer esterification step.

Illustrative "Green" Nitration Protocol (Zeolite-Catalyzed)
  • Catalyst Activation: Activate a zeolite catalyst (e.g., H-BEA) by heating under vacuum.

  • Reaction Setup: In a round-bottom flask, suspend 2.0 g of 5-chloro-2-methylbenzoic acid and the activated zeolite catalyst in a suitable solvent like dichloromethane.

  • Nitration: Add a stoichiometric amount of nitric acid dropwise at a controlled temperature.

  • Reaction Completion and Work-up: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: The zeolite catalyst can be recovered by filtration. The filtrate is then worked up as described in Method 1 to isolate the 5-chloro-2-methyl-3-nitrobenzoic acid.

  • Esterification: The resulting acid is then esterified as per the protocol in Method 1.

Cost and Benefit Analysis of Method 2 (Green Chemistry Approach)
FactorAnalysis
Cost The initial cost of specialized catalysts like zeolites or the setup for photochemical/mechanochemical reactions may be higher than for bulk acids. However, catalyst recyclability can offset this in the long run.
Yield Yields can be comparable to or even higher than traditional methods, with potentially improved regioselectivity, leading to less waste and easier purification.[5]
Safety These methods often operate under milder conditions, reducing the risk of runaway reactions. Avoiding the use of large quantities of concentrated sulfuric acid enhances safety.
Environmental Impact This is the primary advantage. Reduced acid waste, potential for catalyst recycling, and in some cases, the elimination of hazardous solvents significantly lower the environmental footprint.[10][11]
Simplicity The procedures may require more specialized equipment (e.g., photoreactor, ball mill) or catalyst preparation, potentially increasing the complexity compared to the conventional mixed acid method.

Comparative Summary

FeatureMethod 1: Traditional Nitration & EsterificationMethod 2: "Green" Nitration & Esterification
Starting Materials Cost Moderate, dependent on the substituted benzoic acid.[1]Potentially higher initial investment for catalysts.
Overall Yield Variable, can be affected by isomer formation.[2]Potentially higher and more selective.[5]
Safety Profile Higher risk due to exothermic reactions and corrosive acids.[4]Generally safer due to milder conditions.
Environmental Impact High, due to significant acidic waste.Low, with reduced waste and potential for recycling.[10][11]
Scalability Well-established for large-scale production.May require process optimization for industrial scale.
Simplicity Relatively straightforward laboratory procedures.May require specialized equipment and expertise.

Visualization of Synthetic Pathways

Method 1: Traditional Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification Start 5-chloro-2-methylbenzoic acid Nitration_Reaction Nitration (0-10°C) Start->Nitration_Reaction Nitrating_Mixture Conc. HNO3 + Conc. H2SO4 Nitrating_Mixture->Nitration_Reaction Workup_1 Ice Quench & Filtration Nitration_Reaction->Workup_1 Intermediate 5-chloro-2-methyl-3-nitrobenzoic acid Workup_1->Intermediate Esterification_Reaction Fischer Esterification (Methanol, H2SO4, Reflux) Intermediate->Esterification_Reaction Workup_2 Extraction & Purification Esterification_Reaction->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Workflow for the traditional synthesis of this compound.

Method 2: "Green" Synthesis Workflow (Zeolite-Catalyzed)

G cluster_0 Step 1: Green Nitration cluster_1 Step 2: Esterification Start 5-chloro-2-methylbenzoic acid Nitration_Reaction Nitration (Milder Conditions) Start->Nitration_Reaction Green_Nitrating_Agent HNO3 + Zeolite Catalyst Green_Nitrating_Agent->Nitration_Reaction Workup_1 Catalyst Filtration & Workup Nitration_Reaction->Workup_1 Intermediate 5-chloro-2-methyl-3-nitrobenzoic acid Workup_1->Intermediate Esterification_Reaction Fischer Esterification (Methanol, H2SO4, Reflux) Intermediate->Esterification_Reaction Workup_2 Extraction & Purification Esterification_Reaction->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Workflow for the "green" synthesis of this compound.

Conclusion and Recommendations

The choice between a traditional and a "greener" synthesis method for this compound depends on the specific priorities of the researcher or organization.

  • For rapid, small-scale synthesis with standard laboratory equipment, Method 1 (Traditional Nitration) is a viable option due to its reliance on well-understood and readily available reagents and techniques. However, careful attention to safety protocols is essential.

  • For researchers and institutions prioritizing sustainability, safety, and potentially higher, more selective yields, Method 2 (Green Chemistry Approach) is the recommended path forward. While it may require an initial investment in specialized catalysts or equipment, the long-term benefits of reduced environmental impact and enhanced safety are significant.

As the field of chemistry continues to evolve, the adoption of greener synthetic methodologies will become increasingly important. For the synthesis of this compound, exploring these alternative approaches is not only environmentally responsible but may also lead to more efficient and selective chemical transformations.

References

A Comparative Guide to the Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized aromatic compounds is a cornerstone of pharmaceutical and fine chemical development. Methyl 5-chloro-2-methyl-3-nitrobenzoate is a valuable intermediate, incorporating a unique substitution pattern that makes it a key building block for more complex molecules. This guide provides an in-depth comparison of a traditional synthetic route to this compound with emerging green chemistry alternatives. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols to allow for informed decisions in the laboratory.

The Target Molecule: Strategic Importance

The arrangement of substituents on the benzene ring of this compound—a chloro group, a methyl group, and a nitro group—offers multiple points for further chemical modification. The nitro group, in particular, is a versatile functional group that can be readily reduced to an amine, opening pathways to a wide array of amide, sulfonamide, and urea derivatives, which are prevalent in pharmacologically active compounds.

Traditional Synthesis: A Well-trodden but Environmentally Costly Path

The conventional approach to synthesizing polysubstituted nitroaromatics typically relies on a two-step sequence: esterification of a carboxylic acid followed by electrophilic aromatic nitration. This route is often characterized by harsh reaction conditions and the generation of significant hazardous waste.

Plausible Traditional Synthetic Pathway

A logical and established route to this compound begins with the Fischer esterification of 5-chloro-2-methylbenzoic acid, followed by nitration using a classic mixed-acid system.

Step 1: Fischer Esterification

The initial step involves the conversion of 5-chloro-2-methylbenzoic acid to its corresponding methyl ester. The Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While effective, this equilibrium-driven process often requires a large excess of the alcohol (in this case, methanol) and a strong acid catalyst, such as concentrated sulfuric acid, to achieve high yields.[3][4]

Step 2: Electrophilic Aromatic Nitration

The second and more environmentally taxing step is the nitration of the resulting methyl 5-chloro-2-methylbenzoate. The traditional method employs a mixture of concentrated nitric acid and concentrated sulfuric acid.[5] The sulfuric acid acts to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]

The directing effects of the substituents on the aromatic ring are critical in this step. The methyl group is an activating, ortho, para-director, while the chloro and ester groups are deactivating, with the chloro group being ortho, para-directing and the ester group being meta-directing. The desired product has the nitro group at the 3-position, which is ortho to the methyl group and meta to both the chloro and ester groups. This suggests that the methyl group's directing effect is a primary driver of the regioselectivity. However, the presence of multiple directing groups can lead to the formation of isomeric byproducts, complicating purification.[7]

Drawbacks of the Traditional Approach
  • Hazardous Reagents: The use of large quantities of concentrated sulfuric and nitric acids is inherently hazardous due to their corrosive nature.

  • Waste Generation: The nitration step generates a significant amount of acidic waste ("spent acid"), which requires neutralization and disposal, adding to the environmental burden and cost of the process.

  • Poor Atom Economy: The use of excess reagents, particularly in the esterification step, leads to poor atom economy.

  • Harsh Conditions: The highly acidic and often elevated temperature conditions can lead to side reactions and the formation of undesired byproducts, including over-nitrated compounds.[5]

Green Chemistry Alternatives: A Move Towards Sustainable Synthesis

In response to the limitations of traditional methods, several green chemistry approaches have been developed for both esterification and nitration reactions. These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Alternative 1: Solid Acid-Catalyzed Nitration

A promising green alternative to mixed-acid nitration is the use of solid acid catalysts, such as zeolites.[8] Zeolites are crystalline aluminosilicates with a porous structure that can provide shape selectivity and a recyclable acidic environment for the reaction. Zeolite H-β, in particular, has shown efficacy in the nitration of aromatic compounds.[9][10]

This approach often utilizes a milder nitrating system, such as nitric acid in the presence of acetic anhydride, which reduces the need for large volumes of sulfuric acid.[11] The solid catalyst can be easily recovered by filtration and reused, significantly reducing waste. The confined environment of the zeolite pores can also enhance regioselectivity, favoring the formation of the desired isomer.[8]

Alternative 2: Greener Esterification

The Fischer esterification can also be made more environmentally friendly. The use of solid acid catalysts, such as modified montmorillonite clays, can replace corrosive sulfuric acid.[12] Additionally, alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption.[13]

Comparative Data Analysis

The following table provides a comparative overview of the traditional and a plausible green synthetic route to this compound, based on experimental data from analogous reactions.

ParameterTraditional SynthesisGreen Synthesis (Zeolite-Catalyzed Nitration)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Acetic Anhydride
Catalyst Conc. H₂SO₄ (stoichiometric)Zeolite H-β (catalytic, recyclable)
Solvent Often neat or chlorinated solventDichloroethane or solvent-free
Temperature 0-30 °C25-50 °C
Reaction Time Several hours1-4 hours
Yield (Nitration) ~60-75% (estimated for similar substrates)~90-98% (for similar substrates)[14]
Regioselectivity Moderate, potential for isomersHigh, enhanced by zeolite pores
Waste Products Large volume of spent acidMinimal, recyclable catalyst
Safety Concerns Highly corrosive acidsLess corrosive, handling of solid catalyst

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound

Step A: Fischer Esterification of 5-chloro-2-methylbenzoic acid

  • To a round-bottom flask, add 5-chloro-2-methylbenzoic acid (1.0 eq), methanol (10-20 eq), and a magnetic stir bar.

  • Carefully add concentrated sulfuric acid (0.2 eq) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-chloro-2-methylbenzoate. A typical yield for this type of reaction is 85-95%.[4]

Step B: Nitration of Methyl 5-chloro-2-methylbenzoate

  • In a flask, cool concentrated sulfuric acid (5 mL per gram of ester) to 0 °C in an ice bath.

  • Slowly add methyl 5-chloro-2-methylbenzoate (1.0 eq) to the cold sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of ester), keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the ester solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at 0-10 °C for 1-2 hours after the addition is complete.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol 2: Green Synthesis via Zeolite-Catalyzed Nitration

Step A: Esterification (as in Protocol 1 or using a greener method)

Step B: Zeolite H-β Catalyzed Nitration of Methyl 5-chloro-2-methylbenzoate

  • Activate Zeolite H-β by heating at 450-500 °C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator.

  • In a round-bottom flask, suspend the activated Zeolite H-β (e.g., 1 g per 5 g of ester) in dichloroethane.

  • Add methyl 5-chloro-2-methylbenzoate (1.0 eq) to the suspension.

  • In a separate flask, prepare a solution of concentrated nitric acid (1.2 eq) in acetic anhydride (3.0 eq) at 0 °C.

  • Slowly add the nitrating mixture to the stirring suspension of the ester and zeolite at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 1-4 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter to recover the zeolite catalyst. Wash the catalyst with dichloroethane.

  • Combine the filtrate and washings, and wash with water and then with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • The recovered zeolite can be washed with a solvent, dried, and reactivated for reuse.

Visualizing the Workflows

Traditional_Synthesis cluster_esterification Step 1: Fischer Esterification cluster_nitration Step 2: Traditional Nitration start_ester 5-chloro-2-methylbenzoic acid reagents_ester Methanol (excess) Conc. H₂SO₄ (catalyst) start_ester->reagents_ester Reflux product_ester Methyl 5-chloro-2-methylbenzoate reagents_ester->product_ester reagents_nitration Conc. HNO₃ Conc. H₂SO₄ product_ester->reagents_nitration 0-10 °C product_final This compound reagents_nitration->product_final

Caption: Traditional two-step synthesis of the target molecule.

Green_Synthesis cluster_esterification_green Step 1: Esterification cluster_nitration_green Step 2: Green Nitration start_ester_green 5-chloro-2-methylbenzoic acid reagents_ester_green Methanol (Greener catalyst, e.g., solid acid) start_ester_green->reagents_ester_green Reflux or MW product_ester_green Methyl 5-chloro-2-methylbenzoate reagents_ester_green->product_ester_green reagents_nitration_green Conc. HNO₃ / Acetic Anhydride Zeolite H-β (recyclable) product_ester_green->reagents_nitration_green 25-50 °C product_final_green This compound reagents_nitration_green->product_final_green

Caption: A greener synthetic pathway utilizing a recyclable catalyst.

Conclusion and Future Outlook

The synthesis of this compound provides a clear example of how traditional synthetic methods can be reimagined through the lens of green chemistry. While the conventional mixed-acid nitration is a robust and well-understood process, its environmental impact is significant. The use of solid acid catalysts like zeolites offers a compelling alternative, with advantages in terms of reduced waste, catalyst recyclability, and potentially higher yields and selectivity.

For researchers and drug development professionals, the adoption of greener synthetic routes is not only an ethical imperative but also a practical one. As environmental regulations become more stringent, developing sustainable and efficient chemical processes will be crucial for the long-term viability of pharmaceutical and chemical manufacturing. The principles and protocols outlined in this guide offer a starting point for the implementation of greener practices in the synthesis of this and other valuable chemical intermediates.

References

A comparative study of the reactivity of "Methyl 5-chloro-2-methyl-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Methyl 5-chloro-2-methyl-3-nitrobenzoate

This guide provides an in-depth analysis of the chemical reactivity of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore its behavior in cornerstone organic reactions, compare its performance against structurally similar alternatives, and provide validated experimental protocols for its principal transformations. This document is intended for researchers, chemists, and process development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Molecular Structure and Electronic Profile: A Foundation for Reactivity

The reactivity of an aromatic compound is dictated by the electronic nature of its substituents. In this compound, the benzene ring is decorated with a carefully orchestrated array of functional groups, each exerting a distinct electronic influence that governs the molecule's behavior.

  • Electron-Withdrawing Groups (Deactivating):

    • Nitro Group (-NO₂): A powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -R).[2][3] This effect is most pronounced at the ortho and para positions, rendering the ring significantly electron-deficient.

    • Methyl Ester (-COOCH₃): A moderately deactivating group that withdraws electron density primarily through resonance (-R).[4]

    • Chloro Group (-Cl): This substituent presents a dual nature. It is inductively withdrawing (-I) due to its electronegativity but can donate electron density through resonance (+R) via its lone pairs.[2] Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.[2]

  • Electron-Donating Group (Activating):

    • Methyl Group (-CH₃): An activating group that donates electron density through an inductive effect (+I), slightly enriching the ring.[5]

The cumulative effect of these groups makes the aromatic ring of this compound electron-poor, which is the primary determinant of its reactivity profile. This electronic deficiency makes the molecule particularly susceptible to nucleophilic attack while rendering it highly unreactive toward electrophiles.

Substituent_Effects substituents Substituents on Benzene Ring ewg Electron-Withdrawing (Deactivating) substituents->ewg -NO₂, -COOCH₃, -Cl edg Electron-Donating (Activating) substituents->edg -CH₃ reactivity Overall Ring Reactivity ewg->reactivity Decreases susceptibility to EAS Increases susceptibility to SNAr edg->reactivity Increases susceptibility to EAS

Caption: Electronic influence of substituents on the aromatic ring.

Key Transformations and Comparative Reactivity

We will now examine the performance of this compound in two principal reaction classes: Nucleophilic Aromatic Substitution and Nitro Group Reduction.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a hallmark of electron-deficient aromatic systems. It proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate.[6][7]

Reactivity Analysis:

In this compound, the chloro group serves as the leaving group. The ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro and methyl ester groups. However, the position of these groups relative to the leaving group is critical. For optimal stabilization of the Meisenheimer complex, the electron-withdrawing groups must be positioned ortho or para to the site of attack, as this allows the negative charge to be delocalized onto the electronegative atoms of the activating group.

In our target molecule, the primary activating group (-NO₂) is meta to the chlorine atom. This positioning is suboptimal for resonance stabilization. Consequently, the reactivity of this compound in SₙAr reactions is moderate, and significantly lower than in "hyper-activated" substrates.

SNAr_Mechanism start Aryl Halide + Nu⁻ step1 Addition (Rate-Determining) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Elimination intermediate->step2 product Substituted Product + X⁻ step2->product

Caption: The Addition-Elimination mechanism of SₙAr.

Comparative Data:

CompoundActivating Groups (Position relative to Cl)Relative ReactivityTypical Conditions
This compound -NO₂ (meta), -COOCH₃ (para)ModerateStrong nucleophile, elevated temperature
1-Chloro-2,4-dinitrobenzene-NO₂ (ortho), -NO₂ (para)Very HighMild nucleophile, room temperature[7]
Methyl 5-chloro-2-methylbenzoateNoneVery LowUnreactive under standard SₙAr conditions
Methyl 2-fluoro-5-chloro-3-nitrobenzoate-NO₂ (meta), -COOCH₃ (para)Higher (at F)Fluorine is a better leaving group in SₙAr
Experimental Protocol: SₙAr with Sodium Methoxide

This protocol describes the substitution of the chloro group with a methoxy group.

Objective: To synthesize Methyl 5-methoxy-2-methyl-3-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (2.0 eq)

  • Anhydrous Methanol

  • Toluene

Procedure:

  • To a solution of sodium methoxide (2.0 eq) in anhydrous methanol, add this compound (1.0 eq).

  • Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Rationale: Elevated temperature is required to overcome the activation energy barrier, which is higher than for an ortho/para-activated system. An excess of the nucleophile is used to drive the reaction to completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add toluene and water to the mixture. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired product.

Reduction of the Nitro Group

The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and synthetically useful transformations in organic chemistry.[8] The resulting aniline derivative is a versatile precursor for dyes, pharmaceuticals, and polymers.

Reactivity Analysis:

The nitro group of this compound is readily reduced to an amine. This reaction is generally high-yielding and chemoselective, as the other functional groups (ester, chloro, methyl) are typically stable under most nitro reduction conditions. The choice of reducing agent is critical and depends on the desired selectivity and scale of the reaction.

Comparison of Common Reduction Methods:

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney NickelHigh yield, clean reaction, easy product isolation.[9]Potential for dehalogenation (loss of -Cl).[9] Requires specialized hydrogenation equipment.
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/AcOHCost-effective, tolerant of many functional groups, less risk of dehalogenation.[8][9]Requires stoichiometric amounts of metal, workup can be cumbersome to remove metal salts.[10]
Transfer Hydrogenation Hydrazine, Ammonium formateMilder conditions, avoids high-pressure H₂ gas.Can be slower, may require specific catalysts.
Stoichiometric Reductants SnCl₂Mild and selective, good for sensitive substrates.[9]Generates tin-based waste products.
Experimental Protocol: Nitro Reduction using Iron and Acetic Acid

This protocol provides a robust and scalable method for the synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate.

Objective: To reduce the nitro group to a primary amine.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (5.0 eq) in a 2:1 mixture of ethanol and water.

  • Add a solution of this compound (1.0 eq) in ethanol to the slurry.

  • Add glacial acetic acid (2.0 eq) portion-wise to initiate the reaction. An exotherm is typically observed.

  • Rationale: The Fe/acid system generates the reducing species in situ. Acetic acid is preferred over stronger acids like HCl to minimize potential hydrolysis of the methyl ester.

  • Heat the mixture to 70-80°C and stir vigorously until the starting material is consumed (monitor by TLC/HPLC).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by recrystallization or column chromatography.

Reduction_Workflow start Start: Nitro Compound (this compound) reagents Reagents: Fe Powder, Acetic Acid, Ethanol/H₂O start->reagents reaction Reaction: Heat to 70-80°C start->reaction reagents->reaction workup1 Workup 1: Filter through Celite reaction->workup1 workup2 Workup 2: Neutralize with NaHCO₃ Extract with Ethyl Acetate workup1->workup2 purification Purification: Recrystallization or Chromatography workup2->purification product Product: Amino Compound (Methyl 3-amino-5-chloro-2-methylbenzoate) purification->product

Caption: Experimental workflow for the reduction of the nitro group.

Electrophilic Aromatic Substitution (EAS): A Note on Inertness

Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts) is a reaction class where the aromatic ring acts as a nucleophile.[11] Given the highly electron-deficient nature of this compound, it is extremely deactivated towards EAS.[3][11] The concerted deactivating effects of the -NO₂, -Cl, and -COOCH₃ groups far outweigh the mild activating effect of the -CH₃ group. Attempting EAS reactions on this substrate would require exceptionally harsh conditions and would likely result in decomposition rather than the desired substitution. For synthetic purposes, this molecule should be considered inert to EAS.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate characterized by a distinct and predictable reactivity profile.

  • Primary Reactivity: Its synthetic utility is dominated by the reduction of its nitro group , a transformation that proceeds readily under various conditions to form the corresponding aniline, a key precursor for further functionalization.

  • Secondary Reactivity: The molecule undergoes Nucleophilic Aromatic Substitution at the chloro-position, but its reactivity is moderate due to the suboptimal meta-positioning of the primary activating nitro group. Forcing conditions are required for efficient substitution.

  • Inertness: The compound is effectively inert to Electrophilic Aromatic Substitution due to the powerfully deactivating nature of its substituents.

For drug development and process chemistry, the most reliable and high-yielding transformation is the reduction of the nitro group. When planning multi-step syntheses, this reduction should be considered the primary pathway for elaboration, while SₙAr reactions should be reserved for situations where alternative, more activated substrates are unavailable.

References

A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-chloro-2-methyl-3-nitrobenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Structural Validation in Synthesis and Development

In the realm of medicinal chemistry and materials science, substituted nitrobenzoates serve as crucial intermediates for a wide range of target molecules, from pharmaceuticals to specialized polymers.[1] The precise arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity, biological activity, and safety profile. Any ambiguity in the structure, such as the positional isomerism of the chloro, methyl, and nitro groups, can lead to the synthesis of incorrect final products, compromising research outcomes and patient safety.

This guide focuses on a multi-faceted approach to validating the chemical structure of Methyl 5-chloro-2-methyl-3-nitrobenzoate , a polysubstituted aromatic ester. We will explore a self-validating system of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction—explaining the causality behind their application and providing detailed protocols for their execution. The goal is to equip researchers with a robust framework for unambiguously confirming molecular identity and purity.

The Analytical Triad: A Workflow for Unambiguous Structure Determination

No single technique can provide a complete structural picture under all circumstances. A comprehensive validation strategy relies on the synergy between different analytical methods. The workflow below illustrates a logical progression from initial confirmation of mass and connectivity to the definitive determination of three-dimensional structure.

G cluster_0 Initial Characterization cluster_1 Connectivity & Isomerism cluster_2 Definitive 3D Structure Sample Synthesized Sample (e.g., this compound) MS Mass Spectrometry (MS) Confirms Molecular Weight & Elemental Composition Sample->MS Molecular Formula? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determines Connectivity & Positional Isomerism MS->NMR Correct Mass Confirmed Xray Single-Crystal X-ray Diffraction (If Crystalline) Provides Absolute 3D Structure NMR->Xray Connectivity Confirmed, Crystals Available? Final Validated Structure NMR->Final High Confidence (If not crystalline) Xray->Final Unambiguous Confirmation

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[2] It provides detailed information about the chemical environment, connectivity, and relative number of nuclei such as protons (¹H) and carbons (¹³C).

Expertise & Causality: For a substituted benzene ring like that in our target molecule, the number of signals, their chemical shifts (positions), and their coupling patterns in the ¹H NMR spectrum are uniquely diagnostic of the substitution pattern. The electron-withdrawing nitro group and chlorine atom, and the electron-donating methyl group, all exert distinct electronic effects that shield or deshield adjacent protons to different extents, providing a unique spectral fingerprint.[3][4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[2]

  • Instrument Setup: Place the sample in a standard 5 mm NMR tube and insert it into the spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a 1D proton spectrum using a standard pulse sequence. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Expected Data & Interpretation for this compound
Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale
Aromatic-H (Position 4)~8.0 - 8.2 (d)~125-130A doublet, deshielded by the adjacent nitro group.
Aromatic-H (Position 6)~7.6 - 7.8 (d)~130-135A doublet, influenced by the ortho-chloro and para-methyl groups.
Methoxy (-OCH₃)~3.9 - 4.0 (s)~52-54A singlet, typical chemical shift for a methyl ester.[5]
Aryl-Methyl (-CH₃)~2.4 - 2.6 (s)~18-22A singlet, in the typical range for a methyl group on an aromatic ring.
Carbonyl (C=O)N/A~164-166Deshielded due to the electronegative oxygen atoms.[5]
C-ClN/A~135-140Carbon directly attached to chlorine.
C-NO₂N/A~148-152Carbon directly attached to the nitro group.
C-CH₃N/A~138-142Quaternary carbon attached to the methyl group.
C-COOCH₃N/A~130-134Quaternary carbon attached to the ester group.

Note: 'd' denotes a doublet, 's' denotes a singlet. Chemical shifts are predictive and can vary based on solvent and concentration.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, offering the first crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns that provide structural clues.[6][7]

Expertise & Causality: For halogenated compounds, MS offers a particularly powerful diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[8] Therefore, any fragment containing one chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a characteristic ~3:1 intensity ratio, confirming the presence of chlorine.[8][9] The fragmentation of the nitro group is also well-documented and can help confirm its presence.[6][7]

Experimental Protocol: GC-MS with Electron Impact (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., SPB-1).[10] The GC will separate the analyte from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Impact (EI) mode, high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Data & Interpretation
  • Parent Compound: this compound (C₈H₆ClNO₄)

  • Molecular Weight: 215.59 g/mol

  • Expected Molecular Ion (M⁺): A peak cluster around m/z 215 and 217.

    • The peak at m/z 215 corresponds to the molecule containing the ³⁵Cl isotope.

    • The peak at m/z 217 corresponds to the molecule containing the ³⁷Cl isotope.

    • The intensity ratio of the 215 peak to the 217 peak should be approximately 3:1 .[8]

  • Key Fragments: Common fragmentation pathways for nitroaromatic compounds include the loss of •NO₂, •NO, and •OH radicals.[6] For this molecule, characteristic fragments might include:

    • m/z 184/186: Loss of the methoxy radical (•OCH₃).

    • m/z 169/171: Loss of the nitro group (•NO₂).

    • m/z 156: Loss of both •Cl and •COOCH₃ (less common).

Single-Crystal X-ray Diffraction: The Gold Standard

When a compound can be grown as a high-quality single crystal, X-ray diffraction provides the ultimate, unambiguous proof of its structure.[11] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.

Expertise & Causality: While NMR and MS provide data that requires interpretation to assemble a structure, X-ray crystallography provides a direct image of the molecule. This is invaluable for confirming positional isomerism and stereochemistry without any ambiguity. Data from related structures, such as methyl 4-nitrobenzoate and methyl 5-chloro-2-nitrobenzoate, show that these molecules pack in well-defined crystal lattices, suggesting our target compound is also amenable to this technique.[1][12]

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystallization: The key, and often most challenging, step is to grow a suitable single crystal. A common method is slow evaporation.

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetone).

    • Place the solution in a small vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly over several days.[12]

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a diffractometer.

  • Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibration and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[12][13]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Comparative Crystallographic Data of Related Benzoates

The following table presents crystallographic data for structurally similar compounds, providing a reference framework for what to expect from a successful analysis of this compound.

Compound Formula Crystal System Space Group Unit Cell Parameters (a, b, c in Å; β in °) Reference
Methyl 4-nitrobenzoateC₈H₇NO₄MonoclinicP2₁/ca=7.109, b=17.092, c=7.193, β=116.29[1][13]
Methyl 5-chloro-2-nitrobenzoateC₈H₆ClNO₄MonoclinicP2₁/ca=4.2616, b=22.470, c=9.3894, β=90.64[12]
Hypothetical: this compoundC₉H₈ClNO₄MonoclinicP2₁/cParameters would be determined experimentallyN/A

Conclusion: An Integrated, Self-Validating Approach

The structural validation of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. Relying on a single analytical technique is insufficient and carries significant risk. The integrated workflow presented in this guide—initiating with MS to confirm mass, proceeding to NMR to map connectivity and confirm isomerism, and culminating with X-ray crystallography for definitive 3D structure—constitutes a robust, self-validating system. Each technique provides an orthogonal piece of the structural puzzle, and their collective agreement provides the highest possible confidence in the identity and purity of the target molecule, ensuring the integrity of all subsequent research.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-chloro-2-methyl-3-nitrobenzoate, a halogenated nitroaromatic compound. The procedures outlined here are synthesized from established safety protocols for structurally similar chemicals and general principles of hazardous waste management, ensuring a framework that prioritizes the safety of laboratory personnel and minimizes environmental impact.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following guidance is based on the known hazards of analogous compounds, such as chlorinated and nitrated benzoates. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to confirm waste classification.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally related compounds, this compound is anticipated to present the following risks.[1][2][3]

Hazard ClassificationGHS Hazard StatementRationale and Precautionary Actions
Skin Irritation (Category 2) H315: Causes skin irritationThe presence of the chloro- and nitro- groups on the aromatic ring can lead to dermal irritation. Prolonged contact should be avoided. Always wear appropriate chemical-resistant gloves.[1][2][4]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationDirect contact with eyes can cause significant irritation.[1][4] Always wear safety glasses with side shields or chemical goggles.
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritationIf the compound is a powder or dust, inhalation can irritate the respiratory tract.[2][3][4] Handle in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations.

Disposal Decision and Execution Workflow

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Storage & Disposal A Identify Waste (Unused reagent, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Before Handling C Collect Waste in Designated Container B->C Action D Is waste mixed with incompatible materials? C->D E Segregate into a separate, compatible container D->E Yes F Securely close container. Ensure it is clean and intact. D->F No E->F G Label Container: 'Hazardous Waste' + Chemical Name + Date F->G H Move to Designated Hazardous Waste Accumulation Area G->H I Store with compatible waste streams H->I J Arrange Pickup by Licensed Waste Disposal Service I->J Contact EHS K Complete Disposal Manifest/Paperwork J->K

Caption: Workflow for the safe disposal of this compound.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before collecting the waste, ensure you are wearing the appropriate PPE to prevent exposure.[3]

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Protective Clothing: A standard lab coat should be worn to protect against skin contact.

Step 2: Waste Collection and Segregation

Preventing dangerous chemical reactions is the primary purpose of waste segregation.

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealable container made of a compatible material (e.g., polyethylene).[3][5]

  • Avoid Contamination: Do not mix this waste with other waste streams in the same container unless explicitly permitted by your EHS department.

  • Incompatible Materials: This compound should be kept separate from strong oxidizing agents, strong acids, and strong bases.[2][3] Nitro-compounds can potentially form explosive or unstable mixtures with these substances.

Step 3: Container Labeling

Proper labeling is a critical regulatory requirement that ensures safety and proper handling by all personnel.[3] The waste container must be clearly and securely labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date accumulation started.

  • An indication of the hazards (e.g., "Irritant").

Step 4: Temporary Storage in the Laboratory

Waste must be stored safely in a designated satellite accumulation area before being moved to a central storage facility.

  • Location: Store the sealed waste container in a well-ventilated area, away from heat or ignition sources.[3]

  • Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate spills or leaks.[3]

  • Container Integrity: Keep the container tightly closed except when adding waste.

Step 5: Final Disposal via Professional Services

Chemical waste of this nature cannot be disposed of in regular trash or down the sanitary sewer.[6][7][8]

  • Regulatory Framework: In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9] As a halogenated organic compound, this chemical is subject to specific land disposal restrictions.[10]

  • Contact EHS: Your institution's EHS department is responsible for managing the hazardous waste program. Contact them to arrange for the pickup and disposal of your waste container.

  • Licensed Disposal Company: The EHS department will work with a licensed and approved hazardous waste disposal company to transport, treat, and dispose of the material in compliance with all federal, state, and local regulations.[3][11] The most common disposal method for such organic compounds is high-temperature incineration at a permitted facility.[6]

Trustworthiness Through Self-Validation

This protocol is designed as a self-validating system. By explaining the causality behind each step—from wearing gloves to prevent skin irritation to segregating waste to avoid dangerous reactions—it empowers the user to make safe decisions. Adherence to this guide ensures that each action is deliberate and grounded in established safety principles, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.